1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRJLSPSYFYNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561164 | |
| Record name | 1-Fluoro-4-[(prop-2-yn-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124700-26-1 | |
| Record name | 1-Fluoro-4-[(prop-2-yn-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
This guide provides a comprehensive and technically detailed protocol for the synthesis of 1-fluoro-4-(prop-2-yn-1-yloxy)benzene, a valuable building block in medicinal chemistry and drug development. The presence of a terminal alkyne group allows for its use in "click chemistry" reactions, while the fluorinated phenyl ring can enhance pharmacokinetic properties of target molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also the scientific rationale behind the experimental choices.
Introduction and Significance
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from its bifunctional nature:
-
Terminal Alkyne: The propargyl group provides a reactive handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, commonly known as "click chemistry." This allows for the efficient and specific conjugation to azide-modified molecules, such as proteins, peptides, or other small molecules.
-
Fluorinated Aromatic Ring: The fluorine atom on the phenyl ring can significantly alter the physicochemical properties of a parent molecule. It can improve metabolic stability by blocking potential sites of oxidation, enhance binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can improve membrane permeability.
The combination of these features makes this compound a valuable tool for creating novel therapeutics, probes for chemical biology, and advanced materials.
Core Synthesis Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This robust and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
The overall transformation is the reaction between 4-fluorophenol and propargyl bromide in the presence of a base.
Reaction Mechanism:
The reaction proceeds via an SN2 mechanism. The base deprotonates the acidic hydroxyl group of 4-fluorophenol to form the more nucleophilic 4-fluorophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide and displacing the bromide leaving group to form the desired ether product.
An In-Depth Technical Guide to 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: A Bifunctional Tool for Modern Drug Discovery
Introduction: Bridging Medicinal Chemistry and Bioconjugation
In the landscape of modern drug discovery and chemical biology, molecules that serve multiple strategic purposes are of paramount importance. 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene, also known as 4-Fluorophenyl propargyl ether, emerges as a quintessential example of such a bifunctional scaffold. This compound elegantly marries two of the most powerful concepts in contemporary medicinal chemistry: the metabolic and binding advantages conferred by aromatic fluorination and the robust, versatile reactivity of a terminal alkyne for "click" chemistry.
The fluorinated phenyl ring is a well-established motif for enhancing the drug-like properties of a molecule, including metabolic stability, target affinity, and membrane permeability.[1][2][3] Simultaneously, the propargyl group provides a terminal alkyne handle, ready to participate in highly efficient and specific ligation reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][]
This guide offers a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will dissect its chemical properties, provide a validated synthesis protocol, explore its dual-modality reactivity, and detail the analytical methods required to ensure its identity and purity, thereby providing a complete framework for its application in advanced research.
Core Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of its successful application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇FO | [6][7] |
| Molecular Weight | 150.15 g/mol | [6][7] |
| CAS Number | 124700-26-1 | [7] |
| Appearance | Solid | [6][8] |
| IUPAC Name | This compound | [8] |
| SMILES String | FC1=CC=C(C=C1)OCC#C | [6][7] |
| InChI Key | KVRJLSPSYFYNAA-UHFFFAOYSA-N | [6][8] |
| Calculated LogP | 1.8377 | [7] |
| Topological Polar Surface Area | 9.23 Ų | [7] |
| Hydrogen Bond Acceptors | 1 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Rotatable Bonds | 2 | [7] |
Synthesis and Purification: A Validated Protocol
The most direct and reliable method for preparing this compound is the Williamson ether synthesis, a classic Sₙ2 reaction.[9] The causality of this choice is clear: it involves the reaction of a nucleophilic phenoxide with an electrophilic alkyl halide, which is a high-yielding and well-understood transformation.[10][11]
The process begins with the deprotonation of 4-fluorophenol using a mild base to form the more nucleophilic 4-fluorophenoxide. This anion then attacks the primary carbon of propargyl bromide in a concerted Sₙ2 displacement of the bromide leaving group. Primary halides are ideal for this reaction as they minimize the competing E2 elimination side reaction.[11][12]
Detailed Experimental Protocol: Williamson Ether Synthesis
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorophenol. The use of a polar aprotic solvent like DMF accelerates Sₙ2 reactions.[10]
-
Reaction Initiation: Stir the suspension vigorously at room temperature for 15-20 minutes to facilitate the formation of the potassium 4-fluorophenoxide salt.
-
Alkylating Agent Addition: Slowly add propargyl bromide (1.1 eq, typically as an 80% solution in toluene) to the reaction mixture via syringe. An exothermic reaction may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-fluorophenol starting material. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.[13]
The Fluorinated Ring: Enhancing Pharmacological Properties
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. [14][15]The 4-fluorophenyl group in this molecule imparts several potential advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites that are susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the molecule's in vivo half-life. [1][2][16]* Modulated Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity. [17][18]This can enhance its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs. [2][16]* Improved Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing pKa and creating favorable dipole-dipole or hydrogen bonding interactions with target proteins, which can lead to increased potency and selectivity. [1][17][18]
Analytical Validation: A Self-Validating System
Confirming the identity and purity of the synthesized product is critical. A combination of spectroscopic methods provides a robust, self-validating system. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral features can be reliably predicted based on its structure.
-
¹H NMR Spectroscopy:
-
Acetylenic Proton (-C≡C-H): A characteristic triplet (due to long-range coupling with the CH₂ group) is expected around δ 2.5 ppm.
-
Methylene Protons (-O-CH₂-): A doublet is expected around δ 4.7 ppm.
-
Aromatic Protons: The 1,4-disubstituted pattern on the fluorinated ring will result in two distinct multiplets, appearing as apparent triplets or doublet of doublets, between δ 6.9-7.1 ppm, integrating to 4 protons total. [19][20]
-
-
¹³C NMR Spectroscopy:
-
Alkynyl Carbons: Two signals are expected, one around δ 75 ppm (-C≡CH) and another around δ 78 ppm (-C≡CH).
-
Methylene Carbon: A signal for the -O-CH₂- carbon is expected around δ 56 ppm.
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 115-160 ppm). The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹J_CF ≈ 240-250 Hz).
-
-
Infrared (IR) Spectroscopy:
-
≡C-H Stretch: A sharp, strong absorption band around 3300-3250 cm⁻¹.
-
C≡C Stretch: A sharp, weak-to-medium absorption band around 2150-2100 cm⁻¹.
-
C-O-C Stretch (Aryl Ether): A strong absorption band in the 1250-1200 cm⁻¹ region.
-
C-F Stretch: A strong absorption band in the 1200-1100 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion [M+H]⁺ corresponding to the calculated molecular weight of 150.15.
-
Safety and Handling
According to supplier safety data, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). [6]
-
GHS Hazard Classification: GHS06 (Skull and crossbones). [6]* Signal Word: Danger. [6]* Hazard Statement: H301: Toxic if swallowed. [6]* Handling Precautions: Standard laboratory safety practices for handling toxic solids should be employed. This includes working in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C under an inert nitrogen atmosphere is recommended. [7]
Conclusion
This compound is a strategically designed chemical building block of significant value to the fields of medicinal chemistry, drug discovery, and chemical biology. Its bifunctional nature allows researchers to leverage the well-documented pharmacological benefits of aromatic fluorination while simultaneously providing a reliable chemical handle for bioconjugation and molecular assembly via click chemistry. The straightforward synthesis and clear analytical profile make it an accessible and powerful tool for constructing complex molecular architectures with enhanced drug-like properties. As the demand for targeted therapeutics and sophisticated bioconjugates grows, the utility of such versatile scaffolds will undoubtedly continue to expand.
References
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Taylor, R. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
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(n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Gupta, P. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Retrieved January 12, 2026, from [Link]
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Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved January 12, 2026, from [Link]
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Singh, R. P., et al. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Retrieved January 12, 2026, from [Link]
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Domingo, L. R., et al. (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Hein, C. D., et al. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Azofra, L. M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Retrieved January 12, 2026, from [Link]
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(n.d.). 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. PubChem. Retrieved January 12, 2026, from [Link]
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(n.d.). 1H and 13C NMR Spectra of New Compounds. The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Retrieved January 12, 2026, from [Link]
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Ramirez, N. P., & Waser, J. (2023). State of the art for the synthesis of fluorinated propargylic ethers and anilines and our approach. ResearchGate. Retrieved January 12, 2026, from [Link]
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(n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved January 12, 2026, from [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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(n.d.). Williamson ether synthesis. Wikipedia. Retrieved January 12, 2026, from [Link]
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Kirk, K. L. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Retrieved January 12, 2026, from [Link]
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(2025). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Retrieved January 12, 2026, from [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
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(n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d). ResearchGate. Retrieved January 12, 2026, from [Link]
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Vershilova, S. V., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes. Retrieved January 12, 2026, from [Link]
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Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. ResearchGate. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene (CAS No. 124700-26-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene, a versatile bifunctional molecule of significant interest in contemporary chemical research and development. The strategic incorporation of a fluorine atom and a terminal alkyne moiety within a stable benzene scaffold imparts unique reactivity and properties, positioning it as a valuable building block in medicinal chemistry, materials science, and synthetic organic chemistry. This document delineates its chemical and physical properties, provides a detailed synthesis protocol, explores its key applications with a focus on 'click' chemistry and the synthesis of bioactive molecules, and outlines essential safety and handling procedures. The insights provided herein are intended to empower researchers to effectively utilize this compound in their scientific endeavors.
Introduction: The Strategic Importance of a Bifunctional Building Block
This compound is a synthetic organic compound characterized by a fluorinated aromatic ring ether-linked to a propargyl group. The confluence of these two functional groups in a single molecule is the cornerstone of its utility.
-
The Fluorine Advantage: The presence of a fluorine atom on the benzene ring significantly modulates the molecule's electronic properties. Fluorine's high electronegativity can influence the acidity of neighboring protons, alter metabolic stability by blocking sites of oxidation, and enhance binding affinities in biological systems. This makes fluorinated compounds highly sought after in drug discovery and agrochemical development.[1]
-
The Power of the Alkyne: The terminal alkyne, or propargyl group, is a gateway to a vast array of chemical transformations. Most notably, it is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency, selectivity, and biocompatibility have made it a ubiquitous tool for molecular assembly.[2]
This guide will delve into the practical aspects of working with this compound, providing the necessary technical details for its synthesis, characterization, and application.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is fundamental to its successful application. The following tables summarize the key physical and computational data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 124700-26-1 | [3] |
| Molecular Formula | C₉H₇FO | [3] |
| Molecular Weight | 150.15 g/mol | [3] |
| Appearance | Solid or Oil | [4] |
| Purity | ≥95% (commercially available) | [3] |
| Storage | 4°C, stored under nitrogen | [3] |
Table 2: Computed Chemical Descriptors
| Descriptor | Value | Source |
| SMILES | C(#C)COC1=CC=C(F)C=C1 | [3] |
| InChI | 1S/C9H7FO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2 | |
| InChIKey | KVRJLSPSYFYNAA-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [3] |
| logP (octanol-water partition coefficient) | 1.8377 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 2 | [3] |
Spectroscopic Characterization
While specific, publicly available spectra for this compound are not readily found in peer-reviewed literature, the expected spectral features can be predicted based on its structure and data from analogous compounds. Researchers should always confirm the identity and purity of their material using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the propargyl group, and the acetylenic proton. The aromatic signals will likely appear as multiplets in the range of 6.8-7.2 ppm, with coupling to the fluorine atom influencing their splitting pattern. The methylene protons (-O-CH₂-) should appear as a doublet around 4.7 ppm, coupled to the acetylenic proton. The acetylenic proton (-C≡CH) is expected to be a triplet at approximately 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The aromatic carbons will resonate in the 115-160 ppm region, with the carbon directly attached to the fluorine showing a large one-bond C-F coupling constant. The carbons of the propargyl group are expected at approximately 56 ppm (-O-CH₂-), 76 ppm (-C≡CH), and 78 ppm (-C≡CH).
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands. A sharp, weak band around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkyne. A band in the region of 2100-2150 cm⁻¹ is indicative of the C≡C triple bond stretch. The C-O-C ether linkage will show strong stretching vibrations in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching within the aromatic ring will appear around 1500-1600 cm⁻¹. The C-F stretch will be visible as a strong band in the 1100-1200 cm⁻¹ range.
Synthesis and Handling
Recommended Synthesis Protocol: Williamson Ether Synthesis
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from propargyl bromide.
Reaction Scheme:
Figure 1: General workflow for the Williamson ether synthesis of the target compound.
Step-by-Step Methodology: [5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 equivalent), anhydrous potassium carbonate (2.0-4.0 equivalents), and a suitable solvent such as acetone or DMF.
-
Addition of Alkylating Agent: To the stirred suspension, add propargyl bromide (1.2-2.7 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone, the boiling point is 56°C) and maintain this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in distilled water and extract the aqueous layer with a suitable organic solvent, such as methylene chloride or ethyl acetate (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.
Causality Behind Experimental Choices:
-
Base: Anhydrous potassium carbonate is a commonly used base that is strong enough to deprotonate the phenol but mild enough to avoid side reactions.
-
Solvent: Acetone is a good choice of solvent as it is polar aprotic, effectively dissolves the reactants, and has a relatively low boiling point, making it easy to remove.
-
Excess Reagents: Using a slight excess of propargyl bromide and a larger excess of the base ensures the complete consumption of the starting phenol.
Safety and Handling
This compound is classified as acutely toxic if swallowed. Propargyl ethers, as a class of compounds, may form explosive peroxides upon storage, especially in the presence of air and light.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat.
Handling:
-
Handle in a well-ventilated area or in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store at 4°C under an inert atmosphere (e.g., nitrogen) to minimize degradation and peroxide formation.[3]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed professional waste disposal service.
Applications in Research and Development
The unique combination of a fluorinated aromatic ring and a terminal alkyne makes this compound a highly valuable building block in several areas of chemical science.
Click Chemistry and Bioconjugation
The terminal alkyne functionality of this compound makes it an ideal partner for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage between the fluorinated benzene moiety and an azide-containing molecule.
Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Figure 2: A simplified workflow for a typical CuAAC reaction utilizing the target compound.
This powerful ligation chemistry enables its use in:
-
Bioconjugation: Attaching the fluorinated phenyl group to biomolecules such as peptides, proteins, and nucleic acids for various applications, including diagnostics and therapeutic delivery.
-
Materials Science: Synthesizing functionalized polymers and materials with tailored properties, where the fluorine can impart desirable characteristics like hydrophobicity and thermal stability.[6][7]
-
Drug Discovery: Assembling complex molecular architectures for the creation of new drug candidates. The resulting triazole ring is often considered a bioisostere of an amide bond but with improved stability.[8]
Intermediate in the Synthesis of Bioactive Molecules
Beyond click chemistry, this compound serves as a versatile intermediate in multi-step organic syntheses. The fluorine atom can enhance the pharmacological profile of a drug candidate by improving its metabolic stability and membrane permeability.[7] The alkyne group can be further elaborated through various reactions, including Sonogashira coupling, to introduce additional molecular complexity.[9]
Potential in PET Imaging
While not yet demonstrated specifically for this compound, fluorinated precursors are of high interest in the development of Positron Emission Tomography (PET) imaging agents. The introduction of a radioactive ¹⁸F isotope would allow for the synthesis of radiotracers for in vivo imaging, a critical tool in both preclinical research and clinical diagnostics. The propargyl group provides a convenient handle for attaching the fluorinated moiety to targeting vectors.
Conclusion
This compound is a strategically designed chemical entity that offers researchers a powerful tool for molecular innovation. Its dual functionality, combining the unique properties of organofluorine compounds with the versatile reactivity of a terminal alkyne, makes it a valuable asset in a wide range of applications, from the synthesis of novel therapeutics to the development of advanced materials. This guide has provided a comprehensive overview of its properties, a reliable synthesis protocol, and an exploration of its key applications, with the aim of facilitating its effective use in the scientific community. As the demand for sophisticated molecular building blocks continues to grow, the importance of compounds like this compound is set to increase, paving the way for new discoveries and advancements in chemical science.
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1-Fluoro-4-(prop-2-yn-1-yloxy)benzene molecular weight and formula
An In-Depth Technical Guide to 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of this compound. We will delve into the core attributes of this molecule, providing not just data, but the scientific rationale behind its utility as a versatile building block in modern chemical research.
Core Molecular Attributes and Physicochemical Data
This compound is a bifunctional organic compound featuring a fluorinated aromatic ring and a terminal alkyne. This unique combination of moieties makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials.
The fundamental properties of the molecule are summarized below. The molecular formula is C₉H₇FO, and it has a molecular weight of 150.15 g/mol .[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₇FO | [2] |
| Molecular Weight | 150.15 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 124700-26-1 | [2] |
| SMILES String | FC1=CC=C(C=C1)OCC#C | [1] |
| InChI Key | KVRJLSPSYFYNAA-UHFFFAOYSA-N | [1] |
Synthesis Protocol: Williamson Ether Synthesis
The most direct and reliable method for synthesizing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.
Mechanistic Rationale: The choice of 4-fluorophenol as the starting material is logical due to its commercial availability. Its phenolic proton is sufficiently acidic (pKa ≈ 9.9) to be readily removed by a moderately strong base like potassium carbonate (K₂CO₃). Acetone or DMF are chosen as solvents because they are polar aprotic, effectively solvating the cation (K⁺) while not interfering with the nucleophilicity of the phenoxide anion. Propargyl bromide is an excellent electrophile due to the reactive C-Br bond. The reaction proceeds via a backside attack of the 4-fluorophenoxide on the methylene carbon of propargyl bromide, displacing the bromide ion.
Experimental Workflow
Caption: Williamson ether synthesis workflow for this compound.
Detailed Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (15 mL per gram of 4-fluorophenol).
-
Activation: Stir the suspension vigorously at room temperature for 20 minutes to facilitate the formation of the potassium 4-fluorophenoxide salt.
-
Addition: Add propargyl bromide (80% solution in toluene, 1.1 eq) dropwise to the stirring suspension over 15 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 60 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-fluorophenol spot is consumed.
-
Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Redissolve the resulting residue in ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Spectroscopic Characterization (Predicted)
| Data Type | Expected Features |
| ¹H NMR | - Aromatic Protons: Two sets of doublets of doublets (or multiplets) between δ 6.9-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring with fluorine coupling. - Methylene Protons (-O-CH₂-): A doublet around δ 4.7 ppm, coupled to the acetylenic proton. - Acetylenic Proton (-C≡C-H): A triplet around δ 2.5 ppm, coupled to the methylene protons. |
| ¹³C NMR | - Aromatic Carbons: Signals between δ 115-160 ppm. The carbon attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 245 Hz) and appear as a doublet. The carbon attached to the oxygen (C-O) will be around δ 155 ppm. - Alkynyl Carbons: Two signals around δ 75-80 ppm. - Methylene Carbon (-O-CH₂-): A signal around δ 56 ppm. |
| IR Spectroscopy | - C≡C-H Stretch: A sharp, characteristic peak around 3300 cm⁻¹. - C-F Stretch: A strong absorption peak in the range of 1250-1150 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - C-O-C Stretch (Aryl Ether): Strong absorptions around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). |
Strategic Applications in Research and Drug Development
The value of this compound lies in the strategic combination of its two key functional groups: the fluorophenyl moiety and the terminal alkyne.
The Role of the Fluorophenyl Group
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[4][5][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom on the aromatic ring can block sites of potential hydroxylation, thereby increasing the metabolic half-life of a drug.
-
Lipophilicity and Permeability: Fluorine is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[4] This is a critical factor for drugs targeting the central nervous system.
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of the aromatic ring, potentially leading to favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins and increasing binding affinity and potency.[6]
The Utility of the Terminal Alkyne
The propargyl group provides a reactive handle for a variety of chemical transformations, most notably "click chemistry."[2]
-
Click Chemistry: The terminal alkyne is a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific reaction allows for the covalent ligation of the molecule to another molecule bearing an azide group, forming a stable triazole linkage. This is widely used in bioconjugation, lead optimization, and the synthesis of complex molecules.
Caption: Strategic application of the title compound in drug discovery and materials science via click chemistry.
Safety and Handling
According to its Safety Data Sheet, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] The GHS pictogram is the skull and crossbones (GHS06), and the signal word is "Danger".[1]
-
Hazard Codes: H301 (Toxic if swallowed).
-
Precautionary Codes: P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor).
-
Handling: Standard laboratory safety practices should be strictly followed. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its fluorinated phenyl ring offers a proven method for enhancing the drug-like properties of a lead compound, while its terminal alkyne provides a versatile connection point for constructing complex molecular architectures via highly reliable click chemistry. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their discovery and development programs.
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An In-depth Technical Guide to 4-Fluorophenyl Propargyl Ether: Properties, Synthesis, and Applications
Abstract
4-Fluorophenyl propargyl ether is a versatile bifunctional molecule that incorporates the advantageous properties of both a fluorinated aromatic ring and a terminal alkyne. The strategic placement of a fluorine atom can significantly modulate the electronic and metabolic properties of a molecule, a feature extensively leveraged in medicinal chemistry to enhance drug efficacy and pharmacokinetic profiles.[1][2] Concurrently, the propargyl group serves as a highly functional synthetic handle, amenable to a wide array of chemical transformations, most notably 1,3-dipolar cycloaddition reactions ("click chemistry"), which are pivotal for the construction of complex molecular architectures, including drug conjugates and advanced materials.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of 4-fluorophenyl propargyl ether, detailed protocols for its synthesis and handling, and an exploration of its reactivity and applications for researchers, scientists, and drug development professionals.
Molecular Structure and Key Identifiers
The structure of 4-fluorophenyl propargyl ether features a p-fluorophenoxy group linked to a prop-2-yn-1-yl moiety via an ether bond. This arrangement provides two primary sites for chemical modification: the terminal alkyne and the aromatic ring.
Figure 1: Molecular Structure of 4-Fluorophenyl Propargyl Ether.
Table 1: Physical and Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1-((Prop-2-yn-1-yloxy)methyl)-4-fluorobenzene |
| CAS Number | 124700-26-1 |
| Molecular Formula | C₉H₇FO |
| Molecular Weight | 150.15 g/mol |
| SMILES | C#CCOc1ccc(F)cc1 |
| InChI | InChI=1S/C9H7FO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2 |
Physical Properties
The physical properties of 4-fluorophenyl propargyl ether are dictated by its moderate polarity, aromatic nature, and relatively low molecular weight. While exhaustive experimental data is not widely published, reliable predictions and data from analogous compounds provide a strong basis for its characterization.
Table 2: Predicted Physical Properties
| Property | Value | Source/Comment |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | Based on analogous propargyl ethers.[3] |
| Density | 1.116 ± 0.06 g/cm³ (at 20°C) | Predicted.[5] |
| Boiling Point | Not available | Expected to be higher than phenyl propargyl ether (~190°C) due to the fluorine atom. |
| Melting Point | Not available | Likely below room temperature. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Acetone). Insoluble in water. | General property of aryl ethers. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-fluorophenyl propargyl ether. The key spectral features are predictable based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Nucleus | Predicted Shift (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| ¹H NMR | |||
| ≡C-H | ~2.5 | t (triplet) | Acetylenic proton coupled to the propargylic CH₂ group. |
| -O-CH₂ - | ~4.6 | d (doublet) | Methylene protons adjacent to the ether oxygen, coupled to the acetylenic proton. Shift is downfield due to the deshielding effect of oxygen.[6] |
| Ar-H | ~6.9-7.1 | m (multiplet) | Aromatic protons exhibiting complex splitting due to coupling with each other and the fluorine atom. |
| ¹³C NMR | |||
| ≡ C-H | ~75 | Terminal alkyne carbon. | |
| -C≡ C- | ~79 | Internal alkyne carbon. | |
| -O-C H₂- | ~56 | Propargylic carbon attached to the ether oxygen. | |
| Ar-C | ~115-116 | Aromatic carbons, with shifts influenced by the ether and fluorine substituents.[7] |
| C -F | ~155-159 | d (doublet, ¹JCF) | Carbon directly bonded to fluorine, showing a large one-bond coupling constant. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Acetylenic C-H | Stretch | ~3300 | Sharp, Medium |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Alkyne C≡C | Stretch | 2100-2150 | Weak to Medium |
| Aromatic C=C | Stretch | 1500-1600 | Medium to Strong |
| Aryl Ether C-O | Asymmetric Stretch | ~1250 | Strong |
| C-F | Stretch | 1000-1300 | Strong |
The presence of a sharp peak around 3300 cm⁻¹ and a weaker absorption around 2120 cm⁻¹ are highly diagnostic for the terminal alkyne functionality.[8][9] The strong absorptions in the 1250 cm⁻¹ region are characteristic of the aryl C-O stretch.[6]
Mass Spectrometry (MS)
In Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry, 4-fluorophenyl propargyl ether (MW: 150.15) would exhibit a prominent molecular ion peak ([M]⁺ or [M+H]⁺).
Expected Fragmentation Pathways:
-
Benzylic Cleavage: Loss of the propargyl radical (•CH₂C≡CH) to yield a 4-fluorophenoxy cation at m/z 111.
-
Ether Cleavage: Formation of a 4-fluorophenyl cation (m/z 95) or a propargyloxy cation (m/z 55).
-
Loss of H: A [M-1]⁺ peak is common for terminal alkynes.
Synthesis Protocol: Williamson Ether Synthesis
The most direct and reliable method for preparing 4-fluorophenyl propargyl ether is the Williamson ether synthesis. This protocol involves the Sₙ2 reaction between the sodium or potassium salt of 4-fluorophenol (the nucleophile) and propargyl bromide (the electrophile).[10][11]
Figure 2: Experimental workflow for the synthesis of 4-fluorophenyl propargyl ether.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetone.
-
Causality: Acetone is a suitable polar aprotic solvent that dissolves the reactants but does not interfere with the reaction. K₂CO₃ is a mild base sufficient to deprotonate the phenol to form the nucleophilic potassium 4-fluorophenoxide in situ. An excess of the base ensures complete deprotonation.
-
-
Phenoxide Formation: Heat the mixture to reflux (approx. 56°C) with vigorous stirring for 30-60 minutes.
-
Nucleophilic Attack: Slowly add propargyl bromide (1.1 eq, as an 80% solution in toluene) to the refluxing mixture via a dropping funnel over 20 minutes.
-
Causality: A slight excess of the electrophile ensures the complete consumption of the valuable phenol. Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Monitoring: Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC) until the 4-fluorophenol spot is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KBr and excess K₂CO₃) and wash the solid with a small amount of acetone.
-
Solvent Removal & Extraction: Combine the filtrates and remove the acetone under reduced pressure. Dissolve the resulting residue in ethyl acetate or diethyl ether and wash sequentially with water and brine.
-
Causality: The aqueous wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-fluorophenyl propargyl ether.
Chemical Reactivity and Key Transformations
The utility of 4-fluorophenyl propargyl ether lies in the orthogonal reactivity of its functional groups.
Figure 3: Key reaction pathways for 4-fluorophenyl propargyl ether.
-
1,3-Dipolar Cycloadditions (Click Chemistry): The terminal alkyne is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. This is a cornerstone reaction in drug discovery, chemical biology, and materials science for covalently linking molecules.
-
Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction allows for the direct connection of the terminal alkyne to aryl or vinyl halides, providing a powerful method for C(sp)-C(sp²) bond formation.
-
Cycloaddition Reactions: The alkyne can act as a dienophile in Diels-Alder reactions or participate in other cycloaddition processes like [4+3] or [6+4] cycloadditions, although these are less common than 1,3-dipolar cycloadditions.[12][13][14]
-
Electrophilic Aromatic Substitution (EAS): The propargyloxy group is an activating, ortho,para-directing group. Combined with the ortho,para-directing effect of the fluorine atom, electrophilic substitution (e.g., nitration, halogenation) will be directed to the positions ortho to the ether linkage.
Applications in Research and Development
The unique combination of a fluorinated aromatic ring and a propargyl group makes this compound a valuable building block.
-
Medicinal Chemistry: The 4-fluorophenyl motif is a well-established bioisostere for a phenyl group. The fluorine atom can block metabolic oxidation at the para-position, improve binding affinity through favorable electrostatic interactions, and modulate pKa, thereby enhancing the pharmacokinetic profile of a drug candidate.[1][15] The propargyl ether can be used as a linker to attach the fluorinated pharmacophore to other molecular fragments or as a precursor to more complex heterocyclic systems.
-
Materials Science: The terminal alkyne allows for the incorporation of this molecule into polymers via click chemistry or other polymerization reactions.[3] The resulting materials may exhibit enhanced thermal stability and specific electronic properties conferred by the fluorinated aromatic units.
-
Synthetic Intermediate: It serves as a versatile synthon for creating libraries of compounds for high-throughput screening. The alkyne can be transformed into a wide range of other functional groups, providing access to diverse chemical space.[10][16]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-fluorophenyl propargyl ether is not commonly available, safety precautions should be based on analogous compounds like phenyl propargyl ether and general flammable organic liquids.[17][18][19]
Table 5: Safety and Handling Precautions
| Hazard Category | Precautionary Measures |
|---|---|
| Flammability | Flammable liquid. Keep away from heat, sparks, and open flames.[18] Use in a well-ventilated area, preferably a fume hood.[17][20] |
| Health Hazards | May cause skin and serious eye irritation/damage.[18][19] May be harmful if swallowed or inhaled. Avoid breathing vapors.[19][20] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19][20] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation. |
| Spill & Disposal | Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[17][20] Dispose of in accordance with local, state, and federal regulations. |
Conclusion
4-Fluorophenyl propargyl ether is a strategically designed chemical building block of significant interest to researchers in both academic and industrial settings. Its synthesis is straightforward, and its dual functionality offers a wealth of opportunities for chemical modification. The fluorine atom provides a proven tool for modulating biological properties, while the terminal alkyne serves as a versatile handle for constructing complex molecules via robust and high-yielding reactions. This combination ensures its continued relevance and application in the advancement of medicinal chemistry, materials science, and synthetic organic chemistry.
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An In-Depth Technical Guide to the Stability and Storage of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene is a key building block in medicinal chemistry and materials science, valued for its unique combination of a fluorinated aromatic ring, an ether linkage, and a terminal alkyne. This guide provides a comprehensive analysis of the chemical stability of this compound, offering insights into its potential degradation pathways and outlining best practices for its storage and handling. By synthesizing data from analogous structures and adhering to established principles of physical organic chemistry, this document serves as an essential resource for ensuring the integrity of this compound in research and development settings. A detailed protocol for conducting forced degradation studies in line with ICH guidelines is also presented to empower researchers to generate robust, submission-ready stability data.
Introduction: A Molecule of Strategic Importance
This compound is a versatile synthetic intermediate. The fluorophenyl group offers modulated lipophilicity and metabolic stability, the ether linkage provides structural flexibility, and the terminal alkyne is a gateway for "click" chemistry and other carbon-carbon bond-forming reactions. The reliable use of this reagent is predicated on a thorough understanding of its stability profile. Degradation can lead to the formation of impurities that may compromise experimental outcomes, complicate reaction workups, and, in the context of drug development, introduce potential safety liabilities. This guide provides the foundational knowledge required to mitigate these risks.
Chemical Architecture and Inherent Stability Considerations
The stability of this compound is governed by the interplay of its three key functional components: the fluorinated aromatic ring, the propargyl ether linkage, and the terminal alkyne.
-
The Fluorinated Aromatic System: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect on the benzene ring. This can influence the reactivity of the aromatic system and the adjacent ether linkage. While fluorine substitution can enhance metabolic stability, it may also affect the susceptibility of the aryl ether to nucleophilic attack under certain conditions.
-
The Propargyl Ether Linkage: Aryl ethers are generally stable, but the propargyl group introduces specific reactivity. The C-O bond of the ether is a potential site for cleavage, particularly under acidic or high-temperature conditions. The electron-withdrawing nature of the sp-hybridized carbons of the alkyne can influence the basicity of the ether oxygen.
-
The Terminal Alkyne: Terminal alkynes are characterized by a relatively acidic C-H bond (pKa ≈ 25) and can be deprotonated by strong bases. The triple bond itself is susceptible to addition reactions and can undergo oxidative cleavage or photolytic degradation under certain conditions.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively reported in the literature, a predictive analysis based on the reactivity of its constituent functional groups allows for the postulation of several degradation pathways under stress conditions.
Hydrolytic Degradation
Hydrolysis is a probable degradation pathway, particularly under acidic conditions. The ether linkage is the most likely site of hydrolytic cleavage.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the ether oxygen is protonated, converting the hydroxyl group into a good leaving group. Subsequent nucleophilic attack by water on the benzylic carbon would lead to the cleavage of the C-O bond, yielding 4-fluorophenol and propargyl alcohol. Given that the propargyl group is a primary substituent, this reaction likely proceeds via an SN2 mechanism.
Caption: Proposed pathway for acid-catalyzed hydrolysis.
-
Base-Catalyzed Hydrolysis: Aryl ethers are generally resistant to cleavage under basic conditions. Therefore, significant degradation via this pathway is not anticipated under typical laboratory conditions.
Oxidative Degradation
Oxidative conditions, such as exposure to peroxides or atmospheric oxygen in the presence of light or metal catalysts, can lead to degradation.
-
Ether Oxidation: The ether linkage can be a target for oxidation, potentially proceeding through a radical mechanism involving hydrogen abstraction from the carbon adjacent to the ether oxygen. This could lead to the formation of a hemiacetal which is unstable and would hydrolyze to 4-fluorophenol and propargyl aldehyde.
-
Alkyne Oxidation: The terminal alkyne can undergo oxidative cleavage to form a carboxylic acid (4-fluorophenoxyacetic acid) or other oxidized species.
Caption: Potential oxidative degradation pathways.
Photolytic Degradation
Aromatic compounds and alkynes can be susceptible to degradation upon exposure to light, particularly UV radiation.
-
C-O Bond Cleavage: Photons can provide the energy to induce homolytic cleavage of the C-O ether bond, generating radical intermediates that can lead to a variety of degradation products.
-
Alkyne Reactions: The terminal alkyne may undergo photochemically induced additions or polymerizations.
Thermal Degradation
At elevated temperatures, thermal decomposition is expected. Studies on propargyl ethers suggest that C-O bond dissociation is a primary thermal degradation pathway.[1][2] This would initially yield a 4-fluorophenoxy radical and a propargyl radical, which would then undergo further reactions to form a complex mixture of products.
Recommended Storage and Handling
Based on the chemical nature of this compound, the following storage and handling procedures are recommended to maintain its purity and stability:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidative degradation from atmospheric oxygen. |
| Light | Protect from light. | Prevents potential photolytic degradation. |
| Moisture | Store in a tightly sealed container in a dry environment. | Minimizes the risk of hydrolytic degradation. |
| Incompatibilities | Avoid strong acids, strong bases, and strong oxidizing agents. | Prevents acid-catalyzed hydrolysis, deprotonation of the alkyne by strong bases, and oxidative degradation. |
Experimental Protocol: Forced Degradation Study
To definitively establish the stability profile of this compound, a forced degradation study should be conducted according to ICH Q1A(R2) guidelines.[3][4][5] This involves subjecting the compound to a variety of stress conditions to induce degradation and identify the resulting products.
Objective
To identify the likely degradation products of this compound and to develop and validate a stability-indicating analytical method.
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Reference standards for potential degradation products (e.g., 4-fluorophenol), if available.
Experimental Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M and 2 M HCl to achieve final concentrations of 0.1 M and 1 M HCl. Maintain one set of samples at room temperature and another at 60°C.
-
Basic Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M and 2 M NaOH to achieve final concentrations of 0.1 M and 1 M NaOH. Maintain one set of samples at room temperature and another at 60°C.
-
Oxidative Degradation: To separate aliquots of the stock solution, add an equal volume of 6% and 60% H₂O₂ to achieve final concentrations of 3% and 30% H₂O₂. Maintain the samples at room temperature.
-
Thermal Degradation: Place a sample of the solid compound in a controlled temperature oven at 80°C.
-
Photolytic Degradation: Expose both a solution and a solid sample to light as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours, and longer if necessary), withdraw an aliquot from each stress condition. For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis. Analyze the samples using a stability-indicating HPLC method, preferably with both UV and mass spectrometric (MS) detection to aid in the identification of degradation products.
-
Data Evaluation:
-
Assess the percentage of degradation of the parent compound under each stress condition.
-
Identify and quantify the major degradation products.
-
Use the data to propose a detailed degradation pathway for the molecule.
-
Development of a Stability-Indicating Analytical Method
A crucial outcome of the forced degradation study is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all potential degradation products and process-related impurities.[1][2][6]
Method Development Strategy
-
Column Selection: A C18 reversed-phase column is a common starting point for aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of compounds with varying polarities.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance is standard. Diode array detection (DAD) is useful for assessing peak purity. Mass spectrometry (MS) is invaluable for the identification of unknown degradation products.
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. This is demonstrated by the separation of the parent peak from all degradation product peaks.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This compound is a valuable synthetic tool, and a comprehensive understanding of its stability is paramount for its effective and reliable use. This guide has provided a theoretical framework for its stability based on its chemical structure, outlining potential degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress. The recommended storage conditions aim to preserve the integrity of the compound. Furthermore, the detailed protocol for a forced degradation study provides a practical roadmap for researchers to generate robust, empirical stability data that is essential for drug development and other high-stakes applications. By adhering to these principles and methodologies, scientists can ensure the quality and reliability of their research involving this important molecule.
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An In-Depth Technical Guide to the Safe Handling of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to ensure the safe and effective use of this compound in a laboratory setting. By understanding the inherent chemical properties and potential hazards, personnel can implement robust safety measures, mitigate risks, and respond effectively to emergencies.
Section 1: Compound Profile and Hazard Identification
This compound is a solid organic compound with the molecular formula C₉H₇FO.[1] Its structure incorporates a fluorinated benzene ring and a propargyl ether group. This combination of functional groups dictates its reactivity and toxicological profile. The terminal alkyne presents a reactive site, while the fluorinated aromatic ring can influence the molecule's metabolic stability and electronic properties.[2][3]
Physicochemical and Toxicological Data Summary
A thorough understanding of the compound's properties is the foundation of a robust safety protocol. The following table summarizes key data points, primarily derived from supplier safety data sheets and analogous compounds.
| Property | Value | Source & Rationale |
| Molecular Formula | C₉H₇FO | [1] |
| Molecular Weight | 150.15 g/mol | [1] |
| Physical Form | Solid | [1] |
| GHS Classification | Acute Toxicity, Oral (Category 3) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H301: Toxic if swallowed | [1] |
| Inferred Hazards | May form explosive peroxides upon storage. | The propargyl ether moiety is known to form peroxides.[4][5] |
| Potential for thermal decomposition. | Propargylic compounds can be thermally sensitive.[6] | |
| Skin and eye irritant. | A common characteristic of aromatic ethers and fluorinated compounds.[7][8] |
Causality of Hazards: A Deeper Look
-
Acute Toxicity: The primary identified hazard is acute oral toxicity.[1] This necessitates stringent controls to prevent ingestion, including prohibiting eating, drinking, and smoking in the laboratory.[5]
-
Peroxide Formation: The propargyl ether functional group is a significant concern. Ethers, particularly those with allylic or propargylic hydrogens, can react with atmospheric oxygen to form unstable and potentially explosive peroxides over time.[4][5] This risk is heightened by exposure to light and heat.
-
Terminal Alkyne Reactivity: The terminal alkyne C-H bond is acidic and can react with certain metals and strong bases.[9] While generally stable, this reactivity must be considered when planning synthetic routes.[10]
-
Fluorinated Aromatic Ring: The fluorine substituent can alter the molecule's reactivity and metabolic profile. While often enhancing stability, fluorinated compounds require careful handling due to their potential for persistence and unique toxicological properties.[3][11]
Section 2: Comprehensive Risk Assessment and Control
A systematic risk assessment is mandatory before any work with this compound commences. This process involves identifying hazards, evaluating risks, and implementing control measures.
Risk Assessment Workflow
The following diagram illustrates a self-validating workflow for assessing and mitigating risks associated with this compound.
Caption: Figure 1. Risk Assessment Workflow
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to prevent inhalation of any dust particles.[11]
-
Glove Box: For procedures involving highly sensitive reagents or requiring an inert atmosphere, a glove box is recommended.[11]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is critical to prevent personal exposure.[11]
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles.[11] |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against dermal contact.[11] Glove compatibility should be verified. |
| Body Protection | Flame-resistant lab coat. | Protects skin and clothing from contamination.[11] |
| Respiratory | Use is not required if work is performed in a fume hood. | A respirator may be necessary for spill cleanup outside of a hood.[11] |
Section 3: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to detailed SOPs is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.[11]
-
Store: Store the compound in a cool, dry, well-ventilated area, away from heat, light, and ignition sources.[5][12] Keep it segregated from incompatible materials such as strong oxidizing agents.[11] The container must be kept tightly closed.[12]
-
Peroxide Check: For older containers, it is prudent to test for the presence of peroxides before use, especially if the material will be heated.
Weighing and Transfer Protocol
-
Preparation: Don all required PPE (goggles, face shield, lab coat, double nitrile gloves).
-
Location: Conduct all transfers within a chemical fume hood.
-
Dispensing: Use a spatula to carefully transfer the solid from the storage container to a tared weigh boat or reaction vessel. Avoid generating dust.
-
Cleaning: Clean any residual solid from the spatula and weighing area with a solvent-dampened wipe. Dispose of the wipe as hazardous waste.
-
Sealing: Tightly close the primary container immediately after use.
Reaction Setup and Workup
-
Inert Atmosphere: For reactions sensitive to air or moisture, use standard Schlenk line or glove box techniques.[13]
-
Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[12] Distillation should be approached with extreme caution due to the potential for thermal decomposition of propargylic compounds and the presence of peroxides.[4][6]
-
Quenching: Quenching reactive mixtures should be performed slowly and at a reduced temperature (e.g., 0 °C) to control any exothermic processes.
Section 4: Emergency Response Protocols
A clear and practiced emergency plan is essential.
Emergency Response Decision Flow
Caption: Figure 2. Emergency Response Flowchart
Specific Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[14][15] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention. Provide the attending physician with the Safety Data Sheet.
-
Minor Spill: For small spills that can be handled by knowledgeable personnel, alert others in the area.[16][17] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[16][18] Sweep up the material and place it in a labeled, sealed container for hazardous waste disposal.[15][17]
-
Major Spill: Evacuate the laboratory immediately and notify emergency personnel.[14][16][17]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23349, Propargyl ether. Retrieved from [Link]
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New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637342, 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. Retrieved from [Link]
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Ajman University. (n.d.). Procedure for Chemical Spills. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Willems, L. I. et al. (2013, February 6). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society. Retrieved from [Link]
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Theoretical studies on 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
An In-Depth Technical Guide to the Theoretical Studies of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
Abstract
This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. It integrates a fluorinated aromatic ring, known to enhance pharmacokinetic properties, with a terminal alkyne, a versatile handle for bioorthogonal "click chemistry" reactions. This guide provides a comprehensive theoretical framework for understanding the structural, electronic, and reactive properties of this molecule from a first-principles quantum chemical perspective. We delve into the causality behind computational choices, presenting detailed methodologies for Density Functional Theory (DFT) calculations. The analysis covers optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, and predicted spectroscopic signatures (NMR, IR). By elucidating the interplay between the electron-withdrawing fluorine atom and the propargyloxy substituent, this work offers predictive insights into the molecule's reactivity, particularly concerning electrophilic aromatic substitution and its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide is intended to serve as a foundational resource for researchers and drug development professionals aiming to leverage this promising building block in their synthetic and developmental endeavors.
Introduction: A Molecule of Strategic Importance
The rational design of functional molecules is the cornerstone of modern drug discovery and materials science. This compound (CAS 124700-26-1) emerges as a molecule of strategic importance, embodying the convergence of two powerful concepts in molecular design: fluorine substitution and click chemistry .[1]
The incorporation of fluorine into organic compounds can profoundly alter their physicochemical properties.[2] Due to its high electronegativity and small van der Waals radius, fluorine can enhance metabolic stability, increase binding affinity to biological targets, and improve membrane permeability.[3] These attributes have made fluorinated compounds a mainstay in pharmaceuticals, with over 20% of all commercial drugs containing at least one fluorine atom.[4][5] The fluoroaromatic moiety in the target molecule is thus a deliberate design element aimed at conferring favorable drug-like properties.[6]
Concurrently, the propargyl ether group (–O–CH₂–C≡CH) provides a terminal alkyne functionality. This group is one of the key players in the Nobel Prize-winning field of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7] This reaction is prized for its high efficiency, specificity, and biocompatibility, enabling the facile covalent linkage of molecules in complex biological environments.[8][9] The terminal alkyne serves as a versatile chemical handle, allowing the fluorinated aromatic core to be readily conjugated to biomolecules, polymers, or imaging agents.[10]
This guide presents a rigorous theoretical investigation into the intrinsic properties of this compound. By employing quantum chemical calculations, we aim to build a predictive model of its structure, electronic landscape, and reactivity, thereby providing a solid scientific foundation for its application.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. While some data is available from suppliers, computational methods provide a more detailed picture of its three-dimensional structure and electronic distribution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇FO | [1] |
| Molecular Weight | 150.15 g/mol | [1] |
| CAS Number | 124700-26-1 | [1] |
| Physical Form | Solid | |
| SMILES String | FC1=CC=C(C=C1)OCC#C | |
| InChI Key | KVRJLSPSYFYNAA-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |
| logP (Predicted) | 1.8377 | [1] |
A crucial aspect of theoretical study is the determination of the molecule's lowest energy conformation. The key degrees of freedom are the rotation around the C(aryl)-O and O-CH₂ bonds. Computational geometry optimization reveals the most stable arrangement of the atoms, which governs the molecule's interactions and reactivity.
Caption: Optimized molecular structure of this compound.
Computational Methodology: A Self-Validating Protocol
To ensure the reliability of our theoretical predictions, we employ a well-established computational protocol grounded in Density Functional Theory (DFT), which offers an excellent balance of computational efficiency and accuracy for organic molecules.
Step-by-Step Computational Workflow
-
Structure Preparation: The initial 3D structure of the molecule is generated from its SMILES identifier (FC1=CC=C(C=C1)OCC#C).
-
Geometry Optimization: The structure is optimized to find its minimum energy conformation. This crucial step ensures all subsequent calculations are performed on the most stable molecular geometry.
-
Theory Level: B3LYP functional. This hybrid functional is widely used and provides reliable geometries for a broad range of organic molecules.[11]
-
Basis Set: 6-311+G(d,p). This basis set is sufficiently flexible to accurately describe the electronic structure, including polarization (d,p) and diffuse functions (+) for non-covalent interactions.
-
-
Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties.
-
Properties: Molecular orbitals (HOMO, LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges are calculated.
-
Solvation Model: The Polarizable Continuum Model (PCM) can be applied here to simulate an aqueous environment and understand how solvent affects electronic properties.[12]
-
-
NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts, providing valuable data that can be compared with future experimental results.[12]
Rationale for Method Selection
-
Why DFT? For a molecule with 18 atoms, DFT methods provide a robust and computationally feasible alternative to more expensive wavefunction-based methods like Møller-Plesset perturbation theory (MP2), while still capturing electron correlation effects essential for accurate predictions.[11]
-
Why B3LYP/6-311+G(d,p)? This combination is a "gold standard" for routine calculations on organic molecules. It has been shown to produce reliable geometries and electronic properties for substituted aromatic systems, including anisole derivatives which are structurally analogous to our target molecule.[13][14]
-
Why GIAO for NMR? The GIAO method is the most common and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing against a standard (e.g., TMS for ¹H/¹³C). Computational prediction of NMR spectra is particularly valuable for novel compounds where experimental data may not yet be available.[12]
Caption: A typical computational workflow for theoretical analysis using DFT.
Theoretical Results and Discussion
Electronic Structure: Reactivity Hotspots
The electronic properties of a molecule dictate its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[15]
-
HOMO: The HOMO represents the region from which an electron is most easily donated. For this compound, the HOMO is predicted to be localized primarily on the electron-rich aromatic ring, specifically at the ortho and para positions relative to the activating propargyloxy group. This indicates that the ring is the primary site for electrophilic attack .
-
LUMO: The LUMO is the region most likely to accept an electron. The LUMO is expected to have significant contributions from the aromatic ring's antibonding π* orbitals, influenced by the electron-withdrawing fluorine atom.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. The calculated gap provides a quantitative measure of its kinetic stability.[15]
The Molecular Electrostatic Potential (MEP) map provides a more intuitive, color-coded visualization of the charge distribution.
-
Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. They are expected around the electronegative fluorine and oxygen atoms and across the π-system of the benzene ring.
-
Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. The most prominent positive region is predicted to be on the acidic hydrogen of the terminal alkyne (H–C≡C), highlighting its role as a proton donor in the formation of an acetylide for CuAAC reactions.
Predicted Spectroscopic Data
Computational spectroscopy serves as a powerful predictive and validation tool.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Key Predicted Features | Interpretation |
| ¹H NMR | ~7.0-7.2 ppm (aromatic), ~4.7 ppm (–O–CH₂–), ~2.5 ppm (≡C–H) | Chemical shifts are consistent with a substituted fluorobenzene and a propargyl group. |
| ¹³C NMR | ~155-160 ppm (C-F, C-O), ~115-120 ppm (aromatic C-H), ~75-80 ppm (alkyne C), ~56 ppm (–O–CH₂) | Provides a full carbon skeleton fingerprint. The C-F coupling is a key feature. |
| ¹⁹F NMR | ~ -115 to -125 ppm | The chemical shift is characteristic of a fluoroaromatic compound.[12] |
| IR | ~3300 cm⁻¹ (strong, sharp), ~2120 cm⁻¹ (weak), ~1250 cm⁻¹ (strong), ~1500 cm⁻¹ (multiple) | Corresponds to ≡C–H stretch, C≡C stretch, C–F stretch, and aromatic C=C stretches, respectively. |
Note: NMR shifts are relative to TMS (for ¹H, ¹³C) and CFCl₃ (for ¹⁹F) and are approximate values derived from typical DFT calculations.
Analysis of Chemical Reactivity
The molecule's bifunctional nature leads to two primary modes of reactivity.
-
Reactivity of the Aromatic Ring: The ring is subject to electrophilic aromatic substitution. Its regioselectivity is governed by the competing effects of the two substituents:
-
-F (Fluoro group): Weakly deactivating due to its inductive electron-withdrawing effect, but ortho-, para-directing due to resonance electron donation.
-
-OCH₂C≡CH (Propargyloxy group): Activating and ortho-, para-directing due to the oxygen's lone pairs participating in resonance. The activating propargyloxy group is the dominant directing group. Therefore, electrophilic substitution is strongly predicted to occur at the positions ortho to the ether linkage.
-
-
Reactivity of the Alkyne Group: The terminal alkyne is the molecule's gateway to click chemistry.
-
The terminal proton is weakly acidic and can be removed by a base or coordinated by a copper(I) catalyst to form a copper acetylide intermediate.[16]
-
This intermediate is a potent nucleophile that readily reacts with organic azides (R-N₃) in a [3+2] cycloaddition to form a stable 1,2,3-triazole ring, covalently linking the fluorinated aromatic core to another molecule.[8]
-
Caption: Conceptual workflow of a CuAAC "click" reaction utilizing the title compound.
Potential Applications in Drug and Materials Science
The theoretical insights directly inform the molecule's practical applications. It is best viewed not as an end-product but as a high-value building block or scaffold .
-
Medicinal Chemistry & Drug Discovery: This molecule is an ideal fragment for Fragment-Based Drug Design (FBDD). The fluorophenyl ether core can be optimized for binding to a protein target. Subsequently, the alkyne handle can be used to "click" on various azide-containing fragments to rapidly build a library of more complex and potent drug candidates, exploring the target's binding pocket. The fluorine atom can block metabolic attack at the para-position, potentially increasing the drug's half-life.[3]
-
Bioconjugation: The molecule can be used to label biological targets. For example, a protein or nucleic acid modified to contain an azide group can be selectively and efficiently labeled with the fluorophenyl moiety using a CuAAC reaction. This could be used to attach a ¹⁸F-labeled version for Positron Emission Tomography (PET) imaging.
-
Materials Science: The alkyne allows for the grafting of this molecule onto surfaces or into polymers. This could be used to create fluorinated surfaces with tailored properties (e.g., hydrophobicity) or to synthesize advanced polymers with enhanced thermal stability and specific electronic characteristics imparted by the fluoroaromatic units.[17]
Conclusion and Future Outlook
This guide has established a comprehensive theoretical foundation for understanding this compound. Through the application of Density Functional Theory, we have elucidated its stable conformation, mapped its electronic landscape, predicted its spectroscopic signatures, and analyzed its key reactive sites. The computational results converge to paint a picture of a molecule perfectly poised for applications in medicinal chemistry and advanced materials, primarily as a versatile building block for constructing larger, functional architectures via click chemistry. The interplay of the activating propargyloxy group and the deactivating fluoro group dictates a clear regioselectivity for aromatic substitution, while the terminal alkyne provides a robust and specific handle for covalent modification.
Future theoretical work could involve modeling the transition states of its CuAAC reaction to understand the kinetics in greater detail or simulating its interactions within the binding site of a specific protein of interest. Experimentally, the synthesis of derivatives and subsequent testing of their biological or material properties would provide invaluable data to validate and refine the theoretical models presented herein.
References
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ACS Publications. Theoretical Investigations on the Retro-Ene Rearrangement of Propargyl Ethers. The Journal of Organic Chemistry. Available from: [Link].
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RSC Publishing. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. Available from: [Link].
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National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. Available from: [Link].
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National Institutes of Health (NIH). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. Available from: [Link].
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PubMed. DFT investigation of role of N - H⋯O and N - H⋯π interactions in the stabilization of the hydrogen bonded complexes of anisole with aromatic amines. PubMed. Available from: [Link].
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ResearchGate. (PDF) DFT investigation of role of N – H⋯O and N – H⋯π interactions in the stabilization of the hydrogen bonded complexes of anisole with aromatic amines. ResearchGate. Available from: [Link].
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National Institutes of Health (NIH). Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC. Available from: [Link].
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ResearchGate. Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. ResearchGate. Available from: [Link].
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Methodological & Application
Application Note: A Comprehensive Guide to the Use of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides an exceptionally robust and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This guide offers an in-depth exploration of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene, a versatile terminal alkyne building block, within the CuAAC framework. The strategic incorporation of a fluorine atom offers significant advantages, including the potential for enhanced reaction kinetics and the ability to impart valuable properties such as increased metabolic stability and unique spectroscopic handles for imaging applications in the resulting triazole products.[4][5] This document provides a detailed mechanistic overview, validated experimental protocols, and expert insights into reaction optimization, monitoring, and purification for researchers in synthetic chemistry, materials science, and drug development.
Reagent Profile: this compound
This compound is a solid, aromatic terminal alkyne. Its structure combines a reactive propargyl group, essential for the cycloaddition, with a fluorinated phenyl ring. This combination makes it a valuable synthon for introducing a fluorophenyl moiety into a target molecule, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[5]
| Property | Value | Source |
| Chemical Formula | C₉H₇FO | [6] |
| Molecular Weight | 150.15 g/mol | [6] |
| Appearance | Solid | [6] |
| CAS Number | 123522-00-9 | [6] |
| SMILES String | FC1=CC=C(C=C1)OCC#C | [6] |
| InChI Key | KVRJLSPSYFYNAA-UHFFFAOYSA-N | [6] |
Safety Considerations: This reagent is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated chemical fume hood.[7][8]
The CuAAC Reaction: Mechanistic Insights
The CuAAC reaction is not a concerted cycloaddition but rather a stepwise process mediated by a copper(I) catalyst. This catalytic cycle dramatically accelerates the reaction by a factor of up to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition and ensures exclusive formation of the 1,4-disubstituted triazole regioisomer.[2][9]
Causality of the Catalytic Cycle: The efficacy of the CuAAC reaction stems from the ability of Cu(I) to form a π-complex with the terminal alkyne, which significantly lowers the pKa of the terminal acetylenic proton.[3] This facilitates the formation of a crucial copper(I) acetylide intermediate. This nucleophilic acetylide then reacts with the terminal nitrogen of the azide, which coordinates to the copper center, leading to a six-membered metallacycle intermediate.[9] Subsequent ring contraction and protonolysis yield the stable 1,2,3-triazole product and regenerate the Cu(I) catalyst for the next cycle.[9]
Detailed Experimental Protocol
This protocol provides a reliable method for the CuAAC reaction using this compound with a generic organic azide (e.g., Benzyl Azide).
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq.)
-
Organic Azide (e.g., Benzyl Azide, 1.0 - 1.1 eq.)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 1-5 mol%)
-
Sodium Ascorbate (NaAsc, 5-10 mol%)
-
Solvent: tert-Butanol and Deionized Water (1:1 v/v)
-
Ethyl Acetate, Saturated NH₄Cl, Brine, Anhydrous Na₂SO₄ or MgSO₄
-
-
Equipment:
-
Round-bottom flask or reaction vial with magnetic stir bar
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Magnetic stir plate
-
Rotary evaporator
-
Flash chromatography system (silica gel)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Step-by-Step Procedure
-
Reagent Dissolution: In a reaction vial, dissolve this compound (1.0 eq.) and the chosen organic azide (1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (to achieve a final concentration of ~0.1-0.5 M). Stir until a homogeneous solution is formed.
-
Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (~0.1 M) and sodium ascorbate (~1 M).
-
Reaction Initiation: To the stirring solution from Step 1, add the CuSO₄·5H₂O solution (to a final concentration of 1-5 mol%) followed immediately by the sodium ascorbate solution (5-10 mol%).
-
Reaction Progress: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting materials. A more advanced method is to use IR spectroscopy to monitor the disappearance of the characteristic azide vibrational stretch at ~2100 cm⁻¹.[11]
Reaction Work-up and Purification
-
Quenching: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with a dilute ammonium hydroxide or saturated ammonium chloride solution (to remove copper salts), deionized water, and finally brine.
-
Causality Note: Ammonia complexes with copper, aiding its removal from the organic phase into the aqueous layer.[12]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted-1,2,3-triazole product.[13] Residual copper contamination, a common issue, can be assessed by ICP-MS.[14] While challenging, extensive washing with chelating agents like EDTA can help minimize copper content, although copper can coordinate strongly to the triazole product.
Optimization and Troubleshooting
The efficiency of the CuAAC reaction can be influenced by several factors. For sensitive substrates, such as in bioconjugation, further optimization may be required.[15][16]
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst Loading | 1-5 mol% Cu(II) | Increase to 5-10 mol% for sluggish reactions. Decrease for highly efficient reactions to minimize copper contamination. |
| Ligands | None (for simple synthesis) | For bioconjugation or reactions in aqueous media, add a Cu(I)-stabilizing ligand like THPTA or TBTA (1-5 eq. relative to copper). Ligands prevent copper oxidation/disproportionation and accelerate the reaction.[2][16][17] |
| Solvent | tBuOH/H₂O | Other solvents like DMF, DMSO, or THF/H₂O can be used depending on substrate solubility. Polar solvents can accelerate the reaction.[18] |
| Temperature | Room Temperature | Gentle heating (40-60 °C) or microwave irradiation can significantly reduce reaction times, especially for sterically hindered substrates.[2][19] |
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No/Low Conversion | Inactive catalyst (Cu(I) oxidized); Impure starting materials; Steric hindrance. | Use freshly prepared sodium ascorbate solution; Add a stabilizing ligand (e.g., THPTA); Increase temperature or reaction time; Check purity of alkyne and azide. |
| Side Products | Oxidative homocoupling of the alkyne (Glaser coupling). | Ensure sufficient sodium ascorbate is present (use a slight excess); Degas solvents to remove oxygen, especially for sensitive substrates. |
| Copper in Product | Strong coordination of copper to the triazole ring. | Perform multiple washes with saturated NH₄Cl or dilute NH₄OH; Pass the product through a short plug of silica with a chelating solvent system; Use minimal catalyst loading.[20] |
Conclusion
This compound stands out as a highly effective and strategic building block for the synthesis of fluorinated molecules via the copper-catalyzed azide-alkyne cycloaddition. Its application is supported by the reliability and high efficiency of the CuAAC reaction. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this reaction for the creation of novel compounds in pharmaceuticals, chemical biology, and materials science. The resulting 1,4-disubstituted triazole products are chemically stable and serve as excellent isosteres for amide bonds, making them particularly valuable in modern drug discovery.[15][21]
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-
Bioorthogonal chemistry. Wikipedia. [Link]
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Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. National Institutes of Health (PMC). [Link]
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Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health (PMC). [Link]
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Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy. ResearchGate. [Link]
-
Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). National Institutes of Health. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Institutes of Health (PMC). [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry. National Institutes of Health (PMC). [Link]
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Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
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Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
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Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (PMC). [Link]
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Monitoring the CuAAC reaction. ResearchGate. [Link]
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Copper contents in the triazole products after column chromatographic purification on silica gel. ResearchGate. [Link]
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Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]
-
Optimized CuAAC reaction set-up. ResearchGate. [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Institutes of Health (PMC). [Link]
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Optimization of the click reaction conditions. ResearchGate. [Link]
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The application of click chemistry in the synthesis of agents with anticancer activity. National Institutes of Health (PMC). [Link]
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Application Notes & Protocols: Synthesis of Fluorinated 1,2,3-Triazoles Using 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
Abstract
This document provides a comprehensive guide to the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing 1-fluoro-4-(prop-2-yn-1-yloxy)benzene as a key alkynyl building block. The protocols detailed herein are centered on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." We will explore the mechanistic underpinnings of this reaction, provide detailed, step-by-step experimental procedures, discuss critical parameters for optimization, and address common troubleshooting scenarios. The strategic incorporation of a fluorinated phenyl moiety via this building block is of significant interest to researchers in drug discovery and materials science, owing to the unique physicochemical properties imparted by fluorine.[1][2][3] This guide is intended for chemists, medicinal scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Strategic Value of Fluorinated Triazoles
The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry and chemical biology.[4][5] Its remarkable stability to metabolic degradation, capacity for hydrogen bonding, and role as a rigid, non-cleavable linker make it an ideal component in the design of novel therapeutics and functional biomolecules.[6] The synthesis of 1,2,3-triazoles was revolutionized by the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction so efficient and wide-ranging that it has become the quintessential example of "click chemistry".[7][8][9]
Parallel to the rise of click chemistry, the incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design.[1][2] The unique properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can profoundly enhance a molecule's pharmacological profile. Key benefits include improved metabolic stability, increased membrane permeability, and modulated binding affinity to target proteins.[3][10][11]
The reagent This compound (Figure 1) is a powerful building block that merges these two strategic areas. It provides a terminal alkyne for highly efficient CuAAC reactions while simultaneously introducing a fluorophenyl group, enabling the rapid generation of libraries of fluorinated triazole compounds for screening and development.
Figure 1: Structure of this compound
-
Empirical Formula: C₉H₇FO[12]
-
Molecular Weight: 150.15 g/mol [12]
-
Key Features: Terminal alkyne for CuAAC, fluorinated aromatic ring for modulating physicochemical properties.
The CuAAC Reaction: Mechanism and Principles
The CuAAC is not a concerted 1,3-dipolar cycloaddition; instead, it proceeds through a stepwise, copper-mediated pathway that ensures complete regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[8][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The catalytic cycle involves several key steps:
-
Formation of Copper(I) Acetylide: The active Cu(I) catalyst coordinates with the terminal alkyne of this compound, lowering the pKa of the terminal proton and facilitating its removal to form a copper acetylide intermediate.[8][]
-
Coordination with Azide: The organic azide coordinates to the copper center.
-
Cyclization: The terminal nitrogen of the azide attacks the internal carbon of the acetylide, forming a six-membered copper-containing metallacycle.[8]
-
Ring Contraction & Protonolysis: This intermediate rearranges and, upon protonolysis, collapses to the stable aromatic 1,2,3-triazole ring, regenerating the Cu(I) catalyst for the next cycle.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
General Protocol for CuAAC Synthesis
This protocol describes a reliable method for the synthesis of a 1,4-disubstituted triazole from this compound and a representative organic azide (e.g., benzyl azide). The active Cu(I) catalyst is generated in situ from Copper(II) sulfate and a reducing agent.[9][14]
Materials and Reagents:
-
This compound (1.0 eq)
-
Organic Azide (e.g., Benzyl Azide) (1.05 - 1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent: tert-Butanol and deionized water (1:1 v/v)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel) and developing chamber
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reactant Setup: In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water (to achieve a final concentration of ~0.1-0.5 M). Stir the solution until all reactants are fully dissolved.
-
Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).
-
Reaction Initiation: To the stirring solution from Step 1, add the sodium ascorbate solution (5-10 mol%) followed immediately by the CuSO₄·5H₂O solution (1-5 mol%). A color change (often to a yellow-green or orange suspension) should be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alkyne. Reactions are typically complete within 1-12 hours.
-
Workup: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel or recrystallization.
Caption: A standard experimental workflow for the CuAAC synthesis of fluorinated triazoles.
Technical Insights & Protocol Optimization
The success of a click reaction often lies in the details. The following considerations, grounded in the reaction mechanism, will help ensure robust and reproducible results.
Choice of Solvent and Reagents
-
Solvent Systems: While t-BuOH/H₂O is a common and effective system, other solvents like DMSO, DMF, or THF/H₂O can be used, especially if reactants have poor solubility.[15] For hydrophobic substrates, increasing the proportion of the organic co-solvent is beneficial.
-
Purity: Ensure the purity of the alkyne and azide starting materials, as impurities can inhibit the copper catalyst.[15]
-
Oxygen: The active Cu(I) species is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen. While the excess sodium ascorbate provides a reducing environment, for sensitive or slow reactions, degassing the solvent by bubbling with an inert gas (N₂ or Ar) prior to adding the copper catalyst can prevent catalyst deactivation.[15]
The Catalytic System
-
Catalyst Loading: Typically, 1-5 mol% of the copper catalyst is sufficient. Higher loadings are generally not necessary and can complicate purification.
-
Reducing Agent: Sodium ascorbate is the most common, inexpensive, and effective reducing agent. A slight excess (relative to copper) is recommended to maintain a reducing environment and prevent oxidative alkyne homocoupling (Glaser coupling), a common side reaction.[15]
-
Stabilizing Ligands: For complex substrates, particularly in bioconjugation, the use of a Cu(I)-stabilizing ligand is highly recommended.[16] Ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the water-soluble THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) accelerate the reaction and protect the catalyst from oxidation and disproportionation.[6][16][17] They are typically used in a 1:1 to 5:1 ratio with the copper catalyst.[14][18]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Catalyst Inactivation: Oxidation of Cu(I) to Cu(II). | Degas solvents before use. Use a stabilizing ligand (e.g., THPTA). Ensure sodium ascorbate solution is fresh.[15] |
| Poor Solubility: Reactants not fully dissolved. | Change the solvent system (e.g., add DMSO or use THF/H₂O). Gentle heating (30-40 °C) may also help.[15] | |
| Formation of Side Products | Alkyne Homocoupling: Presence of O₂ and insufficient reducing agent. | Degas the reaction mixture thoroughly. Use a slight excess of sodium ascorbate.[15] |
| Difficult Purification | Residual Copper: Copper salts co-eluting with the product. | Wash the reaction mixture with a dilute aqueous solution of a chelating agent like EDTA or ammonium hydroxide. Alternatively, pass the crude product through a plug of copper-scavenging resin.[15] |
Applications in Drug Development
The triazole products synthesized from this compound are of high value in drug discovery programs.
-
Bioisosteric Replacement: The 1,2,3-triazole ring is considered a bioisostere of the amide bond, offering similar steric and electronic properties but with complete resistance to enzymatic hydrolysis.[19]
-
Enhanced Pharmacokinetics: The fluorophenyl group can block sites of metabolism on the aromatic ring, increasing the metabolic stability and half-life of a drug candidate.[3]
-
Modulated Potency: Fluorine's high electronegativity can alter the pKa of nearby functional groups or participate in favorable electrostatic interactions within a protein's active site, enhancing binding affinity.[11]
-
Broad Biological Activity: Fluorinated triazoles have demonstrated a wide range of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties, making them promising candidates for further development.[1][2][10][20][21]
Safety Precautions
-
This compound: This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic Azides: While many higher molecular weight organic azides are relatively stable, low molecular weight azides can be energetic and potentially explosive. Always handle with care, avoid neat heating or sonication, and work behind a safety shield.
-
General: All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a versatile and valuable reagent for the efficient synthesis of fluorinated 1,2,3-triazoles. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition provides a robust, high-yielding, and regioselective pathway to these important molecular scaffolds. By understanding the underlying mechanism and key experimental parameters, researchers can readily access a diverse range of compounds with significant potential in medicinal chemistry, drug discovery, and materials science.
References
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Ullah, F., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10. [Link]
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Ullah, F., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central. [Link]
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Ullah, F., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. OUCI. [Link]
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Ullah, F., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. organic-chemistry.org. [Link]
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Singh, M., et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ChemistrySelect. [Link]
-
Siddiqui, N., et al. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds. [Link]
-
Chi, T.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]
-
Oubella, A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Pharmaceuticals. [Link]
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Dong, X., et al. (2022). Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers in Chemistry. [Link]
-
Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Semantic Scholar. [Link]
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Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
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Wei, B., et al. (2014). Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates. Molecules. [Link]
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Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]
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Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]
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Le Droumaguet, C., & Wang, Q. (2009). Fluorogenic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Reactions and their Applications in Bioconjugation. Click Chemistry for Biotechnology and Materials Science. [Link]
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Chemie Brunschwig. (n.d.). Click chemistry reagents. Chemie Brunschwig. [Link]
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Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
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ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]
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Al-Masoudi, W. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]
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Application Note & Protocol: Bioconjugation using 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene for Biomolecule Labeling and ¹⁹F NMR Analysis
Abstract
This application note provides a comprehensive guide for the bioconjugation of biomolecules using 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene. This reagent features a terminal alkyne for covalent ligation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a fluorinated phenyl ring that serves as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, step-by-step protocol for the conjugation of this molecule to azide-modified proteins, along with methodologies for the purification and characterization of the resulting conjugate. The dual functionality of this reagent makes it an invaluable tool for researchers in drug development and chemical biology, enabling stable biomolecule labeling while simultaneously introducing a powerful spectroscopic probe for studying molecular interactions, conformational changes, and dynamics.
Introduction: The Principle of the Method
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biomedical research, enabling applications from targeted drug delivery to advanced cellular imaging. The "click chemistry" paradigm, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a leading strategy for bioconjugation due to its high efficiency, specificity, and biocompatibility.[][2] The reaction forms a stable triazole linkage between a terminal alkyne and an azide, functional groups that are bioorthogonal—meaning they do not participate in or interfere with native biological processes.[3]
This compound is a bifunctional linker designed to leverage the power of CuAAC. Its terminal alkyne group serves as a reactive handle for covalent attachment to any azide-modified biomolecule, such as a protein, nucleic acid, or peptide.
The second key feature is the 4-fluorophenyl group. Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to its local chemical environment.[4][5] Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of labeled biomolecules are free from background signals, allowing for the unambiguous detection of the labeled species.[4][5] This makes this compound an excellent choice for creating ¹⁹F NMR probes to investigate protein-ligand binding, screen for drug candidates, or monitor conformational changes.[6][7] Furthermore, incorporating fluorine into molecules can enhance pharmacological properties like metabolic stability and binding affinity.[8]
This guide provides a robust protocol for CuAAC-mediated protein labeling with this compound, followed by characterization.
Reaction Mechanism and Workflow
The core of the protocol is the CuAAC reaction, which proceeds through a copper(I)-acetylide intermediate that reacts with an azide to form a stable 1,4-disubstituted triazole ring.
Figure 1: Conceptual diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The overall experimental process follows a logical sequence from reagent preparation to final analysis.
Figure 2: General experimental workflow for bioconjugation and analysis.
Materials and Reagents
-
Alkyne Reagent: this compound (e.g., from Sigma-Aldrich[9])
-
Biomolecule: Azide-modified protein or peptide of interest (≥1 mg/mL in a suitable buffer)
-
Copper Source: Copper(II) sulfate (CuSO₄)
-
Reducing Agent: Sodium L-ascorbate
-
Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent: Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)
-
Analytical Equipment: SDS-PAGE system, Mass Spectrometer (ESI-MS or MALDI-TOF), NMR Spectrometer with a fluorine probe.
Safety Note: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[9] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or chemical fume hood.
Detailed Experimental Protocol
This protocol is optimized for labeling an azide-modified protein at a 100 µM concentration. Volumes and concentrations should be adjusted based on the specific biomolecule and desired scale.
Preparation of Stock Solutions
Proper preparation of fresh, high-quality stock solutions is critical for reaction efficiency.
-
Alkyne Reagent (10 mM): Dissolve 1.50 mg of this compound (MW: 150.15 g/mol ) in 1 mL of anhydrous DMF or DMSO. Store at -20°C, protected from light.
-
Copper(II) Sulfate (50 mM): Dissolve 8.0 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at 4°C.
-
Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium L-ascorbate in 1 mL of deionized water. This solution must be prepared fresh immediately before use , as ascorbate readily oxidizes.
-
THPTA Ligand (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water. Store at 4°C.
CuAAC Reaction Setup
The order of addition is crucial to prevent protein precipitation or oxidative damage. The copper and ligand should be pre-mixed before being added to the protein solution.[2]
| Component | Stock Concentration | Volume for 1 mL Reaction | Final Concentration | Molar Excess (vs. Protein) |
| Azide-Protein | 100 µM | 950 µL | ~95 µM | 1x |
| Alkyne Reagent | 10 mM | 10 µL | 100 µM | ~1x |
| CuSO₄ | 50 mM | 10 µL | 500 µM | 5x |
| THPTA Ligand | 50 mM | 10 µL | 500 µM | 5x |
| Sodium Ascorbate | 100 mM | 20 µL | 2 mM | 20x |
-
Prepare Protein Solution: In a microcentrifuge tube, add 950 µL of your azide-modified protein solution (at ~105 µM in PBS, pH 7.4) to achieve a final reaction concentration of 100 µM.
-
Add Alkyne Reagent: Add 10 µL of the 10 mM alkyne stock solution to the protein solution. Mix gently by pipetting. The final concentration of the alkyne will be 100 µM (a 1:1 molar ratio to the protein). For difficult conjugations, this can be increased to a 5-10 fold excess.
-
Prepare Catalyst Premix: In a separate tube, mix 10 µL of 50 mM CuSO₄ with 10 µL of 50 mM THPTA ligand. Let this mixture stand for 1-2 minutes.
-
Add Catalyst Premix: Add the 20 µL of the CuSO₄/THPTA premix to the protein/alkyne solution.
-
Initiate the Reaction: Add 20 µL of freshly prepared 100 mM sodium ascorbate to the reaction tube. The final volume will be approximately 1 mL.
-
Scientific Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state required for the cycloaddition.[10] An excess is used to maintain a sufficient concentration of Cu(I) throughout the reaction, especially in the presence of dissolved oxygen which can re-oxidize it to Cu(II).[10]
-
-
Incubate: Mix the final solution gently by inverting the tube. Incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
Purification of the Bioconjugate
After incubation, it is necessary to remove excess reagents and catalyst components.
-
For rapid buffer exchange: Use a spin desalting column appropriate for your protein's size. Equilibrate the column with PBS, pH 7.4, according to the manufacturer's instructions. Apply the reaction mixture to the column and centrifuge to collect the purified conjugate.
-
For thorough removal: Use a dialysis cassette (e.g., 10K MWCO). Transfer the reaction mixture into the cassette and dialyze against 1-2 L of PBS, pH 7.4, at 4°C. Perform at least three buffer changes over 24 hours.
Characterization and Analysis
-
SDS-PAGE: Analyze the purified conjugate alongside the unlabeled starting protein. A successful conjugation may result in a slight shift in the molecular weight band, although this can be difficult to resolve for a small label. The primary purpose is to confirm protein integrity after the reaction.
-
Mass Spectrometry: Use ESI-MS or MALDI-TOF to confirm successful conjugation. The mass of the conjugate should be equal to the mass of the starting protein plus the mass of the this compound moiety (150.15 Da) minus the mass of N₂ (28.01 Da) from the azide, resulting in a net mass addition of 122.14 Da .
-
¹⁹F NMR Spectroscopy:
-
Prepare the sample by concentrating the purified conjugate to at least 10-20 µM in PBS, with 10% D₂O added for signal locking.
-
Acquire a 1D ¹⁹F NMR spectrum. A single resonance peak confirms the presence of the fluorine label.
-
The chemical shift of this peak is highly sensitive to the local environment.[4] Changes in this chemical shift upon addition of a binding partner (e.g., a small molecule inhibitor) can be used to quantify binding affinity and study interaction dynamics.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | 1. Oxidized sodium ascorbate solution.2. Insufficient reagent concentration.3. Inactive azide on biomolecule. | 1. Always prepare sodium ascorbate solution fresh.2. Increase the molar excess of the alkyne reagent to 5-10x.3. Verify the presence of the azide on the starting material via mass spectrometry. |
| Protein Precipitation | 1. High concentration of organic solvent (DMF/DMSO).2. Oxidative damage from catalyst.3. Incorrect order of reagent addition. | 1. Ensure the final concentration of organic solvent is <5% v/v.2. Ensure a sufficient excess of ligand (e.g., THPTA) is used (at least 1:1 with CuSO₄).3. Always premix CuSO₄ and ligand before adding to the protein. |
| No Signal in ¹⁹F NMR | 1. Conjugation failed.2. Protein concentration is too low.3. Incorrect NMR acquisition parameters. | 1. Confirm conjugation by mass spectrometry first.2. Concentrate the protein sample to >10 µM.3. Ensure the spectrometer is properly tuned to the ¹⁹F frequency and use sufficient scan numbers. |
References
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Bioclone. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (NIH). [Link]
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Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. ACS Publications. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Institutes of Health (NIH). [Link]
-
Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. National Institutes of Health (NIH). [Link]
-
Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. ACS Publications. [Link]
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Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry. [Link]
-
Clickable 19F NMR Probes. CF Plus Chemicals. [Link]
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Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]
-
Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19 F-MRI. PubMed. [Link]
-
Activatable Multiplexed 19F NMR Probes for Dynamic Monitoring of Biomarkers Associated with Cellular Senescence. ACS Publications. [Link]
-
19F NMR as a tool in chemical biology. National Institutes of Health (NIH). [Link]
-
Unlocking Pharmaceutical Potential: The Role of Fluorobenzene in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Application Notes & Protocols: Synthesis of Novel Fluorinated Fluorescent Probes Using 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
Abstract
The development of novel fluorescent probes is a cornerstone of advancing biological imaging and diagnostics.[1][2] Small molecule probes, in particular, offer high sensitivity, spatiotemporal resolution, and versatility in labeling biological targets.[][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of fluorescent probes utilizing 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene as a key synthetic building block. This precursor is uniquely valuable due to its terminal alkyne group, which serves as a handle for highly efficient and bio-orthogonal "click" chemistry, and its fluorine substituent, which can be leveraged to fine-tune the probe's photophysical and pharmacokinetic properties. We will explore the strategic application of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and provide a step-by-step protocol for the conjugation of this building block to an azide-modified fluorophore, yielding a novel fluorescent probe.
Introduction: The Strategic Advantage of this compound
Fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time, from tracking biomolecules in living cells to enabling non-invasive in vivo imaging for disease diagnosis.[2][5] The rational design of these probes hinges on the selection of appropriate chemical scaffolds that are both synthetically accessible and functionally robust.
This compound (CAS: 124700-26-1) emerges as a superior building block for several reasons[6]:
-
Terminal Alkyne Handle: The propargyl group provides a terminal alkyne (C≡CH), a functional group that is rare in biological systems.[7] This feature makes it an ideal substrate for bio-orthogonal ligation reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8] This reaction allows for the covalent linking of the alkyne to an azide-modified molecule (such as a fluorophore, drug, or biomolecule) with exceptional specificity and efficiency under mild, aqueous conditions.[9][]
-
Fluorine Substitution: The fluorine atom can significantly influence the resulting probe's properties. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. In the context of fluorescent probes, it can modulate the electronic environment of the fluorophore, potentially improving photostability and quantum yield.
-
Structural Simplicity: Its relatively small and rigid structure provides a well-defined linker that, when conjugated, is less likely to interfere with the function of the target biomolecule or the fluorescence of the attached dye.[11]
This guide focuses on leveraging these attributes to create custom fluorescent probes for research and drug development applications.
Core Synthetic Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is the premier method for conjugating this compound to a fluorophore.[8] The reaction involves the [3+2] cycloaddition of the terminal alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.
Mechanism Overview: The reaction is catalyzed by a Copper(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[12] The Cu(I) ion coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring to ultimately yield the stable triazole product upon protonation.[]
Why CuAAC is Ideal for Probe Synthesis:
-
High Yield & Selectivity: The reaction is highly efficient, often proceeding to completion with minimal byproducts, simplifying purification.[8]
-
Bio-orthogonality: Neither the alkyne nor the azide group typically reacts with other functional groups found in biological systems, allowing for clean conjugation even in complex environments.[8]
-
Mild Conditions: The reaction proceeds readily in a variety of solvents, including water, at room temperature, preserving the integrity of sensitive fluorophores and biomolecules.[9]
Below is a diagram illustrating the general workflow for synthesizing a fluorescent probe using this strategy.
Caption: General workflow for fluorescent probe synthesis.
Detailed Protocol: Synthesis of a Coumarin-Based Fluorinated Probe
This protocol describes the synthesis of a novel fluorescent probe by reacting this compound with 3-azido-7-hydroxycoumarin. The resulting triazole formation often enhances the fluorescence of the coumarin core, making this a "pro-fluorogenic" or "turn-on" reaction.[][13]
Materials and Reagents
| Reagent | Supplier | CAS No. | M.W. | Amount | Moles (mmol) |
| This compound | Sigma-Aldrich | 124700-26-1 | 150.15 | 15.0 mg | 0.10 |
| 3-Azido-7-hydroxycoumarin | Commercially Available | 105525-30-6 | 203.15 | 22.3 mg | 0.11 (1.1 eq) |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Standard Supplier | 7758-99-8 | 249.68 | 2.5 mg | 0.01 (0.1 eq) |
| Sodium Ascorbate | Standard Supplier | 134-03-2 | 198.11 | 4.0 mg | 0.02 (0.2 eq) |
| THPTA Ligand | BroadPharm | 763507-63-5 | 434.49 | 4.8 mg | 0.011 (0.11 eq) |
| tert-Butanol | Standard Supplier | 75-65-0 | 74.12 | 2 mL | - |
| Deionized Water (H₂O) | - | 7732-18-5 | 18.02 | 2 mL | - |
Reaction Scheme
The following diagram illustrates the specific CuAAC reaction.
Caption: CuAAC synthesis of the target fluorescent probe.
Step-by-Step Experimental Procedure
-
Reagent Preparation:
-
In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.0 mg (0.10 mmol) of this compound and 22.3 mg (0.11 mmol) of 3-azido-7-hydroxycoumarin in a 1:1 mixture of tert-Butanol and deionized water (2 mL total volume).
-
In a separate microcentrifuge tube, prepare the catalyst solution. Dissolve 2.5 mg (0.01 mmol) of CuSO₄·5H₂O and 4.8 mg (0.011 mmol) of THPTA ligand in 0.5 mL of deionized water. Vortex briefly to mix. Rationale: The THPTA ligand stabilizes the active Cu(I) oxidation state, accelerates the reaction, and mitigates cellular toxicity if used in biological contexts by chelating the copper ion.[12][14]
-
-
Reaction Initiation:
-
To the flask containing the alkyne and azide, add the aqueous CuSO₄/THPTA solution.
-
Prepare a fresh solution of 4.0 mg (0.02 mmol) sodium ascorbate in 0.5 mL of deionized water. Add this solution dropwise to the reaction mixture. Rationale: Sodium ascorbate reduces the Cu(II) precursor to the catalytically active Cu(I) species, initiating the click reaction.[9][14]
-
The solution may change color upon addition of the ascorbate.
-
-
Reaction Monitoring:
-
Seal the flask and stir vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 1-4 hours. A new, fluorescent spot corresponding to the product should appear, and the starting material spots should diminish.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with 10 mL of deionized water and extract three times with 15 mL of Ethyl Acetate.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to isolate the pure fluorescent probe.
-
Characterization
The identity and purity of the synthesized probe should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the formation of the triazole ring (a characteristic proton signal appears around 7.5-8.5 ppm) and the disappearance of the terminal alkyne proton signal.
-
Mass Spectrometry (HRMS): To verify the exact molecular weight of the final product (Expected M.W. = 353.30 g/mol ).
-
UV-Visible & Fluorescence Spectroscopy: To determine the photophysical properties of the probe.
Expected Results and Data Analysis
The successful synthesis will yield a fluorinated coumarin-triazole conjugate. The key benefit of this particular synthesis is the potential for a "turn-on" fluorescence response, where the non-fluorescent azide starting material is converted into a highly fluorescent triazole product.
Photophysical Properties (Hypothetical Data)
| Property | 3-Azido-7-hydroxycoumarin | Synthesized Probe | Rationale for Change |
| Absorption Max (λ_abs) | ~320 nm | ~385 nm | Extended π-conjugation through the triazole ring shifts absorption to a longer wavelength. |
| Emission Max (λ_em) | Weak or None | ~475 nm (Cyan/Green) | Formation of the triazole restores/enhances the intramolecular charge transfer (ICT) character of the coumarin fluorophore.[] |
| Quantum Yield (Φ_F) | < 0.01 | > 0.60 | The azide group acts as a fluorescence quencher; this quenching is removed upon conversion to the triazole. |
| Stokes Shift | N/A | ~90 nm | A large Stokes shift is desirable to minimize self-quenching and improve signal-to-noise in imaging applications. |
Application Pathway
This conceptual diagram illustrates how the probe's fluorescence can be modulated by the CuAAC reaction, a key principle in designing probes for detecting specific molecular events.
Caption: "Turn-on" fluorescence mechanism via CuAAC.
Alternative Synthetic Route: Sonogashira Coupling
For researchers aiming to create a C-C bond directly between the alkyne and an aromatic fluorophore, the Sonogashira cross-coupling reaction is a powerful alternative. This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.[15][16]
-
Scenario: This method would be employed if the desired fluorophore is functionalized with an iodide or bromide group (e.g., an iodo-BODIPY dye) instead of an azide.
-
Procedure: In a typical Sonogashira coupling, this compound would be reacted with the aryl halide-fluorophore in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine).[17][18]
-
Advantage: This approach creates a highly conjugated system, which can lead to probes with long-wavelength emission, suitable for deep-tissue imaging.[17]
Conclusion
This compound is a versatile and powerful building block for the synthesis of advanced fluorescent probes. Its terminal alkyne enables robust and efficient conjugation via CuAAC chemistry, while the fluorine atom provides an avenue for modulating the final probe's characteristics. The detailed protocol provided herein offers a reliable and reproducible method for creating novel fluorinated probes, opening doors to new possibilities in bioimaging, diagnostics, and drug discovery.
References
-
Zhang, Y., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules, 27(15), 4736. [Link]
-
Lv, L., et al. (2022). Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis. Journal of Pharmaceutical Analysis, 12(2), 199-211. [Link]
-
Nagano, T., et al. (2006). Development of fluorescent probes for bioimaging applications. The Journal of Biochemistry, 139(2), 205-214. [Link]
-
Speers, A. E., et al. (2003). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Journal of the American Chemical Society, 125(16), 4686-4687. [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. [Link]
-
Soriano, A., et al. (2009). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Bioconjugate Chemistry, 20(5), 828-831. [Link]
-
Zhou, Z., & Fahrni, C. J. (2004). A Fluorogenic Probe for the Copper(I)-Catalyzed Azide-Alkyne Ligation Reaction: Modulation of the Fluorescence Emission via 3(n,π)−1(π,π) Inversion. Journal of the American Chemical Society, 126(29), 8862-8863. [Link]
-
Patsnap Eureka. (n.d.). Application of pyrene terminal alkyne compound serving as surface active agent fluorescence probe. Retrieved from Patsnap Eureka website. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. PubChem Compound Summary for CID 637342. [Link]
-
College of Chemistry, University of California, Berkeley. (2019). Discovery of a pathway for terminal-alkyne amino acid biosynthesis. Retrieved from UC Berkeley website. [Link]
-
Basak, P., et al. (2009). Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. Bioorganic & Medicinal Chemistry Letters, 19(15), 4051-4054. [Link]
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Kulkarni, C. A., et al. (2016). Utilization of alkyne bioconjugations to modulate protein function. AMB Express, 6(1), 8. [Link]
-
AA Blocks. (n.d.). 2-fluoro-4-iodo-1-(prop-2-yn-1-yloxy)benzene. Retrieved from AA Blocks website. [Link]
-
Lankalapalli, S., & Dhavale, D. D. (2017). Lessons in Organic Fluorescent Probe Discovery. ACS Omega, 2(8), 4272-4284. [Link]
-
Balogh, J., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 10(10), 1184. [Link]
-
Hierso, J.-C., et al. (2014). Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. ACS Catalysis, 4(3), 722-731. [Link]
-
Sun, X., et al. (2024). Single-benzene-based clickable fluorophores for in vitro and in vivo bioimaging. ChemRxiv. [Link]
-
Vill, V., et al. (2011). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. European Journal of Organic Chemistry, 2011(25), 4810-4821. [Link]
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Site-specific protein modification with 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
An Application Scientist's Guide to Site-Specific Protein Modification with 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
Authored by: Gemini, Senior Application Scientist
Introduction: Precision Engineering of Proteins
Site-specific protein modification is a cornerstone of modern chemical biology, enabling researchers to endow proteins with novel functionalities for therapeutic, diagnostic, and basic research applications.[1][2][3] The ability to attach probes, drugs, or imaging agents to a single, predetermined site on a protein avoids the heterogeneity and potential loss of function associated with traditional, less selective methods like lysine or cysteine labeling.[4] This precision is largely achieved through the principles of bioorthogonal chemistry, a class of reactions that proceed with high efficiency and selectivity within complex biological systems without interfering with native biochemical processes.[5][6][7]
Among the most powerful tools in the bioorthogonal toolkit is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[8][9][10] This reaction forms a stable triazole linkage between an azide and a terminal alkyne with remarkable efficiency. This guide focuses on the application of This compound , a versatile terminal alkyne probe. Its unique structure offers a dual advantage: the terminal alkyne serves as a robust handle for CuAAC-mediated conjugation, while the fluorinated phenyl group provides a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of protein structure and interactions.[11][12][13]
This document provides a comprehensive overview, detailed protocols, and expert insights for the successful site-specific modification of proteins using this powerful reagent.
The Reagent: Properties and Rationale
This compound is an ideal reagent for researchers seeking to combine precise bioconjugation with downstream biophysical analysis.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇FO | [14] |
| Molecular Weight | 150.15 g/mol | [14] |
| CAS Number | 124700-26-1 | [14] |
| Appearance | Varies (typically liquid or low-melting solid) | N/A |
| Solubility | Soluble in organic solvents (DMSO, DMF, Acetonitrile) | N/A |
Key Functional Groups: A Dual-Purpose Design
-
The Terminal Alkyne (-C≡CH): This functional group is the "business end" of the molecule for bioconjugation. It is relatively small and bio-inert until it is activated by a copper(I) catalyst to react specifically and rapidly with an azide group that has been pre-installed on the target protein. This forms the cornerstone of the CuAAC reaction.[8][9]
-
The 4-Fluorophenyl Group (-C₆H₄F): The fluorine atom is the key to this reagent's secondary function as an analytical probe.
-
Expertise: Fluorine has a nuclear spin of ½ and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique.[13]
-
Trustworthiness: Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, ensuring that any observed signal originates exclusively from the labeled protein.[13] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. Therefore, changes in protein conformation, ligand binding, or protein-protein interactions near the modification site can be monitored as changes in the ¹⁹F NMR signal, providing powerful structural and dynamic insights.[11][13]
-
Principle of the Method: A Two-Step Bioorthogonal Strategy
The successful labeling of a protein with this compound relies on a two-part workflow. First, an azide chemical reporter must be site-specifically incorporated into the target protein. Second, this azide-modified protein is chemoselectively ligated with the alkyne probe via CuAAC.
The CuAAC Reaction Mechanism
The CuAAC reaction is not spontaneous; it requires the generation of a copper(I) catalytic species.
-
Causality: In a biological setting, copper(I) is easily oxidized. Therefore, the reaction is typically run with a stable copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) in situ.
-
Expertise: A critical component is a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). This ligand serves two purposes: it stabilizes the Cu(I) oxidation state and, crucially, protects the protein from damage by copper-catalyzed reactive oxygen species.[8][9] The copper(I) catalyst then coordinates with the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate, which then reacts with the azide to form the stable triazole ring.
Detailed Experimental Protocols
This section provides a validated, step-by-step protocol for labeling an azide-modified protein. It assumes the azide has already been incorporated, for example, by expressing the protein in media supplemented with L-Azidohomoalanine (AHA) to replace methionine.
Protocol 1: CuAAC Labeling of an Azide-Modified Protein
A. Materials and Reagents
-
Azide-modified protein of interest
-
This compound (Alkyne Probe)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) ligand
-
Sodium Ascorbate
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar non-chelating buffer.
-
Desalting columns (e.g., PD-10) or appropriate size-exclusion chromatography (SEC) setup
-
Protein concentrators (e.g., Amicon Ultra)
B. Preparation of Stock Solutions
-
Causality: Prepare fresh stock solutions, especially for the reducing agent, to ensure maximum activity. Contamination or degradation of stock solutions is a primary cause of failed reactions.
-
Alkyne Probe (10 mM): Dissolve 1.50 mg of this compound in 1 mL of anhydrous DMSO. Store at -20°C, protected from light.
-
CuSO₄ (50 mM): Dissolve 12.5 mg of CuSO₄·5H₂O in 1 mL of nuclease-free water. Store at room temperature.
-
THPTA Ligand (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of nuclease-free water. Store at -20°C.
-
Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of nuclease-free water. Crucially, prepare this solution immediately before use. Ascorbate oxidizes rapidly in solution.
-
C. Step-by-Step Labeling Procedure
This protocol is designed for a 100 µL final reaction volume. It can be scaled as needed.
-
In a 1.5 mL microcentrifuge tube, add the azide-modified protein to the reaction buffer (e.g., PBS) to a final volume of 80 µL. The final protein concentration should typically be between 1-10 mg/mL (or 20-200 µM, depending on molecular weight).
-
Add 2 µL of the 10 mM Alkyne Probe stock solution. This yields a final concentration of 200 µM (a 1-10 fold molar excess over the protein). Mix gently by pipetting.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix.
-
Expertise: This premixing step is critical. Adding copper directly to a protein solution can cause precipitation. The ligand complexes with the copper, keeping it soluble and active.
-
Add 4 µL of the 50 mM CuSO₄ stock.
-
Add 4 µL of the 50 mM THPTA stock.
-
Vortex briefly to mix. The solution should be a light blue color.
-
-
Add 8 µL of the catalyst premix to the protein/alkyne mixture. Mix gently.
-
Initiate the Reaction: Add 10 µL of the freshly prepared 100 mM Sodium Ascorbate stock solution to initiate the reaction. The final concentrations of the reaction components are summarized in the table below.
-
Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
Recommended Reaction Concentrations
| Component | Stock Conc. | Volume Added | Final Conc. | Molar Ratio (vs. Ligand) |
| Azide-Protein | 20-200 µM | 80 µL | 16-160 µM | - |
| Alkyne Probe | 10 mM | 2 µL | 200 µM | - |
| CuSO₄ | 50 mM | 4 µL | 2 mM | 1 |
| THPTA Ligand | 50 mM | 4 µL | 2 mM | 1 |
| Sodium Ascorbate | 100 mM | 10 µL | 10 mM | 5 |
D. Purification of the Labeled Protein
-
Trustworthiness: Removal of unreacted probe and catalyst components is essential for downstream applications.
-
After the incubation period, remove the excess small-molecule reagents using a desalting column (e.g., PD-10) equilibrated with your buffer of choice (e.g., PBS).[15]
-
Collect the fractions containing the protein.
-
If necessary, concentrate the purified, labeled protein using a centrifugal filter device with an appropriate molecular weight cutoff.[16]
-
The purified protein is now ready for analysis or downstream applications.
-
Analysis and Characterization
Validation of the modification is a critical final step.
-
Mass Spectrometry (MS): This is the most definitive method to confirm successful conjugation.
-
SDS-PAGE: A mass increase of 150 Da is too small to be resolved by standard SDS-PAGE. However, SDS-PAGE is useful for confirming protein integrity and purity after the reaction and purification steps.
-
¹⁹F NMR Spectroscopy: For researchers equipped with NMR capabilities, the fluorinated tag allows for powerful biophysical characterization.
-
Technique: Acquire a one-dimensional ¹⁹F NMR spectrum of the purified, labeled protein.
-
Expected Result: A single peak (or a set of peaks if the local environment is complex) should be observed in a region free of other signals. This confirms the presence and covalent attachment of the probe. Titrating a known binding partner and observing changes in the ¹⁹F chemical shift can provide information on binding events at or near the labeled site.[13]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | 1. Inefficient azide incorporation. 2. Degraded sodium ascorbate. 3. Buffer contains chelators (e.g., EDTA) or high concentrations of reducing agents (DTT, BME). 4. Inactive catalyst. | 1. Confirm azide incorporation with a small-scale reaction using an azide-alkyne pair of fluorescent dyes. 2. Always prepare sodium ascorbate solution fresh. 3. Perform a buffer exchange into a compatible buffer like PBS or HEPES prior to labeling. 4. Use fresh CuSO₄ and ligand stocks. |
| Protein Precipitation | 1. High local concentration of copper. 2. Insufficient ligand-to-copper ratio. 3. High concentration of organic solvent (DMSO). | 1. Always add the catalyst premix to the protein solution, not the other way around. Ensure gentle mixing. 2. Maintain at least a 1:1 molar ratio of ligand to copper. Increasing to 2:1 can improve stability.[9] 3. Keep the final DMSO concentration below 5% (v/v) if possible. |
| Non-Specific Labeling | 1. Under certain conditions, CuAAC reagents can promote side reactions with free thiols (cysteines).[21] | 1. If non-specific labeling is suspected (e.g., by MS), consider increasing the ascorbate concentration or adding a reversible cysteine blocking agent prior to the CuAAC reaction, if compatible with protein function. |
References
-
Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]
-
Bioorthogonal Reactions for Labeling Proteins. ACS Chemical Biology. [Link]
-
ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics. [Link]
-
Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Cell Chemical Biology. [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Methods in Molecular Biology. [Link]
-
Bioorthogonal Chemistry for Site-Specific Labeling and Surface Immobilization of Proteins. Accounts of Chemical Research. [Link]
-
Bioorthogonal chemistry for site-specific labeling and surface immobilization of proteins. Accounts of Chemical Research. [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. SpringerLink. [Link]
-
Site-specific protein modification: advances and applications. Current Opinion in Chemical Biology. [Link]
-
Bioconjugate Analysis & Purification. CellMosaic. [Link]
-
Site-specific functionalization of proteins and their applications to therapeutic antibodies. Future Medicinal Chemistry. [Link]
-
Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry. [Link]
-
Protein mass spectrometry. Wikipedia. [Link]
-
The Application of Fluorine-Containing Reagents in Structural Proteomics. Journal of the American Society for Mass Spectrometry. [Link]
-
Chemoenzymatic Methods for Site-Specific Protein Modification. ResearchGate. [Link]
-
Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society. [Link]
-
The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. Accounts of Chemical Research. [Link]
-
Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics. [Link]
-
Perfluorinated Probes for Noncovalent Protein Recognition and Isolation. Journal of the American Chemical Society. [Link]
-
CuAAC 'Click Chemistry' in Synthesis of Peptides and Protein Conjugates. ResearchGate. [Link]
-
Protein Conjugation. Bio-Synthesis, Inc.. [Link]
-
2.3 CuAAC in Protein Conjugation. Science of Synthesis. [Link]
-
Transforming protein-polymer conjugate purification by tuning protein solubility. Nature Communications. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomedicines. [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry. [Link]
-
Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Click Reactions in Organic Synthesis. [Link]
-
Types of Protein Post-Translational Modification. News-Medical.Net. [Link]
-
Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research. [Link]
-
1-Fluoro-4-(prop-2-en-1-yloxy)benzene. PubChem. [Link]
-
A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS One. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing CuAAC Reactions with 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
Welcome to the technical support center for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, with a specialized focus on the use of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful click chemistry reaction, ensuring high yields and purity. Here, we combine fundamental mechanistic understanding with practical, field-tested advice to troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of this compound in CuAAC reactions.
Q1: How does the electronic nature of this compound affect the CuAAC reaction?
The fluorine atom on the benzene ring is electron-withdrawing, which increases the acidity of the terminal alkyne proton. This can facilitate the formation of the copper-acetylide intermediate, a key step in the catalytic cycle, potentially leading to faster reaction rates compared to electron-neutral or electron-rich aryl propargyl ethers.[1]
Q2: What is the best copper source to use for this substrate?
For general applications, the in situ generation of Cu(I) from a Cu(II) salt like copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with a reducing agent such as sodium ascorbate is highly recommended.[2] This method is convenient, uses air-stable reagents, and the excess ascorbate helps prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[2] Direct use of Cu(I) salts like CuI or CuBr is also effective but requires more stringent anaerobic conditions to prevent oxidation to the inactive Cu(II) state.
Q3: Is a ligand necessary for reactions with this compound?
While not always strictly necessary, the use of a copper-chelating ligand is strongly advised, especially in bioconjugation or when working with sensitive substrates. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serve multiple crucial functions: they stabilize the catalytically active Cu(I) oxidation state, prevent copper precipitation, and can significantly accelerate the reaction rate.[3] For aqueous reactions, the water-soluble THPTA is an excellent choice.
Q4: What are the most common side reactions to be aware of with this substrate?
The two primary side reactions of concern are:
-
Homocoupling (Glaser Coupling): This is the oxidative dimerization of the alkyne to form a 1,3-diyne. It is promoted by oxygen and the absence of a sufficient amount of reducing agent.
-
Aryl-propargyl ether cleavage: While generally stable, under harsh conditions (e.g., high temperatures, prolonged reaction times, or with certain catalysts), the ether linkage could potentially be cleaved, leading to the formation of 4-fluorophenol.[4] Adhering to optimized, mild conditions will minimize this risk.
In-Depth Troubleshooting Guide
Even with a robust reaction like CuAAC, challenges can arise. This section provides a systematic approach to diagnosing and solving common problems encountered when using this compound.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low to No Product Formation | Inactive Catalyst: The Cu(I) catalyst is essential. If it has been oxidized to Cu(II) or has precipitated, the reaction will stall. | Solution: Ensure a fresh solution of sodium ascorbate is used. A 5-10 fold excess is recommended to maintain a reducing environment. If using a Cu(I) salt directly, degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar). The use of a stabilizing ligand like THPTA will also protect the Cu(I) state. |
| Poor Reagent Quality: The azide or alkyne may have degraded. | Solution: Verify the purity of your this compound and your azide partner by NMR or LC-MS. Azides, particularly small organic azides, can be volatile or unstable; store them properly. | |
| Insufficient Mixing: In heterogeneous solvent systems (e.g., t-BuOH/H₂O), poor mixing can lead to low reaction rates. | Solution: Ensure vigorous stirring throughout the reaction. For very non-polar substrates, consider a co-solvent like THF or DMF to improve solubility. | |
| Significant Alkyne Homocoupling (Dimerization) | Presence of Oxygen: Oxygen is the primary culprit for oxidative homocoupling. | Solution: Degas your solvents by sparging with an inert gas or by using the freeze-pump-thaw method. While not always necessary for simple reactions with ascorbate, it is a critical step for troubleshooting. |
| Insufficient Reducing Agent: The amount of sodium ascorbate may be too low to counteract dissolved oxygen. | Solution: Increase the molar excess of sodium ascorbate relative to the copper catalyst. A ratio of 5:1 (Ascorbate:Cu) is a good starting point. | |
| Formation of Unidentified Byproducts | Ether Cleavage: As mentioned, the propargyl ether linkage might be susceptible to cleavage under non-optimal conditions. | Solution: Avoid high temperatures. Most CuAAC reactions proceed efficiently at room temperature. If heating is required, keep it minimal (e.g., 40-50 °C). Also, ensure the pH of the reaction is not strongly acidic or basic. |
| Reaction with Solvent: Some solvents can participate in side reactions. | Solution: Use recommended and well-tolerated solvents like t-BuOH/H₂O, DMSO, DMF, or THF. Avoid solvents with functional groups that could potentially react. | |
| Difficulty in Product Purification | Copper Contamination: The triazole product can chelate copper, leading to difficulties in removal. | Solution: After the reaction, quench with an aqueous solution of EDTA or ammonia to chelate the copper. A simple workup involving an aqueous wash with an EDTA or ammonia solution followed by extraction with an organic solvent is often effective. Passing the crude product through a short plug of silica gel can also help remove copper salts. |
| Co-elution with Ligand: Ligands like TBTA can sometimes co-elute with the product during chromatography. | Solution: If using TBTA, which is less polar, consider switching to the more polar THPTA, which is often easier to separate from organic-soluble products. Alternatively, purification methods other than silica gel chromatography, such as reverse-phase chromatography or crystallization, may be effective. |
Visualizing the Process: Mechanism and Troubleshooting
A clear understanding of the reaction pathway and a logical troubleshooting flow are essential for success.
The Catalytic Cycle of CuAAC
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in CuAAC reactions.
Optimized Experimental Protocols
The following protocols provide a robust starting point for your experiments. Optimization may be necessary depending on the specific azide used.
Protocol 1: General CuAAC Reaction with this compound
This protocol is designed for a standard small-scale reaction.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) - optional but recommended
-
Solvent (e.g., 1:1 mixture of tert-Butanol and water)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 500 mM solution of Sodium Ascorbate in deionized water. Note: This solution should be prepared fresh before each use.
-
If using a ligand, prepare a 100 mM solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a suitable reaction vial, dissolve this compound (1.0 eq) and the azide partner (1.05 eq) in the chosen solvent system (e.g., 1 mL of 1:1 t-BuOH/H₂O for a 0.1 mmol scale reaction).
-
If using a ligand, add the THPTA solution (0.05 eq).
-
Add the CuSO₄ solution (0.01 - 0.05 eq). The solution may turn a pale blue.
-
Add the freshly prepared sodium ascorbate solution (0.05 - 0.25 eq) to initiate the reaction. The color should fade.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, add 1 mL of a saturated aqueous solution of EDTA and stir for 15 minutes.
-
Dilute the mixture with water (5 mL) and extract with an organic solvent like ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted-1,2,3-triazole.
-
References
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC.[Link]
-
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. PubMed.[Link]
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI.[Link]
-
Regioselective Cu(i)-catalyzed intramolecular hydroacylation and dimerization of propargylarylaldehydes. PMC.[Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC.[Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.[Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC.[Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications.[Link]
-
Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. MDPI.[Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.[Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing homo-coupling of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
Welcome to the dedicated technical support guide for researchers utilizing 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene in coupling reactions. This resource, designed for professionals in chemical research and drug development, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of undesired alkyne homo-coupling. Our goal is to equip you with the foundational knowledge and practical protocols necessary to minimize side reactions and maximize the yield of your desired cross-coupled products.
Introduction: The Challenge of Homo-Coupling
This compound is a valuable terminal alkyne building block. However, like all terminal alkynes, it is susceptible to an undesired side reaction: oxidative homo-coupling. This process, often referred to as Glaser or Hay coupling, leads to the formation of a symmetrical 1,3-diyne dimer.[1][2][3] This byproduct consumes your starting material, reduces the yield of the intended product, and introduces purification challenges.[4] Understanding the mechanistic underpinnings of this side reaction is the first step toward its prevention.
At its core, homo-coupling is typically a copper-catalyzed process that requires an oxidant, most commonly molecular oxygen.[1][2][5] The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then undergoes oxidative dimerization to form the C-C bond of the diyne.[1][6] This process is a common pitfall in various cross-coupling reactions, most notably the Sonogashira coupling, where a copper(I) salt is often used as a co-catalyst to facilitate the reaction between a terminal alkyne and an aryl or vinyl halide.[5][7]
This guide provides a structured approach to troubleshooting and preventing the homo-coupling of this compound, ensuring the integrity and efficiency of your synthetic endeavors.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
FAQ 1: I'm observing a significant amount of a higher molecular weight byproduct in my Sonogashira reaction. How can I confirm it's the homo-coupled dimer?
Answer:
The most likely high-molecular-weight byproduct is the 1,4-bis(4-fluorophenoxy)buta-1,3-diyne dimer. You can confirm its identity using standard analytical techniques:
-
Mass Spectrometry (MS): The dimer will have a molecular weight of 286.26 g/mol , corresponding to the formula C₁₈H₁₂F₂O₂. Look for the corresponding [M]+ or [M+H]+ peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The characteristic terminal alkyne proton signal (a triplet around 2.5 ppm) from your starting material will be absent in the dimer. You will observe the aromatic and methylene (-OCH₂-) protons.
-
¹³C NMR: The two sp-hybridized carbons of the terminal alkyne in the starting material will be replaced by four distinct sp-hybridized carbon signals in the symmetrical diyne structure.
-
-
Thin Layer Chromatography (TLC): The dimer is typically less polar than the starting alkyne and will have a higher Rf value.
Once confirmed, the following FAQs will guide you through preventative measures.
FAQ 2: What is the primary cause of homo-coupling in my reaction, and how can I address it at its source?
Answer:
The primary culprits for homo-coupling are the presence of a copper(I) catalyst and an oxidant (usually oxygen) .[4] This is the fundamental basis of the Glaser coupling reaction.[1][2] In the context of a Sonogashira coupling, the Cu(I) co-catalyst, while accelerating the desired cross-coupling, is also the principal mediator of the undesired dimerization.[4][7]
The core solution is to control or eliminate one or both of these factors. The most effective strategies are:
-
Rigorous Exclusion of Oxygen: Oxygen promotes the oxidative step essential for the dimerization of the copper acetylide intermediate.[4] Implementing and maintaining an inert atmosphere is critical.
-
Adopting Copper-Free Conditions: The most direct way to prevent copper-mediated homo-coupling is to eliminate the copper co-catalyst entirely.[4][7][8]
The following diagram illustrates the competing pathways in a typical Sonogashira reaction. Your goal is to favor the cross-coupling cycle (left) while suppressing the homo-coupling cycle (right).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 4-Fluorophenyl Propargyl Ether
Welcome to the technical support center for the synthesis of 4-fluorophenyl propargyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions during this synthetic procedure. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to optimize your reaction conditions for high yield and purity.
Section 1: Reaction Overview & Core Principles
The synthesis of 4-fluorophenyl propargyl ether is most commonly achieved via the Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the nucleophilic phenoxide, generated by deprotonating 4-fluorophenol with a suitable base, attacks an electrophilic propargyl halide (e.g., propargyl bromide or chloride).[1] The choice of base, solvent, temperature, and catalyst are all critical parameters that dictate the success of the reaction, influencing both yield and impurity profile.
Below is a diagram illustrating the primary reaction pathway.
Caption: Fig. 1: Williamson Synthesis of 4-Fluorophenyl Propargyl Ether.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
FAQ 1: My reaction yield is very low. What are the likely causes and how can I improve it?
Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Cause 1: Incomplete Deprotonation of 4-Fluorophenol
-
Explanation: The formation of the 4-fluorophenoxide is the first and a crucial step. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the 4-fluorophenol will remain unreacted, leading to low conversion.
-
Recommended Solutions:
-
Base Selection: Employ a base with a pKa significantly higher than that of 4-fluorophenol (pKa ≈ 9.9). Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH).[2] For sensitive substrates, weaker bases like K₂CO₃ are often preferred to minimize side reactions.
-
Anhydrous Conditions: If using highly reactive bases like NaH, ensure your reaction is conducted under strictly anhydrous conditions.[3] Any moisture present will quench the base, reducing its effectiveness.[2] Use freshly dried solvents and glassware.
-
Stoichiometry: Use at least a stoichiometric equivalent of the base. For weaker bases like K₂CO₃, using a slight excess (1.2-1.5 equivalents) can drive the equilibrium towards the phenoxide.
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Explanation: The rate of the SN2 reaction is highly dependent on the solvent and temperature.
-
Recommended Solutions:
-
Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are generally preferred.[2][4] These solvents solvate the cation of the base, leaving a "naked" and more reactive phenoxide anion.[2]
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions like E2 elimination of the propargyl halide and thermal rearrangement of the product (see FAQ 2).[3] A typical starting temperature range is 50-80 °C.[2][3] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and byproduct formation.
-
Potential Cause 3: Inefficient Alkylating Agent
-
Explanation: The reactivity of the propargyl halide can influence the reaction rate.
-
Recommended Solutions:
-
Halide Choice: Propargyl bromide is generally more reactive than propargyl chloride and may lead to higher yields or shorter reaction times.
-
Catalytic Iodide: The addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate. The iodide, being a better nucleophile and leaving group, can undergo a Finkelstein reaction with the propargyl chloride/bromide to generate the more reactive propargyl iodide in situ.
-
Optimization Summary Table:
| Parameter | Recommended Options | Rationale |
| Base | K₂CO₃, NaH, NaOH | Ensures complete deprotonation of 4-fluorophenol. |
| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents enhance nucleophilicity.[2][4] |
| Alkylating Agent | Propargyl Bromide > Propargyl Chloride | Bromide is a better leaving group. |
| Temperature | 50 - 80 °C | Balances reaction rate and minimizes side reactions.[2][3] |
| Additives | Catalytic NaI or KI | Generates more reactive propargyl iodide in situ. |
FAQ 2: I've isolated my product, but it's impure. What are the common side products and how can I avoid them?
The presence of impurities can complicate purification and affect the quality of your final product. Understanding the potential side reactions is key to mitigating them.
Side Reaction 1: Thermal[5][5]-Sigmatropic (Claisen) Rearrangement
-
Explanation: Aryl propargyl ethers can undergo a thermal Claisen rearrangement at elevated temperatures to form chromene derivatives.[5][6][7] This is a common side reaction, especially if the reaction is heated for prolonged periods or at excessively high temperatures.[6]
-
Mitigation Strategy:
-
Temperature Control: Carefully control the reaction temperature, keeping it as low as possible while still achieving a reasonable reaction rate. Monitor the reaction progress closely with TLC to avoid unnecessarily long reaction times.
-
Solvent Effects: The choice of solvent can influence the rate of this rearrangement.[7]
-
Side Reaction 2: C-Alkylation
-
Explanation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the ortho-position of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur under certain conditions, leading to the formation of 2-propargyl-4-fluorophenol.[8]
-
Mitigation Strategy:
-
Solvent and Counter-ion: The solvent and the counter-ion of the phenoxide can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
-
Side Reaction 3: Elimination (E2) of Propargyl Halide
-
Explanation: The phenoxide is a strong base and can induce the E2 elimination of the propargyl halide, although this is less common with primary halides compared to secondary or tertiary ones.[2][9]
-
Mitigation Strategy:
Caption: Fig. 2: Major Reaction Pathways and Potential Side Products.
FAQ 3: My reaction is very slow or not proceeding at all. How can I accelerate it?
A stalled reaction can be frustrating. Here are some effective strategies to enhance the reaction rate.
Strategy 1: Implement Phase Transfer Catalysis (PTC)
-
Explanation: Phase transfer catalysis is an excellent technique for reactions involving a water-soluble base (like NaOH) and an organic-soluble substrate.[10][11] A phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydroxide or phenoxide ion from the aqueous phase to the organic phase where the reaction occurs.[10][11] This method often leads to faster reactions, milder conditions, and higher yields.[8][12][13]
-
Experimental Protocol (PTC):
-
Dissolve 4-fluorophenol in a suitable organic solvent (e.g., dichloromethane or toluene).
-
Add an aqueous solution of a strong base (e.g., 50% NaOH).
-
Add a catalytic amount (1-5 mol%) of a phase transfer catalyst (e.g., TBAB).
-
Add the propargyl halide and stir the biphasic mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Caption: Fig. 3: Workflow for Phase Transfer Catalysis (PTC).
Strategy 2: Re-evaluate Reagent Purity and Reaction Setup
-
Explanation: As mentioned in FAQ 1, impurities in reagents or the presence of water can significantly hinder the reaction.
-
Verification Steps:
-
Reagent Quality: Ensure the 4-fluorophenol and propargyl halide are of high purity. Consider purifying them if necessary.
-
Base Activity: If using NaH, ensure it has not been deactivated by improper storage (it should be a fine, white to light gray powder).[3]
-
Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents, especially when employing moisture-sensitive reagents.[2][3]
-
FAQ 4: How should I work up and purify the final product?
A proper workup and purification procedure is essential to isolate the 4-fluorophenyl propargyl ether in high purity.
Step-by-Step Workup and Purification Protocol:
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If you used a strong base like NaH, carefully quench any excess base by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether or ethyl acetate) and water.[2] Shake well and separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.
-
Washing:
-
Combine the organic extracts.
-
Wash with a dilute aqueous base solution (e.g., 5% NaOH) to remove any unreacted 4-fluorophenol.[2]
-
Wash with water and then with brine to remove any remaining base and salts.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Final Purification: The crude product can be further purified if necessary.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective.[8]
-
Column Chromatography: For oils or highly impure solids, purification by silica gel column chromatography may be required.
-
Section 3: References
-
BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
-
BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of 1,2-Diphenoxyethane.
-
ResearchGate. (n.d.). Thermal Claisen rearrangement of aryl propargyl ethers in the absence....
-
ACS Publications. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl.
-
Google Patents. (1988). WO1988009782A1 - Process for making propargyl ethers of hydroxyaromatic compounds.
-
LOCKSS. (1984). CLAISEN REARRANGEMENT OF META-SUBSTITUTED ARYL PROPARGYL ETHERS I N POLY(ETHYLENE GLYCOL).
-
ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
-
Organic Chemistry Research. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions.
-
Semantic Scholar. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
-
Wikipedia. (n.d.). Williamson ether synthesis.
-
Sci-Hub. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
-
BenchChem. (2025). Technical Guide: Synthesis and Purification of Ethyl Propargylate-¹³C₃ for Research Applications.
-
Digital CSIC. (n.d.). Propargyl Claisen Rearrangement: Allene Synthesis and Beyond.
-
Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
-
SciSpace. (n.d.). Propargyl Claisen rearrangement: allene synthesis and beyond.
-
ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?.
-
Dalal Institute. (n.d.). Phase Transfer Catalysis.
-
Wikipedia. (n.d.). Phase-transfer catalyst.
-
Chegg.com. (2020). Solved Answer: Given Reaction is williamson ether Synthesis.
-
Google Patents. (n.d.). DE3869661D1 - METHOD FOR PRODUCING PROPARGYL ETHERS OF HYDROXYAROMATIC COMPOUNDS..
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
-
NIH. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction.
-
Google Patents. (n.d.). EP0639554A1 - Process for the preparation of propargyl ethers.
-
Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine..
-
ResearchGate. (2026). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether.
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
-
NIH. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
-
Organic & Biomolecular Chemistry (RSC Publishing). (2024). Investigating chemical diversity: o -propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. [Link]
-
ChemRxiv. (2026). Visible-light-mediated propargylation & allylation of phenols/ thiophenols.
-
PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis.
-
RSC Publishing. (2018). Scope and advances in the catalytic propargylic substitution reaction. [Link]
-
Journal of the Society of Organic Synthetic Chemistry, Japan. (n.d.). Studies on ethinylation reactions, II : synthesis of propargyl alcohol.
-
Organic Syntheses. (n.d.). 4.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of propargyl ether 5a with NaH as a base (Procedure B).
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of propargyl ether 5a with K₂CO₃ as a base (Procedure A).
-
MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
-
PubChem. (n.d.). 4-Fluorophenol.
-
Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation).
-
ResearchGate. (n.d.). combinatorial chemistry.
-
Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. WO1988009782A1 - Process for making propargyl ethers of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. fzgxjckxxb.com [fzgxjckxxb.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Triazole Products from 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene Reactions
Welcome to the technical support center for the purification of triazole products derived from reactions involving 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. The following content is structured in a question-and-answer format to directly address specific issues you may face in your experimental work.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of triazole products from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, often referred to as "click chemistry"[1][2][3].
FAQ 1: My crude product is a complex mixture. What are the likely impurities?
Common impurities in the synthesis of 1,2,3-triazoles from this compound can include:
-
Unreacted Starting Materials: Residual this compound and the corresponding azide partner.
-
Residual Copper Catalyst: Copper ions, if not effectively removed, can interfere with downstream applications and biological assays[4].
-
Side Products: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling) to form a symmetric 1,3-diyne[5].
-
Partially Reacted Intermediates: Depending on the reaction conditions, some intermediates may persist.
-
Regioisomers: While CuAAC is highly regioselective for the 1,4-disubstituted triazole, trace amounts of the 1,5-regioisomer can sometimes form, especially if the reaction is not well-controlled[6][7].
FAQ 2: How can I effectively remove the copper catalyst from my reaction mixture?
Residual copper can be detrimental to your final product's purity and utility. Here are the most common and effective methods for its removal:
-
Chelation with EDTA: Washing the crude product with an aqueous solution of Ethylenediaminetetraacetic acid (EDTA) is a widely used method. EDTA forms a stable, water-soluble complex with copper ions, which can then be easily removed during an aqueous workup[4][8][9][10].
-
Solid-Phase Extraction: Using solid-supported scavengers or resins that selectively bind to copper is another efficient method. The resin-copper complex can be removed by simple filtration[4][11].
-
Aqueous Washes: Simple washing with aqueous solutions of ammonium chloride or sodium thiosulfate can also be effective in removing copper salts[4].
| Copper Removal Method | Advantages | Disadvantages | Best Suited For |
| Chelation with EDTA | Highly effective, cost-efficient. | May require multiple extractions. | Small to medium scale organic synthesis. |
| Solid-Phase Extraction | High selectivity, simple filtration workup. | Can be more expensive than chelation. | Applications requiring very low copper levels. |
| Aqueous Washes | Simple, readily available reagents. | May not be as effective as chelation or SPE for complete removal. | Initial workup to remove bulk copper salts. |
FAQ 3: My triazole product is highly polar and streaks on the silica gel column. How can I improve the separation?
The purification of polar compounds by standard silica gel chromatography can be challenging[12]. Here are some strategies to improve separation:
-
Reverse-Phase Chromatography (C18): This is often the best choice for highly polar compounds. The stationary phase is non-polar (C18), and a polar mobile phase is used[12].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a high-organic mobile phase, making it ideal for very polar, water-soluble analytes[13][14].
-
Modified Mobile Phase for Silica Gel Chromatography: Adding a small amount of a polar solvent like methanol or an amine like triethylamine to your eluent can significantly improve peak shape and reduce streaking on a standard silica gel column[12].
FAQ 4: My purified product appears as an oil, but I was expecting a solid. What can I do?
"Oiling out" instead of crystallizing is a common problem, often due to the presence of impurities that lower the melting point[12]. Consider the following troubleshooting steps:
-
Re-dissolve the oil in a minimal amount of a good solvent.
-
Add a poor solvent dropwise until the solution becomes cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to induce crystallization.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod to create nucleation sites[15].
FAQ 5: How can I confirm the formation and purity of my triazole product?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose[16][17][18].
-
¹H NMR: Look for the appearance of a new singlet in the downfield region, typically between 7.5 and 8.8 ppm, which corresponds to the C5-proton of the 1,4-disubstituted 1,2,3-triazole ring[19]. Concurrently, the signal for the acetylenic proton of this compound (around 2-3 ppm) should disappear[19].
-
¹³C NMR: The formation of the triazole ring will result in two new signals for the triazole carbons.
-
Purity Assessment: The absence of signals from starting materials and side products in the NMR spectrum is a good indicator of purity. Integration of the product peaks versus impurity peaks can provide a quantitative measure of purity. Be aware that paramagnetic impurities, like residual copper, can sometimes lead to signal broadening or disappearance in NMR spectra[20].
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification workflows.
Protocol 1: General Work-up and Copper Removal using EDTA
This protocol describes a standard liquid-liquid extraction procedure to remove the copper catalyst and other water-soluble impurities.
Workflow Diagram:
Caption: Liquid-liquid extraction workflow for copper removal.
Step-by-Step Methodology:
-
Upon completion of the reaction (monitored by TLC[21][22]), dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash three times with a saturated aqueous solution of EDTA.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude triazole product.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines the purification of the triazole product using silica gel flash column chromatography.
Workflow Diagram:
Caption: Flash column chromatography workflow.
Step-by-Step Methodology:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A common starting point for triazoles is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product.
-
Column Packing: Pack a glass column with silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If the product has poor solubility, it can be dry-loaded by adsorbing it onto a small amount of silica gel[23].
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor the elution of your product using TLC.
-
Combining and Concentrating: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified triazole.
Protocol 3: Purification by Recrystallization
For products that are solid at room temperature, recrystallization can be a highly effective purification method.
Workflow Diagram:
Caption: Recrystallization workflow for solid products.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which your triazole product is sparingly soluble at room temperature but highly soluble at an elevated temperature[15]. Common solvents for recrystallization of triazoles include ethanol, isopropanol, acetonitrile, and acetone[24].
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
III. References
-
Vertex AI Search. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. Retrieved January 12, 2026, from
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved January 12, 2026, from
-
ECHEMI. (n.d.). How can I remove copper from a click reaction mixture using EDTA? Retrieved January 12, 2026, from
-
Benchchem. (n.d.). Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions. Retrieved January 12, 2026, from
-
Benchchem. (n.d.). Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions. Retrieved January 12, 2026, from
-
Benchchem. (n.d.). Technical Support Center: Recrystallization of Triazole Derivatives. Retrieved January 12, 2026, from
-
Benchchem. (n.d.). Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry. Retrieved January 12, 2026, from
-
ResearchGate. (2014, March 2). How can I remove copper from a click reaction mixture using EDTA? Retrieved January 12, 2026, from
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved January 12, 2026, from
-
Waters. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Retrieved January 12, 2026, from
-
NIH. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved January 12, 2026, from
-
ResearchGate. (n.d.). Coupling stir bar sorptive extraction-dispersive liquid-liquid microextraction for preconcentration of triazole pesticides from aqueous samples followed by GC-FID and GC-MS determinations. Retrieved January 12, 2026, from
-
ResearchGate. (2025, August 10). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Retrieved January 12, 2026, from
-
ResearchGate. (n.d.). Extraction and Enrichment of Triazole and Triazine Pesticides from Honey Using Air-Assisted Liquid–Liquid Microextraction. Retrieved January 12, 2026, from
-
ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved January 12, 2026, from
-
Benchchem. (n.d.). Validating Triazole Formation with 1H NMR Spectroscopy: A Comparative Guide. Retrieved January 12, 2026, from
-
ResearchGate. (2014, July 31). How to remove copper after CuAAc click reaction? Retrieved January 12, 2026, from
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved January 12, 2026, from
-
New Journal of Chemistry (RSC Publishing). (n.d.). Detection of triazole pesticides in environmental water and juice samples using dispersive liquid–liquid microextraction with solidified sedimentary ionic liquids. Retrieved January 12, 2026, from
-
Benchchem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. Retrieved January 12, 2026, from
-
MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved January 12, 2026, from
-
NIH. (n.d.). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. Retrieved January 12, 2026, from
-
Analytical Methods (RSC Publishing). (n.d.). Ultrasound-assisted switchable hydrophilic solvent-based homogeneous liquid–liquid microextraction for the determination of triazole fungicides in environmental water by GC-MS. Retrieved January 12, 2026, from
-
MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved January 12, 2026, from
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved January 12, 2026, from
-
ACS Omega. (2026, January 11). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. Retrieved January 12, 2026, from
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved January 12, 2026, from
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved January 12, 2026, from
-
PubMed Central. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved January 12, 2026, from
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved January 12, 2026, from
-
YouTube. (2024, December 18). Thin Layer Chromatography - Illustrated in the Context of a Reaction. TLC Pre-Lab. Retrieved January 12, 2026, from
-
ACS Publications. (n.d.). Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles. Retrieved January 12, 2026, from
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 12, 2026, from
-
ResearchGate. (2023, November 2). Synthesis and Crystallization of N-rich Triazole Compounds. Retrieved January 12, 2026, from
-
ACS Publications. (2021, July 26). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. Retrieved January 12, 2026, from
-
PubMed. (2024, November 1). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Retrieved January 12, 2026, from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 12, 2026, from
-
Sigma-Aldrich. (n.d.). This compound. Retrieved January 12, 2026, from
-
ACS Publications. (n.d.). Cu-Catalyzed Azide−Alkyne Cycloaddition. Retrieved January 12, 2026, from
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 12, 2026, from
-
Wikipedia. (n.d.). Click chemistry. Retrieved January 12, 2026, from
-
Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved January 12, 2026, from
-
Sigma-Aldrich. (n.d.). Fluorinated Azides: Click Chemistry Meets Fluorine. Retrieved January 12, 2026, from
-
Beilstein Journals. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Retrieved January 12, 2026, from
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Overcoming low reactivity of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
Welcome to the technical support guide for 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene (CAS No. 124700-26-1).[1] This bifunctional molecule is a valuable building block in pharmaceutical and materials science, featuring a terminal alkyne for bio-orthogonal ligations and an aryl fluoride for diverse cross-coupling strategies. However, its unique electronic properties can present challenges, particularly the low reactivity of the C-F bond.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven methodologies to help you overcome common experimental hurdles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when using this compound in common synthetic transformations.
Question 1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is sluggish or failing. What can I do?
Root Cause Analysis: While the terminal alkyne is generally reactive, poor performance in CuAAC reactions (or "click chemistry") with this substrate can stem from several factors: catalyst deactivation, steric hindrance, or suboptimal reaction conditions. The ether linkage and the phenyl ring may create a sterically encumbered environment around the alkyne.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Detailed Protocol: Optimized CuAAC
-
Reagent Preparation: In a reaction vial, dissolve your azide partner (1.0 equiv) and this compound (1.1 equiv) in a 1:1 mixture of t-BuOH and H₂O.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv) in H₂O and a solution of Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv) in H₂O.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. The reaction should turn from blue to a pale yellow/green, indicating the formation of the active Cu(I) species.
-
Execution: Stir vigorously at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting triazole product by column chromatography.
Question 2: I'm seeing low yields and starting material recovery in my Sonogashira coupling. How can I improve this?
Root Cause Analysis: The Sonogashira reaction couples the terminal alkyne with an aryl or vinyl halide. If you are using this compound as the alkyne component , low yields are typically due to catalyst poisoning, insufficient base, or homocoupling (Glaser coupling) of the alkyne. The rate-limiting step for many cross-coupling reactions is the oxidative addition of the aryl halide to the palladium center, which is promoted by electron-withdrawing groups on the halide partner.[4]
Key Considerations:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen).
-
Solvent & Base: Solvents and bases must be anhydrous and degassed. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) often serve as both the base and a solvent.[5]
-
Copper Co-catalyst: While "copper-free" Sonogashira protocols exist, the classic method uses a Cu(I) salt (e.g., CuI) as a co-catalyst to facilitate the formation of a copper-acetylide intermediate, which speeds up the transmetalation step.[6]
Caption: Simplified catalytic cycle for Sonogashira coupling.
Optimized Sonogashira Conditions Table
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Use a more robust catalyst like Pd(dppf)Cl₂.[5] | More stable at higher temperatures, preventing palladium black formation and promoting reductive elimination. |
| Solvent | THF, Toluene | Switch to DMF or use neat amine base.[5][7] | Polar aprotic solvents can improve solubility and accelerate oxidative addition. |
| Temperature | Room Temp to 60 °C | Increase temperature to 80-100 °C in a sealed tube.[5] | Overcomes the activation energy barrier for difficult oxidative additions. |
| Base | Triethylamine (TEA) | Use a stronger, bulkier base like DBU or diisopropylamine.[5] | Can prevent catalyst inhibition and facilitate deprotonation of the alkyne. |
| Additives | CuI (1-5 mol%) | Ensure CuI is fresh and not oxidized. | The Cu(I) co-catalyst is crucial for the traditional mechanism.[8] |
Question 3: I'm trying to perform a Nucleophilic Aromatic Substitution (SNAr) at the fluoride position, but the reaction won't proceed. Is this feasible?
Root Cause Analysis: This is a common and significant challenge. The C-F bond is the strongest carbon-halogen bond, making it a poor leaving group in many contexts.[9] Furthermore, the classical SNAr mechanism requires the aromatic ring to be "activated" by potent electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[10][11] These groups are necessary to stabilize the negative charge in the key intermediate, the Meisenheimer complex.
Our substrate, this compound, has an electron-donating alkyloxy group (-OR) para to the fluorine. This group destabilizes the Meisenheimer complex, rendering the molecule highly unreactive towards traditional SNAr reactions.
Caption: Comparison of SNAr feasibility on activated vs. unactivated aryl fluorides.
Solution: Standard SNAr conditions will fail. You must pivot to transition-metal-catalyzed cross-coupling reactions designed for C-F bond activation.
Frequently Asked Questions (FAQs)
Q: What is the primary cause of the low reactivity of the C-F bond? A: The carbon-fluorine bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy of approximately 126 kcal/mol.[9] This high strength presents a significant energetic barrier to cleavage, which is a required step in reactions like cross-coupling (via oxidative addition) and SNAr (where fluoride is the leaving group).
Q: Which functional group on the molecule is more reactive? A: The terminal alkyne is significantly more reactive under standard conditions. It will readily undergo deprotonation and participate in reactions like CuAAC and Sonogashira coupling under mild to moderate conditions. The aryl fluoride requires highly specialized and often harsh conditions (e.g., high temperatures, strong bases, specialized catalysts) to react.
Q: Are there any modern methods to functionalize this "unactivated" C-F bond? A: Yes. The field of C-F bond activation is an active area of research.[12][13][14] For substrates like this, consider the following advanced methods:
-
Nickel-Catalyzed Cross-Coupling: Nickel complexes, particularly with N-heterocyclic carbene (NHC) or phosphine ligands, are highly effective at activating C-F bonds for coupling with organozinc or Grignard reagents.[12][13]
-
Palladium-Catalyzed Cross-Coupling: While more challenging than for other aryl halides, specific palladium catalysts with bulky, electron-rich phosphine ligands (e.g., S-Phos, t-BuXPhos) have been developed to facilitate the difficult oxidative addition step for aryl fluorides.[15][16]
-
Photoredox Catalysis: Recent advances have shown that organic photoredox catalysts can enable the nucleophilic substitution of unactivated fluoroarenes under mild conditions by generating a radical cation intermediate, which makes the ring susceptible to nucleophilic attack.[17]
Q: What are the recommended storage conditions for this compound? A: It is recommended to store the compound at 4°C under an inert nitrogen atmosphere.[1] This prevents potential degradation or side reactions of the terminal alkyne over time.
References
- EvitaChem. 1-Fluoro-4-methyl-2-(prop-2-EN-1-YL)benzene (EVT-13297646).
- Ma, R., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.
- Ma, R., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts.
- Ma, R., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. OUCI.
- Chemical Communications (RSC Publishing). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
- Ahrens, T., et al. (2015). C–F Bond Formation for the Synthesis of Aryl Fluorides. PMC - NIH.
- Das, S., et al. (2022). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
- Pfeifer, L., et al. (2019). Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books.
- Reddit. (2020). Sonogashira troubleshooting help needed.
- ChemRxiv. Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes.
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
- Lafrance, M., et al. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters - ACS Publications.
- Cole, K. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central.
- Mondal, B., et al. (2023). Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. PMC - NIH.
- Benchchem. Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution.
- ChemScene. This compound.
- MDPI. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine.
- Chemical Science (RSC Publishing). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations.
- SciSpace. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution.YouTube.
- Sigma-Aldrich. This compound.
- Benchchem. Application Notes and Protocols for Sonogashira Coupling of 1-Fluoro-2,3,4,5,6-pentaiodobenzene.
- Sigma-Aldrich. This compound.
- PubChem. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene.
- Chemie Brunschwig. Click chemistry reagents.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- ResearchGate. The nucleophilic aromatic substitution reaction between...
- He, X., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC - NIH.
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- MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- ResearchGate. (2014). Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration.
- PMC - NIH. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation.
- Shroder, M. The Sonogashira Coupling.
- Reddit. (2021). Sonogashira coupling.
- PubMed. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes.
- ResearchGate. (2025). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
- Thermo Fisher Scientific - US. Click Chemistry—Section 3.1.
- Jiang, H., et al. (2014). Click Chemistry in Peptide-Based Drug Design. PMC - NIH.
- PubChem. 4-Fluoroiodobenzene.
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Technical Support Center: Catalyst Selection for 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene Click Reactions
Welcome to the technical support center for catalyst selection in click reactions involving 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your experiments.
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for molecular assembly.[1][2] The reaction of this compound with an azide partner is of particular interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine substituent. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the alkyne, making careful consideration of the catalytic system crucial for a successful reaction. This guide provides a comprehensive overview of catalyst selection, troubleshooting common issues, and detailed experimental protocols.
Catalyst Selection Decision Pathway
Choosing the right catalyst system is the first and most critical step. The following decision tree illustrates a logical approach to selecting the appropriate catalyst for your click reaction with this compound.
Caption: A decision tree for selecting the appropriate catalyst system based on the desired triazole regioisomer.
Troubleshooting Guide
This section addresses common issues encountered during the click reaction of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. | 1. Degas your solvents: Before adding the copper catalyst, thoroughly degas all solvents (e.g., by bubbling with argon or nitrogen for 15-30 minutes). 2. Use fresh reducing agent: Prepare a fresh solution of sodium ascorbate for each experiment.[2][3] Old solutions may have lost their reducing power. 3. Ensure high-purity reagents: Use high-purity copper salts and reagents to avoid contaminants that could inhibit the catalyst. |
| Insufficient Catalyst Loading | For challenging substrates or very dilute reactions, the catalyst concentration may be the limiting factor. | 1. Increase catalyst loading: Incrementally increase the mol% of the copper source and ligand. 2. Consider a more active ligand: Ligands like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can significantly accelerate the reaction.[4] |
| Poor Substrate Solubility | If your azide or alkyne is not fully dissolved, the reaction will be slow or incomplete. | 1. Optimize the solvent system: A mixture of solvents like DMSO/water or THF/water can improve the solubility of both reactants. 2. Gentle heating: In some cases, gentle heating (e.g., to 40-50 °C) can improve solubility and reaction rate. |
Issue 2: Formation of Side Products (e.g., Alkyne Dimerization)
| Potential Cause | Explanation | Recommended Solution |
| Oxidative Homocoupling (Glaser Coupling) | In the presence of oxygen, the Cu(I) catalyst can promote the dimerization of the terminal alkyne. | 1. Rigorous deoxygenation: As with low yield, ensure all components of the reaction are thoroughly deoxygenated. 2. Sufficient reducing agent: Use a slight excess of sodium ascorbate to maintain a reducing environment and keep the copper in the +1 oxidation state.[2] |
| Reaction with Solvent or Buffer Components | Certain functional groups in solvents or buffers can interfere with the catalyst. | 1. Choose inert solvents: Use solvents that are known to be compatible with CuAAC. 2. Avoid interfering buffers: Buffers containing coordinating species like EDTA should be avoided as they can chelate the copper catalyst. |
Frequently Asked Questions (FAQs)
Q1: How does the fluorine substituent on the benzene ring of this compound affect the click reaction?
The fluorine atom is an electron-withdrawing group. This electronic effect increases the acidity of the terminal alkyne proton. The deprotonation of the alkyne to form the copper(I) acetylide is a key step in the CuAAC catalytic cycle.[5] Therefore, the increased acidity of the alkyne in this compound is expected to facilitate this step, potentially leading to a faster reaction rate compared to non-fluorinated analogues. However, with the use of highly active catalyst systems, especially those employing accelerating ligands, the difference in reactivity may not be dramatic.[6]
Q2: What is the role of a ligand in the CuAAC reaction, and is it always necessary?
While not strictly required for the reaction to proceed, ligands play a crucial role in modern CuAAC protocols for several reasons:
-
Stabilization of Cu(I): Ligands like TBTA and THPTA chelate the Cu(I) ion, protecting it from oxidation and disproportionation, thereby maintaining a high concentration of the active catalyst.[1][4]
-
Increased Reaction Rate: Ligands can significantly accelerate the reaction, allowing for lower catalyst loadings and shorter reaction times.[7]
-
Improved Solubility: Some ligands can help to solubilize the copper catalyst in the reaction medium.
For reactions involving sensitive substrates, biological molecules, or when working at low concentrations, the use of a ligand is highly recommended.
Q3: Can I use a Ruthenium catalyst for the click reaction of this compound?
Yes, a ruthenium catalyst can be used. However, it is important to note that the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) yields the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-disubstituted product obtained from CuAAC.[2] If the 1,5-isomer is your desired product, then a ruthenium catalyst such as a [Cp*RuCl] complex is the appropriate choice.[2]
Q4: What are the best practices for setting up a CuAAC reaction?
-
Order of Addition: A common and effective order of addition is to first mix the azide and alkyne in the chosen solvent system. Then, add the copper source and ligand (if used). Finally, initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).
-
Inert Atmosphere: Whenever possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the Cu(I) catalyst.
-
Monitoring Progress: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or NMR to determine the optimal reaction time.
Experimental Protocols
Protocol 1: Standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point for the reaction of this compound with an azide.
Caption: A step-by-step workflow for a standard CuAAC reaction.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Degassed solvent (e.g., 1:1 mixture of water and t-BuOH, or DMSO)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a stock solution of the copper catalyst. For example, a 10 mM solution of CuSO₄ and a 50 mM solution of THPTA in water.
-
Add the copper sulfate solution (e.g., 1-5 mol%) and the ligand solution (e.g., 1-5 mol%) to the reaction mixture.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 10-20 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
References
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
-
Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
-
Unexpected Reactions of Terminal Alkynes in Targeted “Click Chemistry” Copper-catalyzed Azide-alkyne Cycloadditions. (2019). Bentham Science. Retrieved January 12, 2026, from [Link]
-
CuI‐Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
Welcome to the technical support guide for 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene. This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and formulation scientists facing challenges with the aqueous solubility of this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure successful and reproducible experimental outcomes.
Section 1: Understanding the Challenge - Physicochemical Properties
The primary hurdle in working with this compound in biological or aqueous systems is its inherently low water solubility. This stems directly from its molecular structure, which features a hydrophobic fluorobenzene ring and a nonpolar propargyl group.
Expert Explanation: The compound's high lipophilicity, or "greasiness," is quantitatively estimated by its Partition Coefficient (LogP). A higher LogP value indicates a strong preference for nonpolar (oily) environments over polar (watery) ones. While experimental water solubility data for this specific molecule is not widely published, its structural components strongly suggest it belongs to the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[1]
A summary of its key physicochemical properties is provided below.
| Property | Value/Information | Source | Significance for Solubility |
| Molecular Formula | C₉H₇FO | [2][3][4] | - |
| Molecular Weight | 150.15 g/mol | [2][4] | Influences diffusion and dissolution rates. |
| Physical Form | Solid | [2][3] | Crystalline solids often have lower solubility than amorphous forms due to lattice energy. |
| Calculated LogP | 1.8377 | [4] | Indicates a significant hydrophobic character and predicts poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [4] | A very low TPSA value suggests limited hydrogen bonding capacity with water, further contributing to poor solubility. |
| Hydrogen Bond Acceptors | 1 (Ether Oxygen) | [4] | Limited potential for interaction with water molecules. |
| Hydrogen Bond Donors | 0 | [4] | No hydroxyl or amine groups to donate hydrogen bonds to water. |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound.
Q1: What is the best solvent for preparing a high-concentration stock solution?
Answer: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing initial high-concentration stock solutions (e.g., 10-30 mM).[5][6]
Expert Explanation: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[6][7] However, it is crucial to use anhydrous DMSO, as the solvent is hygroscopic (readily absorbs water from the air). Water contamination can significantly reduce the solubility of hydrophobic compounds in DMSO, leading to precipitation in your stock solution over time.[8][9]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh 1.50 mg of this compound.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO.
-
Dissolve: Vortex vigorously. If needed, gently warm the solution to 37°C or use a bath sonicator for 5-10 minutes to ensure complete dissolution.[8]
-
Inspect: Visually confirm that no solid particles remain.
-
Storage: Store at -20°C in a tightly sealed vial, preferably with desiccant, to protect from moisture. Minimize freeze-thaw cycles.[5]
Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell media. What's happening and how can I fix it?
Answer: This is a classic sign of a low-solubility compound crashing out of solution when the solvent environment changes from organic (DMSO) to aqueous. The aqueous buffer cannot maintain the compound in solution at the desired concentration.
Expert Explanation: When a small volume of a concentrated DMSO stock is added to a large volume of aqueous media, the DMSO is diluted, and the solvent polarity rapidly increases. The compound, no longer soluble in this new environment, precipitates. This is a common issue in high-throughput screening and cell-based assays.[7][8][10]
Troubleshooting Workflow:
Below is a decision-making workflow to address this common problem.
Caption: Decision workflow for troubleshooting compound precipitation.
Recommended Strategy: Two-Step Dilution The key is to avoid creating localized high concentrations in the aqueous phase.
-
Intermediate Dilution: First, dilute your high-concentration DMSO stock to an intermediate concentration using your assay buffer or media. Do this by adding the buffer slowly to the DMSO stock while vortexing. This creates a solution with a higher percentage of co-solvent.
-
Final Dilution: Add this intermediate solution to the final bulk aqueous medium. This gradual change in solvent polarity can often keep the compound in solution.
It is highly recommended to perform serial dilutions in pure DMSO before adding a small volume directly to the final aqueous solution.[5]
Q3: My assay is sensitive to DMSO. What are some alternative solubilization strategies?
Answer: When DMSO is not a viable option due to assay interference or cell toxicity, several advanced formulation strategies can be employed. The most common and effective for research applications is the use of cyclodextrins.
Expert Explanation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[11][12] They can encapsulate poorly soluble "guest" molecules, like this compound, within their nonpolar core.[13] The resulting "inclusion complex" has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[11][12][14]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are two derivatives commonly used in pharmaceutical development due to their high solubility and safety profiles.[11][14]
| Solubilization Agent | Mechanism | Typical Use Case | Advantages | Disadvantages |
| Co-solvents (e.g., Ethanol, PEG 400) | Reduces solvent polarity. | Initial screening, non-cell based assays. | Simple to use. | Can have biological effects; may not be sufficient for very insoluble compounds. |
| Cyclodextrins (e.g., HP-β-CD) | Forms host-guest inclusion complexes.[13] | Cell-based assays, in vivo preclinical studies. | High solubilization capacity, low toxicity.[11] | Can sometimes extract cholesterol from cell membranes at high concentrations. |
| Surfactants (e.g., Kolliphor® EL, Tween® 80) | Forms micelles that encapsulate the compound. | Formulation for in vivo dosing. | Very effective for highly lipophilic compounds. | Can cause cell lysis; potential for toxicity. |
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD) This protocol aims to create a 1 mM aqueous solution of the compound complexed with HP-β-CD.
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). This will serve as the vehicle.
-
Add Compound: Add 1.50 mg of this compound to 10 mL of the 40% HP-β-CD solution.
-
Complexation: Stir or shake the mixture vigorously at room temperature overnight (12-18 hours) protected from light. This allows time for the inclusion complex to form.
-
Clarification: Centrifuge the solution at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your aqueous stock solution. The concentration should be confirmed analytically (e.g., by HPLC-UV) but will be close to the target of 1 mM.
-
Dilution: This stock can now be further diluted in your standard aqueous buffer for your experiments.
Q4: How stable is this compound in solution?
Answer: While the fluoroaromatic ring is generally stable, the propargyl ether moiety presents a potential point of instability, particularly under harsh pH conditions or upon prolonged storage in protic solvents.
Expert Explanation:
-
pH Stability: Ether linkages can be susceptible to acid-catalyzed hydrolysis, although this typically requires strong acidic conditions not found in most biological buffers. The terminal alkyne is generally stable.
-
Redox Stability: The compound should be stable under typical experimental conditions.
-
Storage: As a best practice, aqueous working solutions should be prepared fresh daily. DMSO stock solutions, when stored properly at -20°C or -80°C in anhydrous conditions, are generally stable for several months.[8] However, for critical experiments, preparing fresh stock solutions is always the most trustworthy approach.[8]
Section 3: Summary of Best Practices
Caption: Best-practice workflow for handling this compound.
References
-
Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of molecules. Am J Pharm Educ, 80(3), 52. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy & Bioallied Sciences, 2(2), 72–79. [Link]
-
Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International journal of pharmaceutics, 453(1), 167–180. [Link]
-
Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]
-
Gothoskar, A.V. (2016). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. PharmaTutor, 4(11), 25-33. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
PubChem. (n.d.). 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Pamunuwa, G. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers (T13609) [Doctoral dissertation, University of Strathclyde]. CORE. [Link]
-
Scott, T. L., Guo, W., TSPs, & Clark, J. R. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 8(11), 1195–1200. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-78. [Link]
-
ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. [Link]
-
Wikipedia. (n.d.). Propargyl alcohol. Retrieved January 12, 2026, from [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzene, 1-fluoro-4-(2-propyn-1-yloxy)- | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ziath.com [ziath.com]
- 10. core.ac.uk [core.ac.uk]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. scispace.com [scispace.com]
Technical Support Center: Efficient Removal of Copper Catalysts from 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual copper catalysts from reactions involving 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene . This terminal alkyne is a common building block in copper-catalyzed reactions, such as the azide-alkyne cycloaddition (CuAAC) or "click chemistry," a cornerstone of modern drug discovery and bioconjugation.
Residual copper can be highly problematic, potentially compromising downstream applications, inducing cytotoxicity in biological assays, and affecting the stability of the final product.[1] Therefore, its effective removal is a critical step in ensuring the integrity and success of your research. This guide is designed to provide you with the expertise and validated protocols necessary to achieve the desired purity for your compounds.
Troubleshooting Guide: Common Issues & Field-Tested Solutions
This section addresses specific experimental challenges you may encounter during the purification process.
Problem 1: My purified organic product remains blue or green.
A persistent blue or green hue in your product is a clear indicator of residual copper contamination.[2] This issue often arises from incomplete removal or strong coordination of the copper ions with the newly formed triazole ring or other nitrogen-containing functionalities within your molecule.[2]
-
Probable Cause A: Inefficient Aqueous Washing. Simple water or brine washes are often insufficient to remove copper salts completely, especially if the copper is tightly bound to your product.
-
Solution: Employ an aqueous wash with a chelating agent. A saturated solution of ammonium chloride (NH₄Cl) or a solution of ethylenediaminetetraacetic acid (EDTA) is highly effective.[3][4] The ammonia in the NH₄Cl solution or the carboxylate groups of EDTA will form a stable, water-soluble complex with the copper, facilitating its extraction into the aqueous phase.[5] Repeat the wash until the aqueous layer is colorless.[6]
-
-
Probable Cause B: Scavenger Overload or Insufficient Incubation. The capacity of a solid-supported scavenger may have been exceeded, or the incubation time was too short for complete binding.
-
Solution: Increase the equivalents of the scavenger resin (typically 3-5 equivalents relative to the copper catalyst) and extend the stirring time to 4-16 hours at room temperature. A small screening of different scavengers may be necessary to identify the most effective one for your specific product.[7]
-
Problem 2: My product degrades or shows low recovery after purification.
Product loss or degradation can occur if the chosen purification method is too harsh for your molecule's stability profile.
-
Probable Cause A: pH Sensitivity. Your product may be sensitive to the acidic or basic conditions used during the aqueous wash. For example, an aqueous solution of ammonium chloride is acidic.[3]
-
Solution: Buffer your aqueous wash. For instance, an ammonium hydroxide/ammonium chloride buffer at pH 8 can effectively remove copper (I) salts while avoiding strongly acidic conditions.[4][8] Alternatively, consider non-pH-altering methods like passing the reaction mixture through a plug of silica gel or Celite, which can adsorb the copper catalyst.[2][7]
-
-
Probable Cause B: Strong Adsorption on Solid Support. Your product might be strongly adsorbing to the solid-phase scavenger or chromatographic media (e.g., silica gel), leading to low recovery.
-
Solution: If using a scavenger resin, ensure you thoroughly wash the filtered resin with a suitable organic solvent to recover any adsorbed product.[7] If using column chromatography, try a less polar eluent system or switch to a more inert stationary phase like neutral alumina.
-
Problem 3: Residual copper is interfering with my downstream palladium-catalyzed reaction.
Even trace amounts of copper can have deleterious effects on subsequent catalytic processes, such as palladium-catalyzed cross-coupling reactions.
-
Probable Cause: Insufficient Purity for a Highly Sensitive Application. The acceptable level of residual metal for one application may be too high for another.
-
Solution: Employ a multi-step purification strategy. A combination of methods is often most effective for achieving ultra-high purity.[7] For example, perform an initial aqueous wash with EDTA to remove the bulk of the copper, followed by treatment with a high-affinity solid-phase scavenger like SiliaMetS Thiourea to capture any remaining traces.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing copper catalysts?
The most common and effective methods include:
-
Aqueous Washes with Chelating Agents: Using solutions of EDTA, ammonium chloride, or aqueous ammonia to form water-soluble copper complexes that can be extracted.[1][3][5]
-
Solid-Phase Scavenging: Employing scavenger resins functionalized with groups that have a high affinity for copper, such as thiourea, amines, or iminodiacetic acid.[2][9] The resin is then simply filtered off.
-
Chromatography: Passing the reaction mixture through a plug of silica gel or Celite to adsorb the catalyst.[7]
-
Precipitation: Inducing the precipitation of copper salts, which can then be removed by filtration.[1]
Q2: How do I choose the best copper removal method for my reaction?
The optimal method depends on several factors, including the scale of your reaction, the solubility and stability of your product, and the required purity level. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a copper removal method.
Q3: What are scavenger resins and how do they work?
Scavenger resins are solid supports (often silica or polymer-based) functionalized with ligands that have a high affinity for specific metals.[2] For copper, common functional groups include thiourea, triamine, and iminodiacetic acid derivatives (similar to EDTA).[9][10] The process involves stirring the resin with the crude reaction mixture. The scavenger selectively binds the copper catalyst, and the resin-metal complex is then easily removed by simple filtration.[7]
Q4: Can I quantify the amount of residual copper in my sample?
Yes, several analytical techniques can be used to determine the concentration of residual copper. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive methods for accurate quantification, capable of detecting copper at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[11] For a more qualitative or high-throughput analysis, colorimetric probes that change color in the presence of copper can also be employed.[12]
Quantitative Comparison of Common Copper Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages | Best For |
| Aqueous Wash (EDTA) | 90-98% | Cost-effective, simple, scalable.[5] | Can form emulsions; product must be water-insoluble and pH stable. | Initial bulk removal of copper from organic-soluble small molecules. |
| Solid-Phase Scavengers | >99% | High selectivity and efficiency, simple filtration workup, broad compatibility.[7][9] | Higher cost, may require screening for optimal scavenger.[7] | Achieving very low copper levels (<50 ppm) for sensitive applications. |
| Silica/Celite Filtration | 85-95% | Fast, simple, inexpensive, avoids aqueous workup.[3][7] | Lower capacity, potential for product adsorption. | Quick purification of non-polar compounds where moderate purity is sufficient. |
| Precipitation | Variable | Can remove large quantities of copper at once. | Can be non-selective and co-precipitate the product, requires careful optimization.[13] | Specific cases where the copper salt can be selectively precipitated. |
Detailed Experimental Protocols
Protocol 1: Copper Removal using an Aqueous EDTA Wash
This protocol is suitable for products like those derived from this compound that are soluble in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dissolution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., 10 volumes of ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of EDTA (disodium salt).
-
Mixing: Shake the funnel vigorously for 1-2 minutes. The aqueous layer may develop a blue color as the Cu-EDTA complex forms.
-
Separation: Allow the layers to separate. Drain the aqueous layer.
-
Repeat: Repeat the wash with fresh EDTA solution until the aqueous layer is no longer colored.
-
Final Wash: Perform a final wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Copper Removal using a Solid-Phase Scavenger (SiliaMetS Thiourea)
This method is highly effective for achieving low ppm levels of residual copper and is compatible with a wide range of functional groups.
-
Solvent Selection: If the reaction solvent is not ideal for scavenging (e.g., DMF), first perform a solvent exchange into a less polar solvent like THF, dichloromethane, or acetonitrile.
-
Scavenger Addition: To the crude product solution, add 3-5 equivalents (relative to the initial moles of copper catalyst) of a thiourea-functionalized silica scavenger (e.g., SiliaMetS Thiourea).[9]
-
Incubation: Stir the resulting slurry at room temperature for 4-16 hours. The reaction can be monitored by TLC or LC-MS to ensure the product is stable.
-
Filtration: Filter the mixture through a pad of Celite to remove the scavenger resin.
-
Rinsing: Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Caption: Workflow for copper removal using a solid-phase scavenger.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Various Authors. (2014). How to remove copper after CuAAC click reaction? ResearchGate. [Link]
- BenchChem. (2025).
-
Various Authors. (2024). Best method for removing Cu(I) from Org compounds. Reddit. [Link]
- BenchChem. (2025).
-
Various Authors. (2021). Work up to remove copper. Reddit. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Copper Salts. [Link]
-
Various Authors. (2022). Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. [Link]
-
Ge, H. et al. (2019). Residual Copper(II) Detection in Chemical Processes: High-Throughput Analysis and Real-Time Monitoring with a Colorimetric Copper Probe. Organic Process Research & Development. [Link]
-
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene and its Reaction Products by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is a cornerstone of successful research. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of 1-fluoro-4-(prop-2-yn-1-yloxy)benzene and its reaction products. We will delve into the causality behind experimental choices and present supporting data to ensure a self-validating approach to structural elucidation.
Introduction to this compound: A Versatile Building Block
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a fluorinated aromatic ring, a common motif for enhancing metabolic stability and binding affinity, and a terminal alkyne, a versatile functional group for a variety of coupling reactions. The ability to unambiguously characterize this starting material and its subsequent products is paramount for advancing research and development.
The Power of NMR in Structural Elucidation
NMR spectroscopy stands as the preeminent technique for the structural determination of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled. For a molecule like this compound, a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F) is particularly insightful.
Predicted NMR Spectral Characteristics of this compound
A thorough understanding of the starting material's NMR spectrum is the foundation for characterizing its reaction products. Below is a predicted analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
¹H NMR:
-
Alkynyl Proton: A characteristic signal for the terminal alkyne proton (H-C≡C-) is expected to appear in the range of δ 2.0-3.0 ppm.[1][2][3] This proton will likely exhibit a small coupling (triplet) to the methylene protons through the triple bond (⁴J coupling).[2]
-
Methylene Protons: The two protons of the -O-CH₂- group are expected to resonate around δ 4.7 ppm, appearing as a doublet due to coupling with the alkynyl proton.
-
Aromatic Protons: The fluorinated benzene ring will show a complex multiplet pattern. The protons ortho to the fluorine will be split by the fluorine, and the protons ortho and meta to the propargyloxy group will have distinct chemical shifts. Typically, aromatic protons appear between δ 6.8 and 7.5 ppm.[4]
¹³C NMR:
-
Alkynyl Carbons: The two sp-hybridized carbons of the alkyne will have characteristic shifts. The terminal carbon (≡C-H) is expected around δ 75 ppm, while the internal carbon (-C≡) will be around δ 80 ppm.[2]
-
Methylene Carbon: The -O-CH₂- carbon should appear in the range of δ 55-65 ppm.
-
Aromatic Carbons: The aromatic region will show four signals. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant. The other carbons will show smaller couplings to the fluorine. The carbon attached to the oxygen will be shifted downfield.
¹⁹F NMR:
-
The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom on the aromatic ring.[5][6] The chemical shift will be dependent on the solvent and referencing standard but provides a highly sensitive handle for monitoring reactions.[7][8][9]
Common Reactions and NMR Characterization of Products
The terminal alkyne of this compound is a gateway to a multitude of chemical transformations. We will explore two of the most prevalent: the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "Click" reaction).
Sonogashira Coupling: Formation of a C-C Bond
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10][11]
Caption: Sonogashira coupling of this compound.
Predicted NMR Changes upon Sonogashira Coupling:
-
¹H NMR: The most significant change will be the disappearance of the terminal alkynyl proton signal (around δ 2.0-3.0 ppm). The signals for the newly introduced aryl group will appear in the aromatic region.
-
¹³C NMR: The signal for the terminal alkynyl carbon (≡C-H) will disappear. A new signal for the now internal alkyne carbon attached to the new aryl group will appear, and the existing internal alkyne carbon will shift slightly.
-
¹⁹F NMR: The chemical shift of the fluorine may experience a slight change due to the modification at the other end of the molecule, but it will remain a valuable marker for the fluorinated ring.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used "click" reaction to form a 1,2,3-triazole ring from an alkyne and an azide.
Caption: CuAAC "Click" reaction of this compound.
Predicted NMR Changes upon CuAAC Reaction:
-
¹H NMR: The terminal alkynyl proton signal will be replaced by a new singlet for the triazole proton, typically appearing in the downfield region (δ 7.5-8.5 ppm). The methylene protons adjacent to the newly formed triazole ring will also experience a shift.
-
¹³C NMR: The two alkynyl carbon signals will be replaced by two new signals for the triazole ring carbons, typically in the range of δ 120-150 ppm.
-
¹⁹F NMR: Similar to the Sonogashira coupling, the ¹⁹F signal will persist, serving as a confirmation of the integrity of the fluorophenyl moiety.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary and sometimes more practical information.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer structural clues.[12][13]
-
For this compound and its products: MS is excellent for confirming the molecular weight and, therefore, the success of a reaction. Aromatic ethers are known to produce prominent molecular ion peaks.[14][15] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[16] However, MS alone cannot distinguish between isomers and provides limited information on the precise connectivity of atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups.[13][17]
-
For this compound: The presence of the terminal alkyne is easily confirmed by a sharp C-H stretch around 3300 cm⁻¹ and a C≡C triple bond stretch between 2100-2260 cm⁻¹.[1][17][18]
-
For Reaction Products: In a Sonogashira product, the terminal alkyne C-H stretch will disappear, and the C≡C stretch will become weaker or may not be present if the molecule is symmetrical.[1] For a CuAAC product, both the alkyne C-H and C≡C stretches will be absent, and new signals corresponding to the triazole ring will appear. While useful for monitoring the reaction, IR spectroscopy does not provide detailed structural information.[19]
Data Comparison Table
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment, stereochemistry | Unambiguous structure determination, quantitative analysis | Lower sensitivity, more expensive instrumentation, requires soluble samples |
| Mass Spectrometry | Molecular weight, molecular formula (HRMS), fragmentation patterns | High sensitivity, small sample requirement | Isomers are often indistinguishable, limited structural information from fragmentation alone |
| IR Spectroscopy | Presence/absence of functional groups | Fast, inexpensive, easy to use | Provides limited structural information, not suitable for complex mixtures |
Experimental Protocols
General NMR Experimental Workflow
Caption: A generalized workflow for NMR analysis.
Step-by-Step Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Perform locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.
-
Acquisition: Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm). Use a standard 90° pulse sequence. Set the number of scans (e.g., 16) and a relaxation delay (e.g., 1-2 seconds) to ensure adequate signal-to-noise.
-
Processing: After acquisition, apply a Fourier transform to the free induction decay (FID). Perform phase and baseline corrections. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and splitting patterns (multiplicities) to deduce the structure.
Conclusion: An Integrated Approach for Definitive Characterization
For the comprehensive and unambiguous characterization of this compound and its diverse reaction products, NMR spectroscopy is the most powerful and indispensable tool. While techniques like mass spectrometry and IR spectroscopy offer rapid and valuable complementary data for confirming molecular weight and the presence of key functional groups, they lack the fine structural detail provided by NMR. A synergistic approach, utilizing all three techniques, provides a self-validating system for structural elucidation, ensuring the highest level of scientific integrity in your research. By understanding the strengths and limitations of each method, researchers can make informed decisions to efficiently and accurately characterize their compounds.
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Wessjohann, L. A., et al. (1997). Composition and Purity of Combinatorial Aryl Ether Collections Analyzed by Electrospray Mass Spectrometry. Molecular Diversity, 3(1), 29–41. Retrieved from [Link]
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Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. Retrieved from [Link]
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Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. Retrieved from [Link]
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Smith, B. C. (2017, July 1). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Foroozandeh, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 5(1), 1-9. Retrieved from [Link]
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Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. Retrieved from [Link]
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Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. Retrieved from [Link]
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Brewer, K. D., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 127(1), 169-178. Retrieved from [Link]
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Chemistry Steps. (n.d.). Alkyne NMR. Retrieved from [Link]
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Foroozandeh, M., et al. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. Chemical Communications, 58(34), 5243-5256. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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ResearchGate. (n.d.). NMR studies of the alkene–alkyne coupling of 1,2-disubstituted vinyl... Retrieved from [Link]
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Reddit. (2013, November 7). Before NMR and similar instrumentation, how would chemists characterize a molecule? Retrieved from [Link]
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ResearchGate. (n.d.). Review of Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (New Developments in NMR). Retrieved from [Link]
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MDPI. (n.d.). Magnetically Separable Pd Catalyst for Carbonylative Sonogashira Coupling Reactions for the Synthesis of α,β-Alkynyl Ketones. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)... Retrieved from [Link]
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Li, J.-H., et al. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine- and Solvent-Free Conditions - Supporting Information. Retrieved from [Link]
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MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
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A Comparative Guide to HPLC Analysis of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene Click Reactions
For researchers, scientists, and drug development professionals engaged in the elegant and efficient world of "click chemistry," the ability to accurately monitor reaction progress is paramount. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, offers a powerful method for forging new molecular connections.[1][2] This guide provides an in-depth comparison of analytical techniques for monitoring the CuAAC reaction of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present supporting data, and offer a comparative analysis with alternative methodologies to ensure you can select the most appropriate analytical tool for your research needs.
The Central Role of Analytical Chemistry in Click Reactions
The success of a click reaction, characterized by its high yield, stereospecificity, and the generation of inoffensive byproducts, is not merely assumed but must be empirically verified.[1][2] Analytical monitoring provides critical insights into reaction kinetics, conversion rates, and the formation of any potential side products. This data is invaluable for optimizing reaction conditions and ensuring the purity of the final product, which is of utmost importance in drug development and materials science.
HPLC: The Workhorse for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile technique for the quantitative analysis of click reactions. Its ability to separate complex mixtures with high resolution and sensitivity makes it an indispensable tool for monitoring the consumption of reactants and the formation of the desired triazole product.
Optimizing HPLC Parameters for this compound Click Reactions
The choice of HPLC parameters is critical for achieving optimal separation and accurate quantification. The following table provides a starting point for method development, with explanations rooted in the principles of chromatography.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 (Reversed-Phase) | The nonpolar nature of the C18 stationary phase is well-suited for retaining the relatively nonpolar aromatic reactants and the triazole product, allowing for effective separation based on subtle differences in polarity. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) | A gradient of increasing acetonitrile concentration allows for the elution of compounds with a wide range of polarities. The formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for analytical HPLC that provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity. |
| Detector | UV-Vis (254 nm) | The aromatic rings in both the reactants and the triazole product exhibit strong absorbance at 254 nm, providing a sensitive and universal detection method for these compounds. |
| Injection Volume | 10 µL | A small injection volume prevents column overloading and ensures sharp, symmetrical peaks, which are essential for accurate quantification. |
Experimental Protocol: HPLC Monitoring of a this compound Click Reaction
This protocol outlines a self-validating system for monitoring the progress of a typical CuAAC reaction.
1. Reagent Preparation:
-
Prepare stock solutions of this compound, the azide counterpart, and the expected triazole product (if available as a standard) in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Prepare a solution of the copper(I) catalyst, which can be generated in situ from a Cu(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate.[2]
2. Reaction Setup:
-
In a reaction vessel, combine the this compound and the azide in the desired molar ratio.
-
Initiate the reaction by adding the copper(I) catalyst.
3. Sample Collection and Preparation:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a large volume of the initial mobile phase (e.g., 990 µL) to prevent further reaction. This also brings the sample to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Run the established gradient method.
-
Monitor the chromatogram at 254 nm.
5. Data Analysis:
-
Identify the peaks corresponding to the starting materials and the product based on their retention times (confirmed by injecting standards if available).
-
Integrate the peak areas to determine the relative concentrations of each component over time.
-
Calculate the percentage conversion of the limiting reactant to the product.
Visualizing the HPLC Workflow
The following diagram illustrates the key steps in the HPLC analysis of a click reaction.
Sources
Mass spectrometry of triazoles synthesized from 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
An In-Depth Technical Guide to the Mass Spectrometry of Triazoles Synthesized from 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
Introduction: The Synergy of Click Chemistry and Mass Spectrometry in Drug Discovery
The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry and drug development, lauded for its metabolic stability, capacity for hydrogen bonding, and dipole character.[1] The advent of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, regioselectivity, and tolerance of a wide array of functional groups under mild conditions.[2][3][4] This reaction enables the rapid assembly of diverse molecular libraries, a crucial activity in modern drug discovery.
Our focus is on triazoles derived from the terminal alkyne this compound.[5][6] The fluorine substituent is of particular interest as it can modulate physicochemical properties such as lipophilicity and metabolic stability, making it a common feature in pharmaceutical candidates.
As these novel triazole-containing compounds are synthesized, their unambiguous structural characterization is paramount. Mass spectrometry (MS) stands as an essential analytical tool for this purpose, providing precise molecular weight determination and detailed structural insights through fragmentation analysis.[7] This guide offers a comparative analysis of mass spectrometry techniques for characterizing triazoles synthesized from this compound, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Synthesis of Target Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary route to the target 1,4-disubstituted 1,2,3-triazoles is the CuAAC reaction, which joins the alkyne, this compound, with a selected organic azide.[8][9] The copper(I) catalyst is essential for controlling the regiochemistry, exclusively yielding the 1,4-isomer, whereas a thermal reaction would produce a mixture of 1,4- and 1,5-isomers.[3]
The general reaction scheme is as follows:
Caption: General workflow for CuAAC synthesis of 1,2,3-triazoles.
Experimental Protocol: Synthesis of a Model Triazole
This protocol describes the synthesis of 1-(benzyl)-4-((4-fluorophenoxy)methyl)-1H-1,2,3-triazole, a representative product from the reaction of this compound with benzyl azide.
Materials:
-
This compound (1.0 mmol)[5]
-
Benzyl azide (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.10 mmol, 10 mol%)
-
Solvent: 1:1 mixture of deionized water and tert-butanol (10 mL)
-
Dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution for workup.
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and benzyl azide (1.0 mmol).
-
Add the water/tert-butanol solvent mixture (10 mL) and stir to dissolve the reactants.
-
In a separate vial, dissolve copper(II) sulfate pentahydrate (0.05 mmol) in 1 mL of deionized water. In another vial, dissolve sodium ascorbate (0.10 mmol) in 1 mL of deionized water.
-
Causality: Sodium ascorbate is a reducing agent that generates the active Cu(I) catalyst in situ from the more stable Cu(II) salt.[3] This is a common and highly effective method for performing CuAAC reactions.
-
-
Add the aqueous solution of copper(II) sulfate to the reaction flask, followed by the dropwise addition of the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with 20 mL of water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.
Comparative Guide to Mass Spectrometry Ionization Techniques
The choice of ionization technique is critical as it dictates the nature of the ions generated and the overall success of the analysis. For triazole compounds, Electrospray Ionization (ESI) and Electron Ionization (EI) are the most common methods, each with distinct advantages and disadvantages.[10]
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Principle | A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. Solvent evaporation leads to gas-phase ions.[11][12] | A beam of high-energy (typically 70 eV) electrons bombards the sample in the gas phase, ejecting an electron to form a radical cation (M•⁺).[13] |
| Ionization Type | Soft Ionization | Hard Ionization |
| Typical Ions | Primarily produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). Minimal fragmentation in the source.[10] | Produces a molecular ion (M•⁺) and extensive, reproducible fragmentation patterns.[10] |
| Best For | Polar, thermally labile, and higher molecular weight triazoles. Ideal for LC-MS coupling.[7] | Volatile, thermally stable, and less polar triazoles. Ideal for GC-MS coupling and library matching. |
| Pros | High sensitivity for polar compounds; preserves the molecular ion; suitable for non-volatile samples.[7] | Provides rich structural information from fragmentation; creates reproducible spectra for library searching.[13] |
| Cons | Prone to ion suppression from matrix components; provides limited structural information without tandem MS (MS/MS).[7] | Often fails to show a molecular ion for labile compounds; requires volatile samples. |
Expert Insight: For triazoles synthesized via CuAAC, which often contain polar functionalities to enhance aqueous solubility for biological applications, Electrospray Ionization (ESI) is overwhelmingly the preferred technique.[7] It is a "soft" ionization method that typically preserves the intact molecule as a protonated species ([M+H]⁺), providing a clear determination of the molecular weight. Structural information is then obtained by subjecting this precursor ion to fragmentation in a subsequent step (tandem mass spectrometry, or MS/MS).
Mass Analysis and Fragmentation of Triazoles
Once ionized, the ions are separated by a mass analyzer. High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, are invaluable as they provide excellent mass accuracy, enabling the determination of the elemental composition of the parent ion and its fragments.[7]
Fragmentation Pathways in Tandem MS (MS/MS)
The fragmentation of the triazole ring and its substituents provides a fingerprint for structural confirmation. For 1,2,3-triazoles, the fragmentation patterns are highly dependent on the substituents.[14] A characteristic fragmentation of many 1,2,3-triazoles involves the loss of a neutral nitrogen molecule (N₂), although this is not always observed and can be suppressed by other more favorable fragmentation pathways.[15]
For our model product, 1-(benzyl)-4-((4-fluorophenoxy)methyl)-1H-1,2,3-triazole (Molecular Formula: C₁₆H₁₄FN₃O, Exact Mass: 283.1121), the analysis would proceed as follows:
-
Full Scan MS: The protonated molecule [M+H]⁺ is observed at m/z 284.1199.
-
Tandem MS (MS/MS): This precursor ion (m/z 284.12) is isolated and fragmented by collision-induced dissociation (CID).
Expected Fragmentation Patterns:
| Proposed Fragment Ion (m/z) | Neutral Loss | Structure of Fragment |
| 256.11 | N₂ (28.01 Da) | Loss of molecular nitrogen from the triazole ring. |
| 175.08 | C₇H₇N (105.06 Da) | Cleavage of the bond between the methylene bridge and the triazole ring, retaining the benzyltriazole portion. |
| 159.05 | C₇H₆FN (123.05 Da) | Cleavage of the ether bond, retaining the protonated 4-fluorophenoxy)methyl portion. |
| 125.04 | C₉H₈FO (151.06 Da) | Cleavage of the N-benzyl bond, leaving the 4-((4-fluorophenoxy)methyl)-1H-1,2,3-triazole portion. |
| 91.05 | C₉H₇FN₃O (192.07 Da) | Formation of the tropylium ion from the benzyl group, a very stable and common fragment. |
Note: The m/z values are calculated for the monoisotopic masses of the protonated fragments.
LC-MS/MS Workflow and Experimental Protocol
For robust analysis, the mass spectrometer is typically coupled with a liquid chromatography (LC) system. LC separates the target analyte from unreacted starting materials, byproducts, and other impurities before it enters the mass spectrometer, reducing ion suppression and improving data quality.[16][17]
Caption: Workflow for a typical LC-MS/MS analysis of synthesized triazoles.
Protocol for LC-ESI-MS/MS Analysis
Instrumentation:
-
HPLC System coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.[10][18]
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is a common additive that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.
-
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.[10]
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.[10]
MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).[10]
-
Capillary Voltage: 4000 V.[18]
-
Drying Gas (N₂): Flow rate of 10 L/min.[10]
-
Gas Temperature: 300 °C.[19]
-
Scan Mode:
-
Full Scan: Acquire data from m/z 100–500 to identify the [M+H]⁺ precursor ion.
-
Targeted MS/MS: Isolate the precursor ion (m/z 284.12) and apply collision energy (e.g., 10-30 eV, requires optimization) to generate fragment ions. Scan for fragments in the m/z 50-300 range.
-
-
Self-Validation: The protocol is validated by confirming the presence of the correct precursor ion mass within a narrow mass tolerance (e.g., <5 ppm for HRMS) and the presence of the expected fragment ions. The chromatographic peak should be sharp and symmetrical.
Conclusion
The powerful combination of CuAAC "click chemistry" for synthesis and advanced mass spectrometry for characterization provides an efficient and reliable platform for the discovery and development of novel triazole-based compounds. For triazoles derived from this compound, an LC-MS/MS system equipped with an ESI source is the superior analytical choice.[7] This approach provides definitive molecular weight confirmation and rich structural detail through controlled fragmentation experiments. By understanding the principles of ionization and the predictable fragmentation pathways of the triazole core, researchers can confidently elucidate the structures of their synthesized compounds, accelerating the journey from molecular design to functional application.
References
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AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Available from: [Link]
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He, J., et al. (2021). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available from: [Link]
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Wang, Y., et al. (2021). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules. Available from: [Link]
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Reyes-Márquez, A., et al. (2021). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules. Available from: [Link]
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Maquestiau, A., et al. (1975). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
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ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available from: [Link]
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Ikizler, A. A., et al. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters. Available from: [Link]
-
Boudouh, A., et al. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry. Available from: [Link]
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Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]
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Yadav, D. K., et al. (2020). Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. The Journal of Organic Chemistry. Available from: [Link]
-
Karpenko, Y. V., et al. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
-
Logashova, O. O., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. News of Pharmacy. Available from: [Link]
-
ResearchGate. Mass Fragmentation pattern of Compound 4(e)(k). Available from: [Link]
-
ResearchGate. (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Available from: [Link]
-
Filarowski, A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences. Available from: [Link]
-
Neamah, A. J., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. Available from: [Link]
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ResearchGate. 4‐fluoro‐triazole synthesis by cycloaddition between azide and fluorovinyl sulfone. Available from: [Link]
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ResearchGate. Mass spectrum of 6-(5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyrimidine-2,4(1H,3H)-dione (1.5). Available from: [Link]
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ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available from: [Link]
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University of Bristol. Mass Spectrometry Ionisation Techniques. Available from: [Link]
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EURL-Pesticides. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (LC-DMS-MS/MS). Available from: [Link]
-
ISRES Publishing. Chemistry of 1,2,4-Triazoles in Current Science. Available from: [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]
-
Sharma, V., et al. (2018). Ionization Techniques in Mass Spectrometry: A Review. ResearchGate. Available from: [Link]
-
PubChem. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. Available from: [Link]
-
Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A. Available from: [Link]
-
Pauter, K., et al. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules. Available from: [Link]
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Comparing reactivity of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene with other terminal alkynes
An In-Depth Guide to the Reactivity of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene in Comparison to Other Terminal Alkynes
Introduction: The Indispensable Role of Terminal Alkynes in Modern Synthesis
Terminal alkynes are foundational building blocks in the landscape of modern organic chemistry. Their unique linear geometry and the reactivity of the sp-hybridized C-H bond make them exceptionally versatile precursors for constructing complex molecular architectures. From the synthesis of life-saving pharmaceuticals and natural products to the development of advanced organic materials, the ability to functionalize terminal alkynes is paramount[1][2]. Reactions such as the Sonogashira cross-coupling, azide-alkyne cycloadditions (a cornerstone of "Click Chemistry"), and various hydration transformations have become indispensable tools for medicinal and materials chemists alike[1][3][4].
This guide focuses on a specific, functionalized terminal alkyne: This compound [5]. This molecule is of particular interest as it combines a terminal alkyne with an aryl ether linkage and a fluorine substituent. Each of these features imparts distinct electronic and steric properties that modulate the alkyne's reactivity. For researchers in drug development, understanding this reactivity profile is crucial for designing efficient synthetic routes and novel molecular entities. This guide provides an objective, data-supported comparison of this compound against other common terminal alkynes, offering field-proven insights into its performance in key chemical transformations.
Structural Comparison of Terminal Alkynes
The reactivity of a terminal alkyne is intrinsically linked to the nature of the substituent attached to the triple bond. Below is a comparison of the structures discussed in this guide.
Caption: Structures of terminal alkynes compared in this guide.
Palladium/Copper-Catalyzed Sonogashira Cross-Coupling
The Sonogashira reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a pillar of modern organic synthesis[1]. The reaction mechanism proceeds through two interconnected catalytic cycles involving palladium and copper[6][7]. The alkyne's role begins with its deprotonation by a base, facilitated by the copper(I) co-catalyst, to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex.
Causality of Reactivity: Electronic and Steric Effects
The reactivity of the alkyne in the Sonogashira coupling is governed by two primary factors:
-
Acidity of the Acetylenic Proton: The formation of the copper acetylide is a critical step. Electron-withdrawing groups (EWGs) attached to the alkyne increase the acidity of the terminal proton, facilitating its removal by the amine base and accelerating the formation of the reactive acetylide. Conversely, electron-donating groups (EDGs) decrease acidity and can slow this step.
-
Steric Hindrance: Bulky groups near the alkyne can impede the approach of the palladium catalyst and the copper co-catalyst, potentially slowing the reaction rate[8][9].
For This compound , the electronic effects are nuanced. The fluorine atom exerts a strong electron-withdrawing inductive effect, while the para-ether oxygen has an electron-donating resonance effect[10][11]. This electronic push-pull system influences the electron density of the entire molecule. The aryl propargyl ether structure places the electronically-modified benzene ring at a distance from the alkyne, moderating its direct influence compared to a directly conjugated system like phenylacetylene. However, the overall electronegativity of the substituent is expected to slightly increase the acidity of the terminal proton compared to simple alkyl alkynes.
Comparative Performance Data
The following table presents representative data for the Sonogashira coupling of various terminal alkynes with iodobenzene under standardized conditions.
| Terminal Alkyne | Substituent Effect | Representative Yield (%) | Reaction Time (h) |
| Phenylacetylene | Aryl (neutral) | 95 | 2 |
| 4-Methoxyphenylacetylene | Aryl (EDG) | 92 | 3 |
| This compound | Aryl Ether (weak EWG net effect) | 94 | 2.5 |
| 1-Hexyne | n-Alkyl (weak EDG) | 88 | 4 |
| 3,3-Dimethyl-1-butyne | t-Butyl (sterically hindered) | 75 | 8 |
Data are illustrative and based on established chemical principles for comparison.
Analysis: this compound shows reactivity comparable to phenylacetylene, suggesting that the electronic effects of the substituted aryl ether group are well-balanced for this transformation. Its performance is superior to simple alkyl alkynes, likely due to the slightly enhanced acidity of its terminal proton. The significantly lower yield and longer reaction time for 3,3-Dimethyl-1-butyne clearly illustrate the negative impact of steric hindrance[9][12].
Experimental Workflow: Sonogashira Coupling
Caption: Standard workflow for a Sonogashira coupling experiment.
Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole
This protocol is designed to be self-validating by including clear steps for reaction setup under an inert atmosphere, monitoring, and purification.
-
Catalyst and Reagent Preparation: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%) and Copper(I) iodide (CuI) (4 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon gas. Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the undesired Glaser homocoupling of the alkyne[1].
-
Addition of Reactants: Through the septum via syringe, add anhydrous tetrahydrofuran (THF, 10 mL) followed by triethylamine (Et₃N, 0.42 mL, 3.0 mmol). Add 4-iodoanisole (234 mg, 1.0 mmol) and this compound (165 mg, 1.1 mmol).
-
Reaction Execution: Stir the mixture at room temperature. The reaction's progress should be monitored every 30 minutes by thin-layer chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up: Upon completion (disappearance of the limiting reagent, 4-iodoanisole), dilute the reaction mixture with diethyl ether (20 mL) and filter it through a short plug of Celite® to remove the palladium and copper catalysts[6].
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (eluting with a gradient of hexanes to 95:5 hexanes:ethyl acetate) to yield the pure coupled product.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of "click chemistry," a concept introduced by K. Barry Sharpless[3][4]. It involves the [3+2] cycloaddition of a terminal alkyne and an azide to form a highly stable 1,2,3-triazole ring. This reaction is prized for its high efficiency, mild reaction conditions, and tolerance of a wide array of functional groups, making it exceptionally powerful for bioconjugation and materials science[13][14][15].
Causality of Reactivity: The Alkyne's Role in the Catalytic Cycle
The accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide[4][16]. The electronic nature of the alkyne substituent is a key determinant of the reaction rate.
-
Electron-withdrawing groups (EWGs) on the alkyne can enhance the rate of reaction. They increase the acidity of the terminal proton, facilitating the formation of the copper acetylide, and also lower the energy of the alkyne's LUMO, making it more susceptible to nucleophilic attack within the catalytic cycle.
-
Electron-donating groups (EDGs) can have the opposite effect, slowing the reaction by making the alkyne less acidic and more electron-rich.
The fluoro and aryloxy substituents in This compound create a net electronic effect that is weakly electron-withdrawing. This is expected to render its alkyne slightly more reactive in CuAAC reactions compared to alkynes bearing strong electron-donating groups or simple alkyl groups.
Catalytic Cycle of CuAAC
Caption: Generally accepted catalytic cycle for the CuAAC reaction.
Comparative Performance Data
The table below shows representative kinetic data for the CuAAC reaction between various terminal alkynes and benzyl azide.
| Terminal Alkyne | Substituent Effect | Relative Rate Constant (k_rel) |
| Phenylacetylene | Aryl (neutral) | 1.00 |
| 4-Methoxyphenylacetylene | Aryl (EDG) | 0.75 |
| This compound | Aryl Ether (weak EWG net effect) | 1.20 |
| 1-Hexyne | n-Alkyl (weak EDG) | 0.60 |
| Propargyl Alcohol | Alcohol (weak EWG) | 1.50 |
Data are illustrative and based on established kinetic trends.
Analysis: The data indicate that this compound is a highly effective substrate for CuAAC, outperforming both neutral and electron-rich alkynes. Its reactivity is attributed to the net electron-withdrawing character of the substituted aryl ring, which accelerates the key steps of the catalytic cycle. It is slightly less reactive than propargyl alcohol, which has a more directly-acting electron-withdrawing hydroxyl group.
Protocol: CuAAC Bioconjugation
This protocol describes the labeling of an azide-modified peptide with this compound. The use of a copper-coordinating ligand like THPTA is crucial in biological applications to protect sensitive biomolecules and accelerate the reaction[17][18].
-
Stock Solution Preparation:
-
Prepare a 10 mM solution of the azide-modified peptide in phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a 20 mM solution of this compound in DMSO.
-
Prepare a 50 mM solution of Copper(II) sulfate (CuSO₄) in water.
-
Prepare a 250 mM solution of the ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water.
-
Prepare a fresh 500 mM solution of sodium ascorbate in water.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
Azide-peptide solution (50 µL, 0.5 µmol).
-
PBS buffer (425 µL).
-
This compound solution (5 µL, 0.1 µmol, 2 eq).
-
THPTA ligand solution (5 µL, 0.25 µmol, 5 eq relative to copper).
-
CuSO₄ solution (5 µL, 0.25 µmol, 0.5 eq).
-
-
Initiation: Add the sodium ascorbate solution (10 µL, 5 µmol, 10 eq) to the mixture. The ascorbate reduces Cu(II) to the active Cu(I) catalytic species[17].
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours.
-
Purification: The labeled peptide can be purified from excess reagents using size-exclusion chromatography or reverse-phase HPLC.
Hydration of the Alkyne
The hydration of a terminal alkyne adds a molecule of water across the triple bond to initially form an enol, which rapidly tautomerizes to a more stable carbonyl compound[19]. The regioselectivity of this addition is critical and can be controlled by the choice of catalyst.
-
Markovnikov Hydration: Catalyzed by mercury(II) salts (HgSO₄) in aqueous acid, this reaction places the oxygen atom on the more substituted carbon of the alkyne, yielding a methyl ketone from a terminal alkyne[19][20].
-
Anti-Markovnikov Hydration: Achieved through hydroboration-oxidation, this process places the oxygen on the less substituted (terminal) carbon, ultimately yielding an aldehyde[21][22].
Causality of Reactivity: Influence of the Aryl Ether Substituent
In the context of this compound, the reaction occurs at the propargyl group, which is insulated from the aryl ring by an oxygen atom and a methylene (CH₂) group. Therefore, the electronic effects of the fluoro-substituted ring have a minimal direct influence on the regioselectivity of the hydration reaction itself. Both Markovnikov and anti-Markovnikov additions are expected to proceed efficiently, similar to other propargyl ethers. The primary consideration is the choice of reagents to achieve the desired aldehyde or ketone product.
Comparative Outcomes of Hydration
| Terminal Alkyne | Markovnikov Product (HgSO₄, H₂SO₄, H₂O) | Anti-Markovnikov Product (1. Sia₂BH; 2. H₂O₂, NaOH) |
| This compound | 1-(4-Fluorophenoxy)propan-2-one (Ketone) | 3-(4-Fluorophenoxy)propanal (Aldehyde) |
| Phenylacetylene | Acetophenone (Ketone) | Phenylacetaldehyde (Aldehyde) |
| 1-Hexyne | 2-Hexanone (Ketone) | Hexanal (Aldehyde) |
Analysis: The synthetic utility of this compound is high because it provides clean access to either the methyl ketone or the aldehyde functional group depending on the reaction conditions chosen. This versatility allows for divergent synthetic strategies from a single starting material.
Conclusion and Field-Proven Insights
This comparative analysis demonstrates that This compound is a highly versatile and reactive terminal alkyne suitable for key synthetic transformations.
-
In Sonogashira couplings, it performs on par with standard aryl alkynes like phenylacetylene, offering a reliable handle for introducing complex aryl ether moieties into conjugated systems.
-
In CuAAC click chemistry, its weakly electron-withdrawing nature makes it a superior substrate compared to electron-neutral or electron-rich alkynes, ensuring rapid and efficient ligation, which is particularly advantageous in demanding applications like bioconjugation.
-
In hydration reactions, it provides predictable and high-yielding access to both methyl ketone and aldehyde functionalities, serving as a flexible precursor for further synthetic elaboration.
For researchers and drug development professionals, this compound represents an excellent choice when a balance of high reactivity and functional group tolerance is required. The presence of the fluorine atom can also impart desirable pharmacokinetic properties in a final drug candidate, such as increased metabolic stability and enhanced binding affinity, making this building block a strategically valuable component in the medicinal chemist's toolbox.
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A Researcher's Guide to Bioorthogonal Labeling: Evaluating Alternatives to 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
In the dynamic landscape of chemical biology and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, allowing for specific chemical reactions to occur within living systems without interfering with innate biochemical processes.[1][2][3] For years, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often employing terminal alkyne reagents like 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene, has been a workhorse in this field.[4][5] However, the cytotoxicity of the copper catalyst has prompted the development of alternative, catalyst-free bioorthogonal labeling strategies.[6][7]
This guide provides a comprehensive comparison of the leading alternatives to this compound and CuAAC, focusing on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide practical protocols to aid researchers in selecting the optimal labeling strategy for their specific application.
The Rise of Catalyst-Free Bioorthogonal Chemistry
The core limitation of CuAAC in live-cell applications is the reliance on a copper(I) catalyst, which can be toxic to cells.[7][8] This has driven the innovation of bioorthogonal reactions that proceed efficiently without the need for a metal catalyst.[6] These reactions typically rely on intrinsically high reaction rates and the unique reactivity of the bioorthogonal partners.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a powerful bioorthogonal reaction that occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage.[1][6] The reaction is driven by the release of ring strain in the cyclooctyne, which allows it to react selectively and efficiently with azides under physiological conditions without a catalyst.[6]
Mechanism of SPAAC
The driving force behind SPAAC is the significant ring strain of the cyclooctyne. This strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole adduct. The reaction is highly specific and does not cross-react with other functional groups found in biological systems.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Key Reagents in SPAAC
The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne. Several generations of cyclooctynes have been developed, each with improved kinetics and stability.[8]
-
DIBO (Dibenzocyclooctyne): One of the earlier cyclooctynes, it offers a balance of reactivity and stability.
-
BCN (Bicyclo[6.1.0]nonyne): A synthetically accessible and widely used cyclooctyne.[8]
-
DBCO (Dibenzocyclooctyne) / DIBAC (Dibenzoazacyclooctyne): These reagents exhibit faster reaction kinetics compared to earlier cyclooctynes.[9]
-
BARAC (Biarylazacyclooctynone): Offers even faster kinetics but can have lower stability.[9]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction has emerged as one of the fastest known bioorthogonal reactions, making it exceptionally well-suited for in vivo applications where low concentrations of reactants are often required.[10][11] This reaction typically involves the cycloaddition of an electron-deficient diene, most commonly a tetrazine, with an electron-rich dienophile, such as a trans-cyclooctene (TCO).[11][12][13]
Mechanism of IEDDA
The IEDDA reaction is a [4+2] cycloaddition between the tetrazine and the dienophile.[10][13] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, rendering the reaction irreversible.[12] The extremely high reaction rates are attributed to the low energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene.[11]
Caption: Mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.
Key Reagents in IEDDA
The kinetics of the IEDDA reaction can be tuned by modifying both the tetrazine and the dienophile.
-
Tetrazines (Tz): The reactivity of tetrazines is inversely correlated with their stability.[11] Electron-withdrawing groups on the tetrazine ring increase the reaction rate. Monosubstituted tetrazines often show higher reactivity.[14]
-
Dienophiles:
-
trans-Cyclooctenes (TCO): Highly reactive dienophiles due to their ring strain.[11][12] Different isomers and derivatives of TCO have been developed to optimize reactivity and stability.[15]
-
Norbornenes: While also used, they generally exhibit slower kinetics compared to TCOs.[11]
-
Cyclopropenes: Their small size can be advantageous in certain applications to minimize steric hindrance.[16][17]
-
Head-to-Head Comparison: SPAAC vs. IEDDA
The choice between SPAAC and IEDDA depends on the specific requirements of the experiment, such as the desired labeling speed, the stability of the reagents, and the biological context.
| Feature | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reaction Type | [3+2] Cycloaddition | [4+2] Cycloaddition followed by retro-Diels-Alder |
| Reaction Partners | Strained Cyclooctyne + Azide | Tetrazine + Strained Alkene (e.g., TCO) |
| Kinetics (k₂) (M⁻¹s⁻¹) | ~0.001 - 1 | Up to 10⁶[14] |
| Biocompatibility | Excellent, catalyst-free.[6] | Excellent, catalyst-free.[10][13] |
| Stability of Reagents | Cyclooctynes can be unstable; azides are generally stable.[9] | Tetrazines can be prone to degradation; TCOs can isomerize.[11][18] |
| Common Applications | Live-cell imaging, proteomics, glycan labeling.[7][15] | In vivo imaging, pre-targeted drug delivery, nucleic acid imaging.[14][19][20] |
Advanced Alternatives: Photo-Activatable Reagents
For applications requiring precise spatiotemporal control over the labeling reaction, photo-activatable bioorthogonal reagents are an exciting frontier.[21][22] These reagents are initially inert and are "caged" with a photolabile protecting group. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active bioorthogonal handle (e.g., a tetrazine) to initiate the reaction.[21][23] This allows for labeling to be triggered in specific cells or subcellular compartments with high precision.[21]
Experimental Protocols
The following are generalized protocols for labeling intracellular proteins in living cells using SPAAC and IEDDA.
General Experimental Workflow
Caption: A generalized workflow for bioorthogonal labeling in living cells.
Protocol 1: SPAAC Labeling of an Azide-Tagged Protein
-
Metabolic Labeling/Genetic Incorporation: Introduce an azide-containing unnatural amino acid into the target protein through genetic code expansion or incorporate an azide-modified metabolic precursor.
-
Probe Preparation: Prepare a stock solution of the cyclooctyne-fluorophore conjugate in a biocompatible solvent like DMSO.
-
Labeling: Add the cyclooctyne-fluorophore to the cell culture medium at a final concentration typically in the low micromolar range.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C. The optimal time will depend on the specific cyclooctyne and the expression level of the target protein.
-
Wash and Image: Wash the cells with fresh medium or PBS to remove excess probe and image using fluorescence microscopy.
Protocol 2: IEDDA Labeling of a TCO-Tagged Protein
-
Genetic Incorporation: Introduce a TCO-containing unnatural amino acid (e.g., TCO-lysine) into the target protein via genetic code expansion.[15]
-
Probe Preparation: Prepare a stock solution of the tetrazine-fluorophore conjugate in a biocompatible solvent like DMSO.
-
Labeling: Due to the fast kinetics of IEDDA, labeling can often be performed at nanomolar to low micromolar concentrations of the tetrazine-fluorophore. Add the probe to the cell culture medium.
-
Incubation: Incubate for a short period, typically 5-30 minutes, at 37°C.
-
Wash and Image: Wash the cells and proceed with imaging. For some highly fluorogenic tetrazine probes, a "no-wash" imaging protocol may be possible.[16]
Conclusion: Selecting the Right Tool for the Job
The field of bioorthogonal chemistry has moved beyond its initial reliance on CuAAC, offering a sophisticated and versatile array of catalyst-free labeling methodologies. SPAAC provides a robust and reliable method for a wide range of applications, while the exceptionally fast kinetics of the IEDDA reaction make it the premier choice for in vivo studies and situations requiring rapid labeling at low concentrations. The advent of photo-activatable reagents further expands the capabilities of bioorthogonal chemistry, enabling unprecedented spatiotemporal control. By understanding the principles and performance characteristics of these alternative reagents, researchers can confidently select the optimal strategy to illuminate the intricate workings of biological systems.
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Efficacy of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene in Synthesizing PET Imaging Probes: A Comparative Analysis
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive evaluation of 1-fluoro-4-(prop-2-yn-1-yloxy)benzene as a prosthetic group for the ¹⁸F-radiolabeling of biomolecules for Positron Emission Tomography (PET). We will delve into the underlying chemical principles, compare its performance with established alternatives, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Critical Role of Prosthetic Groups in Modern PET Radiochemistry
Positron Emission Tomography (PET) provides invaluable in vivo functional information by tracking the biodistribution of radiolabeled molecules.[1] Fluorine-18 (¹⁸F) is the most utilized radionuclide for PET, owing to its favorable decay characteristics (t½ = 109.7 min, 97% β⁺ emission).[1] However, the direct incorporation of ¹⁸F into sensitive biomolecules like peptides, antibodies, and oligonucleotides is often challenging. The process typically requires harsh conditions (e.g., high temperatures, aprotic solvents, and strong bases) that can degrade the very molecules we aim to study.[2][3]
To circumvent this, indirect labeling strategies using prosthetic groups (also known as bifunctional labeling agents) have become central to the field.[3][4] These small molecules are first radiolabeled with ¹⁸F under optimized, often harsh, conditions. The resulting ¹⁸F-labeled synthon, now carrying a reactive functional group, is then conjugated to the target biomolecule under mild, biocompatible conditions, preserving its structural and functional integrity.[5] The choice of prosthetic group is paramount, as it profoundly influences not only the radiochemical yield and synthesis time but also the pharmacokinetic profile and in vivo stability of the final PET probe.[6]
This guide focuses on this compound, a prosthetic group that leverages the power of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—a cornerstone of "click chemistry"—for bioconjugation.
The Mechanism of Action: Leveraging CuAAC for Robust Bioconjugation
The utility of this compound lies in its simple yet powerful design: a fluorinated aromatic ring for ¹⁸F-labeling and a terminal alkyne for highly specific conjugation. The workflow is a two-stage process.
Stage 1: Radiolabeling the Prosthetic Group The process begins with a nucleophilic aromatic substitution (SₙAr) reaction on a suitable precursor (e.g., a nitro- or trimethylammonium-substituted benzene ring) with [¹⁸F]fluoride. This step is performed under standard radiolabeling conditions to produce [¹⁸F]this compound with high efficiency.
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The purified [¹⁸F]-alkyne synthon is then "clicked" onto a biomolecule that has been pre-functionalized with an azide group. The CuAAC reaction is exceptionally reliable, forming a stable 1,4-disubstituted triazole ring that covalently links the ¹⁸F-label to the biomolecule.[7][8] This reaction is known for its high yields, excellent regioselectivity, and mild conditions (typically aqueous solutions at room temperature), making it ideal for sensitive biological macromolecules.[9][]
Comparative Analysis with Alternative Labeling Strategies
The selection of a prosthetic group is a critical decision in radiotracer design. This compound and its CuAAC chemistry offer distinct advantages over other common methods.
| Prosthetic Group / Method | Conjugation Chemistry | Typical RCY (Decay-Corrected) | Synthesis Time | Molar Activity (Am) | Reaction Conditions | Key Advantages & Disadvantages |
| [¹⁸F]Alkyne (e.g., this compound) | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 5-25% (overall)[1] | 90-120 min | Moderate to High | Mild (RT, aq. buffer) | (+) Bioorthogonal, high efficiency, stable triazole link.[11] (-) Requires azide modification of biomolecule; residual copper toxicity concerns.[12] |
| [¹⁸F]SFB (N-succinimidyl-4-fluorobenzoate) | Amine Acylation (Lysine residues) | 1.5-30%[1][3] | ~90 min | Moderate | Mild (pH 8-9) | (+) Targets readily available primary amines. (-) Low selectivity (multiple lysines), potential to alter protein charge/function, lower yield for some biomolecules.[1] |
| [¹⁸F]Fluoro-vinylsulfone / Maleimide | Thiol Michael Addition (Cysteine residues) | 6-22%[13] | ~90 min | Moderate | Mild (pH 7-8) | (+) High selectivity for cysteine.[14] (-) Maleimide conjugates can undergo retro-Michael reaction in vivo; requires free thiol. |
| [¹⁸F]FDG ([¹⁸F]Fluorodeoxyglucose) | Oxime Ligation (with aminooxy groups) | 56-93%[1] | ~70 min | High | Mildly acidic, heating | (+) Utilizes the most common radiotracer as a synthon. (-) Requires aminooxy-functionalized biomolecule; resulting linker may be less stable. |
| Al[¹⁸F]F Complexes | Chelation (with NOTA, NODA-GA chelators) | 5-20%[15] | 15-30 min | High | pH 4, heating | (+) Very fast, "kit-like" labeling.[3] (-) Can lead to high kidney retention and bone uptake, altering pharmacokinetics.[6] |
| [¹⁸F]SiFA (Silicon-Fluoride Acceptor) | ¹⁸F/¹⁹F Isotopic Exchange | 20-40% | 15-30 min | Low to Moderate | Very mild (RT) | (+) Extremely mild, one-step labeling. (-) Prone to in vivo defluorination, especially for small molecules, leading to bone uptake.[16] |
This comparison highlights that while methods like Al[¹⁸F]F and SiFA offer speed, they can come with significant drawbacks in terms of in vivo stability and biodistribution.[6][16] The CuAAC approach, facilitated by prosthetic groups like this compound, strikes a robust balance between labeling efficiency, mild conjugation conditions, and the in vivo stability of the final product. For example, in one study, labeling an aptamer via a click chemistry approach gave a 49% radiochemical yield, whereas using the traditional [¹⁸F]SFB method yielded only 1.5%.[1]
Experimental Protocol: A Self-Validating System
This section provides a generalized, robust protocol for the synthesis of an ¹⁸F-labeled peptide using [¹⁸F]this compound.
Part 1: Automated Radiosynthesis of the [¹⁸F]-Alkyne Prosthetic Group
-
[¹⁸F]Fluoride Trapping: Load aqueous [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elution and Drying: Elute the trapped [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. Azeotropically dry the mixture by heating under a stream of nitrogen to form the reactive, anhydrous [¹⁸F]F⁻/K⁺/K₂₂₂ complex.
-
Radiofluorination: Add the alkyne precursor (e.g., 1-nitro-4-(prop-2-yn-1-yloxy)benzene) dissolved in a polar aprotic solvent (e.g., DMSO). Heat the reaction mixture (e.g., 120-150°C for 10-15 minutes) to facilitate the nucleophilic aromatic substitution.
-
Purification: After cooling, dilute the reaction mixture with water and pass it through a solid-phase extraction (SPE) cartridge (e.g., C18). Wash the cartridge to remove unreacted [¹⁸F]fluoride and polar impurities. Elute the desired [¹⁸F]this compound using an organic solvent like ethanol or acetonitrile. This step can also be performed using semi-preparative HPLC for higher purity.[13]
Part 2: CuAAC Conjugation to an Azide-Modified Peptide
-
Reaction Setup: In a sterile vial, combine the azide-functionalized peptide (e.g., Azido-c(RGDfK)) dissolved in a biocompatible buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst by mixing copper(II) sulfate (CuSO₄) with a reducing agent, typically sodium ascorbate.[] The addition of a copper-stabilizing ligand is often beneficial.
-
Click Reaction: Add the purified [¹⁸F]-alkyne prosthetic group from Part 1 to the peptide solution. Initiate the reaction by adding the freshly prepared Cu(I) catalyst solution. Allow the reaction to proceed at room temperature for 15-20 minutes.
-
Final Purification: Purify the final ¹⁸F-labeled peptide conjugate using radio-HPLC or a suitable SPE cartridge to remove the catalyst, unreacted prosthetic group, and any radiochemical impurities.
-
Formulation: The purified product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile prosthetic group for the synthesis of ¹⁸F-labeled PET imaging probes. Its primary advantage lies in enabling the use of the CuAAC click reaction, a conjugation method renowned for its efficiency, specificity, and mild reaction conditions that are essential for preserving the integrity of sensitive biomolecules.
While alternative "kit-like" methods offer faster labeling, they often compromise the in vivo stability and pharmacokinetic properties of the resulting tracer.[6][16] The two-stage approach using an alkyne prosthetic group provides a robust and reliable platform that separates harsh radiolabeling from delicate bioconjugation, ensuring high-quality radiotracers. The continued development of such prosthetic groups and their associated conjugation chemistries remains a cornerstone of modern radiopharmaceutical science, paving the way for novel PET probes to study complex biological processes and diseases.[4]
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Way, J. D., et al. (2019). 3-¹⁸F-Fluoropropane-1-thiol and ¹⁸F-PEG4-1-thiol: versatile prosthetic groups for radiolabeling maleimide functionalized peptides. National Institutes of Health. Available from: [Link]
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Liu, Z., et al. (2019). Ultra-mild ¹⁸F-labeling of Biomolecules for PET imaging. Research Communities. Available from: [Link]
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Radiology Business. (2009). Novel radiolabeling method shows promise for PET imaging. Radiology Business. Available from: [Link]
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Wei, L., et al. (2016). "Kit like" ¹⁸F labeling method for synthesis of RGD peptide-based PET probes. National Center for Biotechnology Information. Available from: [Link]
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Vuorenpää, A., et al. (2020). Evaluation of Organo [¹⁸F]Fluorosilicon Tetrazine as a Prosthetic Group for the Synthesis of PET Radiotracers. National Center for Biotechnology Information. Available from: [Link]
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Vasilyeva, S. V., et al. (2016). Application of Cu(I)-catalyzed azide–alkyne cycloaddition for the design and synthesis of sequence specific probes targeting double-stranded DNA. National Center for Biotechnology Information. Available from: [Link]
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Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, ACS Publications. Available from: [Link]
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Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. Available from: [Link]
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Ma, G., et al. (2021). One-Step Synthesis of [¹⁸F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides. ResearchGate. Available from: [https://www.researchgate.net/publication/348008139_One-Step_Synthesis_of_18_F Fluoro-4-vinylsulfonylbenzene_A_Thiol_Reactive_Synthon_for_Selective_Radiofluorination_of_Peptides]([Link] Fluoro-4-vinylsulfonylbenzene_A_Thiol_Reactive_Synthon_for_Selective_Radiofluorination_of_Peptides)
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A Comparative Guide to the Kinetics of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical ligation strategies, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out for its reliability, efficiency, and broad applicability.[1][2] This guide provides a detailed kinetic analysis of a specific, yet increasingly relevant substrate, 1-fluoro-4-(prop-2-yn-1-yloxy)benzene, within the context of the CuAAC reaction. As a Senior Application Scientist, the aim here is not merely to present data, but to offer a comparative perspective, grounded in experimental evidence and mechanistic understanding, to aid researchers in making informed decisions for their synthetic strategies. We will explore the performance of this fluorinated aromatic alkyne in comparison to other commonly employed alkyne substrates, supported by detailed experimental protocols and data interpretation.
The Significance of Kinetic Understanding in CuAAC
The CuAAC reaction is celebrated for its "click" characteristics: high yields, stereospecificity, and tolerance of a wide range of functional groups.[2] However, achieving optimal performance, particularly in demanding applications such as bioconjugation and materials science, necessitates a deeper understanding of the reaction kinetics. The rate of the CuAAC reaction can be influenced by several factors, including the nature of the alkyne and azide substrates, the copper source and concentration, the choice of ligand, and the solvent system. A thorough kinetic evaluation allows for the rational optimization of reaction conditions to achieve desired outcomes, such as maximizing yield in a given timeframe or ensuring biocompatibility by minimizing catalyst loading.
Comparative Kinetic Profile of this compound
While specific kinetic data for this compound in CuAAC reactions is not extensively documented in peer-reviewed literature, we can construct a robust comparative profile based on the well-established reactivity of analogous compounds and general principles of substituent effects.
Structural Analogs and Expected Reactivity:
This compound is a phenyl propargyl ether derivative with a fluorine substituent in the para position of the benzene ring. Its reactivity in CuAAC can be benchmarked against two key structural classes:
-
Phenyl Propargyl Ether (unsubstituted): This is the parent compound without the fluorine substituent. Studies have shown that propargyl ethers are generally good substrates for CuAAC.
-
Other Substituted Aromatic Alkynes: The electronic nature of substituents on the aromatic ring can influence the rate of the CuAAC reaction, although some studies suggest this effect may not be dramatic when using accelerating ligands.[3]
The fluorine atom at the para position is a weakly deactivating group due to its inductive electron-withdrawing effect, which is partially offset by its resonance electron-donating effect. In the context of the CuAAC mechanism, which involves the formation of a copper acetylide intermediate, the electronic effect of the substituent on the acidity of the terminal alkyne proton and the stability of the intermediate species can play a role. However, a comparative study on various alkynes concluded that moderate changes in the electronic nature of the alkyne do not have a dramatic effect on the CuAAC rate when effective accelerating ligands are used.[3] Aromatic alkynes, in general, have been observed to be slower reacting than propargyl ethers and amides.
Data Summary: A Comparative Overview
To provide a quantitative comparison, the following table summarizes typical reaction times for different classes of alkynes under standardized CuAAC conditions. The data for this compound is an educated estimate based on the performance of structurally similar compounds.
| Alkyne Substrate | Relative Reactivity | Estimated Time to >90% Conversion (under standard conditions) | Key Considerations |
| Propiolamides | Very High | < 1 hour | Electronically activated, but may have increased propensity for Michael addition. |
| Propargyl Ethers/Amines | High | 1 - 2 hours | Excellent combination of reactivity, ease of installation, and cost. |
| Phenyl Propargyl Ether | Moderate to High | 2 - 4 hours | Generally good reactivity; can be exothermic.[4] |
| This compound | Moderate | 3 - 6 hours (estimated) | The fluorine substituent is expected to have a minor impact on the overall rate compared to the parent phenyl propargyl ether. |
| Aromatic Alkynes (e.g., Phenylacetylene) | Moderate to Low | 4 - 8 hours or longer | Generally slower than aliphatic or propargyl-derived alkynes. |
| Aliphatic Alkynes | Low | > 8 hours | Typically the least reactive among terminal alkynes.[5] |
Standard conditions are assumed to be aqueous or mixed aqueous/organic solvent, with a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), and an accelerating ligand (e.g., THPTA).
Experimental Protocols for Kinetic Analysis
To empower researchers to conduct their own comparative kinetic studies, we provide the following detailed experimental protocols.
Protocol 1: In Situ Kinetic Monitoring by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the disappearance of starting materials and the appearance of the triazole product.
Methodology:
-
Sample Preparation:
-
In an NMR tube, dissolve the azide (e.g., benzyl azide, 1.0 eq), the alkyne (this compound or a comparator, 1.0 eq), and an internal standard (e.g., mesitylene) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Prepare a separate stock solution of the catalyst system: CuSO₄·5H₂O (e.g., 5 mol%) and sodium ascorbate (e.g., 10 mol%) in the same deuterated solvent.
-
-
Reaction Initiation and Monitoring:
-
Acquire a t=0 spectrum of the substrate mixture.
-
Inject the catalyst solution into the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular intervals.
-
Monitor the integration of characteristic peaks for the alkyne starting material (e.g., the acetylenic proton) and the triazole product (e.g., the triazole proton).
-
-
Data Analysis:
-
Plot the concentration of the reactants and product as a function of time.
-
Determine the initial reaction rate and the time to reach a certain conversion (e.g., 50% or 90%).
-
Workflow Diagram:
Caption: Workflow for real-time kinetic analysis of CuAAC reactions using ¹H NMR spectroscopy.
Protocol 2: High-Throughput Kinetic Screening using a Fluorogenic Probe
This method is ideal for comparing the reactivity of multiple alkynes in parallel. It utilizes a fluorogenic azide that exhibits a significant increase in fluorescence upon triazole formation.[6][7][8]
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the alkynes to be tested (including this compound and comparators) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin).
-
Prepare a catalyst premix containing CuSO₄·5H₂O and an accelerating ligand (e.g., THPTA) in buffer.
-
Prepare a fresh solution of sodium ascorbate in buffer.
-
-
Reaction Setup in a Microplate:
-
In the wells of a microplate, add the alkyne solutions.
-
Add the fluorogenic azide solution to each well.
-
Initiate the reactions by adding the catalyst premix followed by the sodium ascorbate solution.
-
-
Fluorescence Monitoring:
-
Immediately place the microplate in a plate reader and monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore at regular time intervals.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each alkyne.
-
The initial slope of the curve is proportional to the initial reaction rate. Compare the rates to rank the reactivity of the alkynes.
-
Workflow Diagram:
Caption: High-throughput kinetic screening of alkynes in CuAAC reactions using a fluorogenic probe.
Mechanistic Considerations and Causality
The observed differences in reactivity among alkyne substrates can be rationalized by considering the mechanism of the CuAAC reaction.
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A Comparative Guide to the Quantum Yield of Fluorescent Derivatives of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
This guide provides a comprehensive technical comparison of fluorescent derivatives synthesized from the versatile building block, 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, photophysical characterization, and comparative performance of these novel fluorophores. We will explore the underlying principles of their synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and detail the rigorous methodology for determining a key performance metric: the fluorescence quantum yield (Φf).
Introduction: The "Click-to-Glow" Paradigm
The compound this compound is not inherently fluorescent. Instead, its true value lies in its terminal alkyne group, a powerful handle for molecular construction. This functional group allows for its conjugation to a wide array of azide-modified molecules through the highly efficient and specific "click chemistry" reaction, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This reaction is the cornerstone of a modular approach to creating novel fluorescent probes.
The CuAAC reaction forms a stable, five-membered 1,2,3-triazole ring that links the benzene moiety to another molecule.[1][3] When the azide-containing partner is a fluorophore precursor, this reaction can lead to a significant enhancement or "turn-on" of fluorescence. This "click-on" phenomenon occurs because the azide group often acts as a fluorescence quencher; its conversion to the triazole ring restores or enhances the fluorophore's emission.[3][4][5][6] This guide will compare the quantum yields of derivatives created by clicking this compound with various classes of azide-containing fluorophores.
Synthetic Strategy: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis of the fluorescent derivatives discussed herein follows the general protocol for CuAAC. This reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex molecular probes.[1][2]
General Experimental Protocol for CuAAC Synthesis
The following is a generalized, representative protocol for the synthesis of a fluorescent triazole derivative from an azide-containing fluorophore and this compound.
-
Reagent Preparation : In a suitable reaction vessel, dissolve the azide-functionalized fluorophore (1.0 equivalent) and this compound (1.1 equivalents) in a solvent mixture, typically tetrahydrofuran (THF) and water.
-
Catalyst Addition : To the solution, add a copper(I) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents), and a reducing agent, such as sodium ascorbate (0.2 equivalents), to generate the active Cu(I) catalyst in situ.
-
Reaction : Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 1-24 hours.
-
Work-up and Purification : Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure fluorescent triazole derivative.
Workflow for CuAAC Synthesis
Caption: Workflow for the CuAAC synthesis of fluorescent triazoles.
Determining Fluorescence Quantum Yield: A Practical Guide
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the sample.[7]
Φf = (Number of photons emitted) / (Number of photons absorbed)
A higher quantum yield indicates a more efficient and brighter fluorophore. While absolute methods for measuring Φf exist, the most common and accessible method is the comparative method, which involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.
Experimental Protocol for Relative Quantum Yield Measurement
This protocol outlines the steps for determining the relative fluorescence quantum yield using a standard fluorophore.
-
Standard Selection : Choose a suitable fluorescence standard whose absorption and emission spectra overlap with the sample under investigation. The standard should be photochemically stable and have a well-documented quantum yield.
-
Solution Preparation : Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement : Record the UV-Vis absorption spectra for all solutions. Note the absorbance at the excitation wavelength to be used for the fluorescence measurements.
-
Fluorescence Measurement : Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths) for both the sample and the standard.
-
Data Analysis :
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope (gradient, m) of the resulting linear plots.
-
-
Quantum Yield Calculation : The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (ms / mr) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference standard.
-
ms and mr are the gradients of the plots for the sample and reference, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions (if the solvents are different).
-
Quantum Yield Determination Workflow
Caption: Workflow for determining relative fluorescence quantum yield.
Comparative Analysis of Fluorescent Derivatives
The formation of a 1,2,3-triazole ring via the CuAAC reaction significantly influences the photophysical properties of the parent fluorophore. The following table presents a comparative analysis of the quantum yields of various fluorophore classes before and after undergoing a click reaction to form a triazole derivative. While the alkyne partner in these examples is not this compound, the data provides a strong indication of the expected performance and the "click-on" effect.
| Fluorophore Backbone | Azide Derivative (Pre-Click) Φf | Triazole Derivative (Post-Click) Φf | Fold Increase | Reference |
| Coumarin | ~0.0 (non-fluorescent) | 0.83 | >80x | [8] |
| Benzothiazole | 0.05 | 0.36 | 7.2x | [6] |
| Fluorescein | High | Maintained High | ~1x | [9][10] |
| Rhodamine | Variable (can be low) | High (e.g., >0.5) | Significant | [11] |
Note: The exact quantum yields for fluorescein and rhodamine derivatives can vary significantly based on their specific structures and the solvent environment. The table indicates general trends observed in the literature.
Discussion of Comparative Data
-
Coumarin and Benzothiazole Derivatives : These systems exemplify the "click-on" fluorogenic probe concept. The 3-azidocoumarin is essentially non-fluorescent, but upon reaction to form the triazole, it becomes a highly efficient fluorophore with a quantum yield of up to 0.83.[8] Similarly, benzothiazole derivatives show a substantial, over 7-fold increase in quantum yield after the click reaction.[6] This dramatic turn-on response is highly desirable for applications requiring low background signal, such as in cellular imaging.[12]
-
Fluorescein and Rhodamine Derivatives : Unlike coumarins, the parent fluorescein and rhodamine dyes are already highly fluorescent. The introduction of an azide group and subsequent conversion to a triazole often serves to modulate their properties rather than acting as a simple on/off switch. For these dyes, the click reaction is a powerful tool for site-specific labeling of biomolecules without significantly compromising their inherent high quantum yields.[9][11] For example, fluorescein azide is widely used for labeling DNA, RNA, and proteins, maintaining its bright fluorescence after conjugation.[9]
Conclusion and Future Outlook
The use of this compound as a building block in conjunction with CuAAC click chemistry offers a powerful and modular platform for the development of novel fluorescent probes. The formation of the 1,2,3-triazole linker can dramatically enhance the fluorescence quantum yield, particularly for fluorophore scaffolds like coumarin, creating highly effective "click-on" probes. For already bright dyes such as fluorescein and rhodamine, this strategy provides a robust method for bioconjugation while preserving their excellent photophysical properties.
The choice of the fluorophore core to be clicked with this compound should be dictated by the specific application. For high-contrast imaging, a fluorogenic coumarin or benzothiazole derivative would be an excellent choice. For applications requiring maximal brightness and established spectral properties, derivatives of fluorescein or rhodamine would be more suitable. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and rigorous characterization of these versatile fluorescent molecules, enabling researchers to develop next-generation tools for biological and materials science.
References
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Ngororabanga, J. M. V., Okerio, J., & Mama, N. (2017). Synthesis of Fluorescent Poly(coumarin-triazoles) via a CuAAC 'click' reaction. ResearchGate. Available at: [Link]
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Lawson, C., Miannay, F. A., & Grøtli, M. (2014). Synthesis and photophysical characterisation of new fluorescent triazole adenine analogues. Organic & Biomolecular Chemistry, 12(29), 5158-5167. Available at: [Link]
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Baseclick GmbH. (n.d.). Fluorescein Azide (6-FAM-Azide). Retrieved from [Link]
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Lawson, C., Miannay, F. A., & Grøtli, M. (2014). Synthesis and photophysical characterisation of new fluorescent triazole adenine analogues. ResearchGate. Available at: [Link]
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Ngororabanga, J. M. V., Okerio, J., & Mama, N. (2017). Synthesis of Fluorescent Poly(coumarin-triazoles) via a CuAAC 'click' reaction. Sabinet. Available at: [Link]
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Krasnovskaya, O., et al. (2022). 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications. Molecules, 27(10), 3235. Available at: [Link]
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Kumar, R., et al. (2022). Synthesis, photophysical and DFT investigations on 1,2,3-triazoles linked to chalcone and chalco-pyrene. Journal of Molecular Structure, 1251, 132025. Available at: [Link]
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Beletskaya, I. P., et al. (2019). CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview. Beilstein Journal of Organic Chemistry, 15, 2376-2415. Available at: [Link]
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Gusev, A. N., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4785. Available at: [Link]
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Troshkova, E. A., et al. (2023). Amphiphilic Fluorescein Triazoles: Synthesis and Visible-Light Catalysis in Water. Molecules, 28(21), 7393. Available at: [Link]
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Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]
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Fikry, M., Omar, M. M., & Ismail, L. Z. (2017). Quantum yield values and the ratios of η to η α of Rhodamine B in different host medium. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2020). A new 1,2,3-triazole and its rhodamine B derivatives as a fluorescence probe for mercury ions. Analytical Biochemistry, 598, 113690. Available at: [Link]
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Kumar, A., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. European Journal of Medicinal Chemistry, 279, 116863. Available at: [Link]
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Wang, Q., et al. (2011). Developing visible fluorogenic 'click-on' dyes for cellular imaging. Organic & Biomolecular Chemistry, 9(21), 7434-7437. Available at: [Link]
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Hua, C., et al. (2014). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 4(63), 33261-33267. Available at: [Link]
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Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334. Available at: [Link]
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Jewett, J. C., & Bertozzi, C. R. (2010). Click Triazoles for Bioconjugation. Chemical Society Reviews, 39(4), 1272-1279. Available at: [Link]
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Hua, C., et al. (2014). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. RSC Advances. Available at: [Link]
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Hosseinnejad, T., & Behnejad, H. (2018). Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. RSC Advances, 8(23), 12643-12662. Available at: [Link]
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Bozorov, K., et al. (2019). Synthesis and Biological Evaluation of Some Coumarin–Triazole Conjugates as Potential Anticancer Agents. Molecules, 24(17), 3144. Available at: [Link]
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Al-Masoudi, N. A., et al. (2020). Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell Lines. ResearchGate. Available at: [Link]
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Li, J., et al. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Molecules, 28(6), 2724. Available at: [Link]
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A Comparative Analysis of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene Bioconjugates: Bridging the In Vitro-In Vivo Performance Gap
An In-Depth Technical Guide
In the landscape of chemical biology and drug development, the precise and stable conjugation of molecules is paramount. Bioorthogonal chemistries, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," have become indispensable tools for this purpose.[1][2] This guide provides a critical evaluation of bioconjugates derived from 1-fluoro-4-(prop-2-yn-1-yloxy)benzene, a terminal alkyne reagent distinguished by its fluorinated aromatic moiety.
The promise of this reagent lies in the dual functionality of its components: the propargyl group offers a reliable handle for CuAAC, while the fluorophenyl group can modulate the physicochemical properties of the final conjugate and serve as a potential label for 18F positron emission tomography (PET) imaging.[3][4] However, the transition from a controlled laboratory environment (in vitro) to a complex biological system (in vivo) is fraught with challenges that can dramatically alter conjugate performance. This guide dissects the performance of these bioconjugates, explaining the causality behind experimental observations and providing a framework for predicting and mitigating the often-observed gap between in vitro stability and in vivo efficacy.
The Foundation: Understanding the Reagent and Reaction
This compound is an aromatic compound featuring a terminal alkyne, making it a prime substrate for CuAAC reactions with azide-functionalized biomolecules (proteins, peptides, nucleic acids, etc.). The CuAAC reaction is favored for its high efficiency, selectivity, and mild reaction conditions.[1][] The resulting 1,2,3-triazole linkage is exceptionally stable, forming a robust covalent bond between the alkyne-bearing probe and the target biomolecule.
The fluorophenyl group is not merely a spectator. Its high electronegativity and lipophilicity can influence a conjugate's stability, membrane permeability, and pharmacokinetic profile.[6] Understanding these influences is key to designing successful bioconjugates for in vivo applications.
Part 1: In Vitro Performance Metrics
In a controlled setting, we can isolate variables to rigorously assess the fundamental properties of the bioconjugate.
Reaction Kinetics and Efficiency
The CuAAC reaction is renowned for its speed, but efficiency depends on optimizing the catalytic system. The choice of the copper(I)-stabilizing ligand is critical. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are used to protect the Cu(I) from oxidation and improve reaction rates, especially in aqueous environments.
Alternative Reagents Comparison: While CuAAC is highly effective, the potential for copper-induced cytotoxicity has led to the development of copper-free click chemistry, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][7]
| Reagent Class | Reaction Type | Typical Rate (M⁻¹s⁻¹) | Key Advantage | Key Disadvantage |
| Terminal Alkynes | CuAAC | 10² - 10³ | Fast kinetics, small alkyne tag | Requires potentially cytotoxic copper catalyst |
| Strained Cyclooctynes (DBCO, BCN) | SPAAC | ~1 | Copper-free, highly bioorthogonal | Bulky tag can perturb biomolecule function |
| Tetrazine/TCO | IEDDA | 10³ - 10⁶ | Extremely fast, copper-free | Tetrazine can be unstable |
Data synthesized from multiple sources for comparative purposes.[][7][8]
In Vitro Stability
The stability of a bioconjugate is typically first assessed in buffers and then in biological matrices like plasma or cell culture supernatants. For this compound conjugates, two main points of potential degradation exist: the triazole linkage and the ether bond. The triazole ring itself is exceptionally stable. The aryl ether linkage is also generally robust, but its stability should be confirmed under relevant physiological conditions (pH 7.4, 37°C).
A more significant concern for many bioconjugates, especially antibody-drug conjugates (ADCs), is the stability of the linker attaching the payload to the antibody. While our focus reagent uses a highly stable triazole, it's crucial to compare this to other common linkages.
| Linker Type | Formation Chemistry | In Vitro Stability Concern |
| Succinimidyl Thioether | Maleimide-Thiol | Susceptible to retro-Michael reaction, leading to deconjugation in the presence of thiols (e.g., albumin, glutathione).[9][10] |
| 1,2,3-Triazole | Azide-Alkyne (CuAAC/SPAAC) | Highly stable, generally considered non-cleavable under physiological conditions. |
| Amide Bond | NHS ester-Amine | Generally stable, but can be susceptible to enzymatic cleavage by proteases. |
Cellular Performance and Cytotoxicity
For intracellular applications, the conjugate must be able to cross the cell membrane and remain non-toxic. The fluorophenyl group increases lipophilicity, which can aid passive diffusion across cell membranes. However, fluorinated aromatic compounds can also exhibit cytotoxicity.[6][11] Furthermore, residual copper from the CuAAC reaction is a known cytotoxic agent due to its ability to generate reactive oxygen species (ROS).[12]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate a relevant cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the bioconjugate, the unconjugated biomolecule, and this compound alone. Add these to the cells and incubate for 48-72 hours. Include an untreated control and a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Part 2: The In Vivo Challenge
Performance in a living organism introduces a host of complex variables not present in vitro. The transition from a plasma stability assay to systemic circulation often reveals unexpected liabilities.
Pharmacokinetics (PK) and Biodistribution
The fluorophenyl group significantly impacts PK. Increased lipophilicity can lead to greater binding to plasma proteins like albumin, which may prolong circulation half-life but can also lead to increased uptake by the reticuloendothelial system (RES), particularly the liver and spleen.[13][14] This can reduce the amount of conjugate available to reach the intended target tissue.
Fluorination can also block sites of metabolic oxidation, a strategy often used in drug design to increase metabolic stability.[6] However, the metabolism of fluorinated compounds can sometimes produce toxic byproducts like fluoroacetate or fluoride ions, a critical consideration for in vivo toxicity.[15][16]
In Vivo Stability: The True Test
While plasma stability assays are a useful first screen, they often fail to predict in vivo outcomes.[17] This is because they lack the metabolic enzymes present in organs like the liver and the active clearance mechanisms of the kidneys. An improved in vitro screen that better correlates with in vivo results is the whole blood stability assay, which includes cellular components that may contribute to degradation.[17]
For conjugates of this compound, the aryl ether bond could be susceptible to cleavage by cytochrome P450 enzymes in the liver, a metabolic pathway not active in standard plasma incubations.
| Assay | Components | Predictive Power for In Vivo Stability | Rationale |
| Buffer Stability | Buffer, Conjugate | Low | Assesses only chemical stability (e.g., pH hydrolysis). |
| Plasma Stability | Plasma proteins, Conjugate | Moderate | Accounts for protein binding and some plasma enzymes, but lacks metabolic activity.[17] |
| Whole Blood Stability | Plasma, Blood cells, Conjugate | High | Includes cellular components and enzymes, providing a better correlation with the systemic environment.[17] |
| In Vivo Study | Full Organism | Gold Standard | The definitive measure, accounting for all ADME-Tox processes. |
In Vivo Efficacy and Imaging
Ultimately, the success of a bioconjugate is determined by its ability to function at its target site in vivo. For a therapeutic, this means engaging a receptor and eliciting a response. For an imaging agent, it means accumulating at the target to provide a high signal-to-noise ratio. The use of 18F-labeled this compound allows for quantitative biodistribution studies using PET imaging, providing invaluable data on target accumulation and off-target uptake in real-time.[3][4]
Experimental Protocol: In Vivo Biodistribution Study (Mouse Model)
-
Radiolabeling: Synthesize the 18F-labeled bioconjugate.
-
Animal Model: Use a relevant mouse model (e.g., a tumor xenograft model for a cancer-targeting conjugate).
-
Administration: Inject a known quantity of the radiolabeled conjugate into a cohort of mice (typically via tail vein injection).
-
PET-CT Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and perform whole-body PET-CT scans to visualize the distribution of the radiotracer.
-
Ex Vivo Biodistribution: At the final time point, euthanize the mice and harvest major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.).
-
Gamma Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Analysis: Calculate the tracer uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This provides quantitative validation of the imaging data.
Conclusion and Future Outlook
This compound is a valuable reagent for bioconjugation, offering a gateway to creating highly stable conjugates via CuAAC. Its fluorinated ring provides a handle for modulating physicochemical properties and for direct radiolabeling with 18F.
However, researchers and drug developers must remain vigilant about the disconnect between in vitro and in vivo performance. While in vitro assays provide essential baseline data on reaction efficiency and chemical stability, they are often poor surrogates for the complex metabolic and physiological challenges a conjugate faces within a living organism. The lipophilicity imparted by the fluorophenyl group can significantly alter pharmacokinetics, and potential metabolic liabilities must be thoroughly investigated.
A successful development program will employ a tiered approach: beginning with robust in vitro characterization, progressing to more predictive assays like whole blood stability, and culminating in definitive in vivo studies to assess the true safety and efficacy profile. By understanding the causal factors that differentiate these environments, we can better design the next generation of bioconjugates that not only perform on the benchtop but also succeed in the complex biological milieu where they are needed most.
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Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules. Available at: [Link]
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Copper-catalyzed click reaction on/in live cells. Nature Communications. Available at: [Link]
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Fluorine-18-Labeled Phospholipid Quantum Dot Micelles for in Vivo Multimodal Imaging from Whole Body to Cellular Scales. Bioconjugate Chemistry. Available at: [Link]
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Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Semantic Scholar. Available at: [Link]
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Design Strategies for Bioorthogonal Smart Probes. Organic & Biomolecular Chemistry. Available at: [Link]
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Molecular Design of Bioorthogonal Probes and Imaging Reagents Derived from Photofunctional Transition Metal Complexes. Accounts of Chemical Research. Available at: [Link]
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Developing bioorthogonal probes to span a spectrum of reactivities. Nature Reviews Chemistry. Available at: [Link]
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Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. Available at: [Link]
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Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews. Available at: [Link]
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Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Journal of Nuclear Medicine. Available at: [Link]
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Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Interchim. Available at: [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]
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Bioconjugation in molecular imaging from fluorescence to MRI. Allied Academies. Available at: [Link]
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Bioconjugation for In Vivo Imaging. Creative Biolabs. Available at: [Link]
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Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. Environmental Health Perspectives. Available at: [Link]
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The effect of fluorinated compounds on living organisms (review). ResearchGate. Available at: [Link]
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Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics. Available at: [Link]
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Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Russian Journal of Social Medicine. Available at: [Link]
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Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. ResearchGate. Available at: [Link]
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One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides. Organic Letters. Available at: [Link]
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Low‐Fouling Fluoropolymers for Bioconjugation and In Vivo Tracking. ResearchGate. Available at: [Link]
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Introduction: The Strategic Role of Fluorine and the Alkyne Handle in Modern Medicinal Chemistry
An Objective Guide to Benchmarking 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene Against Its Non-Fluorinated Analogue for Applications in Drug Discovery
In the landscape of drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The introduction of fluorine is a well-established and powerful strategy to enhance properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3][4] The strength of the carbon-fluorine (C-F) bond makes it resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) superfamily, effectively blocking common metabolic pathways.[1]
Concurrently, the advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the field of bioconjugation.[5] This reaction's high efficiency, specificity, and biocompatibility make it ideal for linking molecules of interest, such as in the formation of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). The terminal alkyne, or propargyl group, is a key functional handle for this transformation.[6][7]
This guide presents a direct comparative analysis of This compound and its non-fluorinated parent compound, 4-(prop-2-yn-1-yloxy)benzene . We will provide a framework for benchmarking these two molecules, offering detailed experimental protocols to assess key performance parameters relevant to their application as linkers in drug development.
Molecular Overview and Physicochemical Properties
The primary structural difference between the two molecules is the substitution of a hydrogen atom with a fluorine atom at the para-position of the benzene ring. This seemingly minor change can induce significant alterations in the molecule's electronic and physical properties.
| Property | This compound | 4-(prop-2-yn-1-yloxy)benzene | Rationale for Impact |
| Molecular Formula | C₉H₇FO[8] | C₉H₈O | - |
| Molecular Weight | 150.15 g/mol [8] | 132.16 g/mol | Addition of a fluorine atom. |
| Calculated LogP | ~2.1 | ~1.9 | Fluorine typically increases lipophilicity.[2] |
| pKa of Phenolic Oxygen | Lower (more acidic precursor) | Higher (less acidic precursor) | The electron-withdrawing nature of fluorine acidifies the parent phenol, which can influence synthesis. |
| Dipole Moment | Higher | Lower | The high electronegativity of fluorine creates a stronger molecular dipole. |
Synthesis of Aryl Propargyl Ethers: A Comparative Protocol
The most common and efficient method for synthesizing these compounds is the Williamson ether synthesis, reacting the corresponding phenol with propargyl bromide in the presence of a weak base.[7][9][10]
Experimental Workflow: Synthesis
Caption: General synthesis workflow for fluorinated and non-fluorinated aryl propargyl ethers.
Detailed Synthesis Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the appropriate phenol (4-fluorophenol or phenol, 1.0 eq.).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) and acetone as the solvent (approx. 10 mL per gram of phenol).[9][10]
-
Addition: Add propargyl bromide (1.2 eq.) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter off the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude product by flash column chromatography on silica gel to yield the pure aryl propargyl ether.
Causality Behind Experimental Choices:
-
Base Selection: K₂CO₃ is a suitable and cost-effective weak base that is strong enough to deprotonate the phenol without promoting side reactions with the propargyl group.[10]
-
Solvent: Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction mechanism while being easily removable.[10]
-
Rationale for Comparison: The electron-withdrawing fluorine atom on 4-fluorophenol makes it more acidic than phenol. This can lead to a faster deprotonation step, potentially influencing the overall reaction rate and yield compared to the non-fluorinated analogue under identical conditions.[10]
Benchmarking Core Reactivity: The CuAAC "Click" Reaction
The primary utility of these molecules is their participation in the CuAAC reaction. A critical benchmarking experiment is to compare their reaction kinetics. The electronic effect of the fluorine atom can influence the electron density of the alkyne, potentially altering its reactivity.
Experimental Workflow: Kinetic Analysis
Caption: Workflow for the comparative kinetic analysis of the CuAAC reaction.
Detailed Protocol for Kinetic Comparison
-
Stock Solutions: Prepare stock solutions of the fluorinated alkyne, non-fluorinated alkyne, a model azide (e.g., benzyl azide), and an internal standard (e.g., naphthalene) in a suitable solvent (e.g., DMSO/water).
-
Catalyst Preparation: Prepare a fresh catalyst solution containing copper(II) sulfate (CuSO₄), a water-soluble ligand such as THPTA, and a reducing agent (sodium ascorbate). Pre-mixing CuSO₄ and the ligand is recommended.[11][12]
-
Reaction Initiation: In separate temperature-controlled vials (e.g., 37°C), combine the alkyne/internal standard solution and the azide solution. Initiate the reaction by adding the catalyst solution.
-
Time-Point Sampling: At defined intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a solution of a copper chelator like EDTA to stop the catalytic cycle.
-
Analysis: Analyze each quenched sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Data Processing: Quantify the peak areas of the starting alkyne and the triazole product relative to the internal standard. Calculate the percent conversion at each time point for both reactions.
Self-Validating System & Causality:
-
Internal Standard: The use of a stable, non-reactive internal standard is crucial for accurate quantification. It corrects for variations in injection volume and sample handling, ensuring the trustworthiness of the kinetic data.
-
Ligand Selection: A stabilizing ligand like THPTA is used to prevent the precipitation of copper salts in aqueous media and to protect biomolecules from copper-induced damage if the reaction were performed in a biological context.[11]
-
Expected Outcome: The electron-withdrawing fluorine atom may slightly decrease the electron density of the alkyne C-C triple bond, which could modulate the rate of its coordination to the copper catalyst and subsequent reaction with the azide. This experiment will quantify that effect.
Hypothetical Data Summary: Reaction Kinetics
| Time (min) | % Conversion (Fluorinated) | % Conversion (Non-Fluorinated) |
| 0 | 0 | 0 |
| 5 | 45 | 50 |
| 15 | 85 | 90 |
| 30 | >95 | >95 |
| 60 | >99 | >99 |
| k_obs (min⁻¹) | ~0.19 | ~0.22 |
Benchmarking Metabolic Stability
For any linker used in drug development, stability in a biological environment is a critical quality attribute. Fluorination is a primary strategy to enhance metabolic stability.[1][13] An in vitro assay using liver microsomes is the standard method for this assessment.
Logical Relationship: Fluorine's Impact
Caption: The influence of fluorine substitution on key chemical and biological properties.
Detailed Protocol for Metabolic Stability Assay
-
Reagents: Obtain pooled liver microsomes (e.g., human, rat) and an NADPH regenerating system.
-
Incubation Preparation: In a 96-well plate, prepare a mixture of phosphate buffer (pH 7.4) and liver microsomes (e.g., final concentration 0.5 mg/mL).
-
Compound Addition: Add the test compound (fluorinated or non-fluorinated) to the microsome suspension to a final concentration (e.g., 1 µM). Include a positive control (a compound with known metabolic instability) and a negative control (incubation without NADPH).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[1]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Self-Validating System & Causality:
-
Controls: The negative control (without NADPH) is essential to ensure that compound loss is due to enzymatic metabolism and not non-specific binding or chemical degradation. The positive control validates that the microsomal system is active.
-
Rationale: The C-H bond at the para-position of the non-fluorinated analogue is a potential site for oxidative metabolism by CYP450 enzymes. Replacing this hydrogen with fluorine, which has a much stronger bond, is expected to block this metabolic pathway, leading to a longer half-life and lower clearance.[1]
Hypothetical Data Summary: Metabolic Stability
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| This compound | > 60 | < 5 |
| 4-(prop-2-yn-1-yloxy)benzene | 25 | 27.7 |
| Positive Control (e.g., Verapamil) | 12 | 57.8 |
Conclusion and Application Outlook
This guide outlines a systematic approach to benchmarking this compound against its non-fluorinated counterpart. The experimental data generated from these protocols will provide a clear, quantitative comparison of their synthesis, reactivity, and metabolic stability.
For drug development professionals, the choice between these two linkers would be guided by these findings. While both are effective click chemistry handles, the fluorinated analogue is predicted to offer a significant advantage in metabolic stability. This enhanced stability can translate to a longer in vivo half-life for the resulting conjugate (e.g., an ADC), potentially leading to improved therapeutic efficacy and a better pharmacokinetic profile. The modest, if any, difference in click reactivity is unlikely to outweigh the substantial benefit gained in metabolic resilience. Therefore, for applications requiring high stability in a biological milieu, This compound represents a superior chemical tool.
References
- Technical Support Center: Monitoring Bioconjugation Reactions. Benchchem.
- Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. Benchchem.
- Navigating the Bioconjugation Landscape: A Comparative Guide to Propargyl-PEG4-Br Linker Stability. Benchchem.
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Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications. Available from: [Link]
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Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. Analytical Chemistry. Available from: [Link]
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A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS One. Available from: [Link]
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Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health. Available from: [Link]
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A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PubMed. Available from: [Link]
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Synthesis of 4‐(prop‐2‐yn‐1‐yloxy)benzaldehyde (3). ResearchGate. Available from: [Link]
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Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available from: [Link]
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Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. Available from: [Link]
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Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Available from: [Link]
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Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd. Available from: [Link]
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Fluorination methods for drug discovery and development. PubMed. Available from: [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]
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Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central. Available from: [Link]
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List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. ResearchGate. Available from: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). National Center for Biotechnology Information. Available from: [Link]
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Applications of Fluorine in Medicinal Chemistry. PubMed. Available from: [Link]
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(PDF) 4-(Prop-2-yn-1-yloxy)benzaldehyde. ResearchGate. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
Introduction: Proactive Stewardship in Chemical Lifecycle Management
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use on the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene, a halogenated aryl propargyl ether, is a valuable building block in synthesis. However, its unique structural features—a fluorinated aromatic ring and a terminal alkyne—necessitate a specific and cautious approach to its disposal.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound and its associated waste streams. The protocols outlined here are designed to ensure the safety of laboratory personnel, maintain compliance with environmental regulations, and build a culture of proactive chemical stewardship.
Part 1: Hazard Identification and Core Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of its safe disposal. The primary documented hazard is its acute oral toxicity. Beyond this, its chemical structure informs a broader risk assessment.
-
Acute Toxicity: The compound is classified under GHS as Acutely Toxic, Oral, Category 3, signified by the signal word "Danger" and the H301 hazard statement ("Toxic if swallowed"). This classification demands that the compound and any contaminated materials be treated as highly hazardous waste.
-
Halogenated Organic Compound: As a fluorinated aromatic compound, this chemical falls into the category of halogenated organic waste .[1] This is a critical distinction for disposal, as halogenated and non-halogenated waste streams are typically segregated for different treatment processes, often due to the potential for forming hazardous byproducts like hydrogen halides during incineration.[2][3][4]
-
Acetylenic Group (Propargyl Ether): The terminal alkyne of the propargyl group warrants careful consideration. While not explicitly documented for this specific molecule, terminal acetylenes can, under certain conditions (e.g., in the presence of certain metals), form explosive acetylides. Furthermore, ethers are capable of forming explosive peroxides over time, although this is more common with ethers susceptible to hydrogen abstraction adjacent to the oxygen. Given the structure, this is a lower but non-zero risk that reinforces the need for prompt disposal of aged materials.
Chemical and Hazard Summary Table
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 124700-26-1 | [5] |
| Molecular Formula | C₉H₇FO | [5] |
| Molecular Weight | 150.15 g/mol | [5] |
| Physical Form | Solid | |
| GHS Pictogram | GHS06 (Skull and crossbones) | |
| GHS Signal Word | Danger | |
| Hazard Class | Acute Toxicity 3, Oral | |
| Hazard Statement | H301: Toxic if swallowed | |
| Storage Class | 6.1D (Non-combustible, acute toxic Cat. 3) | |
| Waste Category | Halogenated Organic Waste | [1][6] |
Part 2: Core Disposal Directive: Professional Hazardous Waste Management
Due to its acute toxicity and classification as a halogenated organic compound, This compound must not be disposed of via sink or trash . On-site chemical neutralization is not recommended without specific, validated protocols that are beyond the scope of standard laboratory practice.
The only appropriate disposal route is through a licensed Environmental Health & Safety (EHS) provider or a certified hazardous waste disposal company. The following protocol details the necessary steps for accumulating, storing, and preparing this chemical waste for professional pickup and disposal.
Part 3: On-Site Waste Handling and Accumulation Protocol
This protocol provides a step-by-step methodology for the safe collection of waste containing this compound.
Step 1: Select the Appropriate Waste Container
1.1. Primary Container Selection:
- Choose a container that is in good condition, free of leaks, and has a securely fitting screw cap.[7][8]
- The container material must be compatible with the waste stream. For solutions of this compound in common organic solvents (e.g., dichloromethane, ethyl acetate), a glass or sturdy, appropriate plastic bottle is acceptable.[8]
- If reusing a container, ensure all previous labels are completely defaced or removed to prevent confusion.[8]
1.2. Secondary Containment:
- Always store the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[8]
Step 2: Waste Segregation
2.1. Designate as Halogenated Waste: This is the most critical step. This waste stream must be kept separate from non-halogenated organic waste.[3][6]
- Rationale: Mixing waste streams can complicate the disposal process, increase costs, and create unforeseen chemical hazards. Halogenated waste is typically incinerated under specific conditions to safely manage the resulting acidic gases.[3][4] 2.2. Avoid Incompatibles: Do not mix this waste with strong acids, bases, or oxidizers.[3][9] Collect special wastes like cyanides, sulfides, or water-reactive substances in their own separate containers.[10]
Step 3: Labeling the Waste Container
3.1. Immediate Labeling: Affix a hazardous waste label to the container before adding the first drop of waste.[6][11] 3.2. Complete All Fields: The label must be filled out completely and legibly, including:[7][9]
- The words "Hazardous Waste" .
- The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[7]
- List all other constituents and their approximate percentages (e.g., "Methylene Chloride: ~90%", "this compound: ~10%").
- The associated hazards (e.g., "Toxic," "Halogenated").
- The name of the principal investigator or laboratory contact.
- The accumulation start date (the date the first drop of waste was added).
Step 4: Accumulation and Storage
4.1. Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[7][11] 4.2. Keep Closed: The waste container must be kept securely capped at all times, except when actively adding waste.[7][8] Do not leave a funnel in the container.[7] 4.3. Regular Inspection: Inspect the SAA and its containers at least weekly for any signs of leaks, degradation, or label damage.[7][11]
Step 5: Arranging for Disposal
5.1. Monitor Fill Level: Do not overfill the container. A common guideline is to fill to no more than 90% capacity to allow for vapor expansion.[7] 5.2. Request Pickup: Once the container is approaching full, or if the research project is complete, schedule a pickup with your institution's EHS department or approved hazardous waste vendor.[7][9] Follow your institution's specific procedures for requesting waste removal.
Part 4: Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety.
-
Minor Spill (Contained, Manageable by Lab Personnel):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of solvent.
-
Carefully sweep or scoop the contaminated absorbent into a designated container for solid hazardous waste.
-
Label the container as "Solid Hazardous Waste" and list all contaminants.
-
Dispose of this solid waste through your EHS provider.[6]
-
-
Major Spill (Large volume, highly toxic, or unmanageable):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if necessary to facilitate evacuation.
-
Close the laboratory doors.
-
Call your institution's emergency number and report the spill to EHS immediately.[6]
-
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of its use in research. By adhering to a strict protocol of hazard identification, proper segregation as a halogenated waste, secure containment, and complete labeling, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management procedures in your facility.
References
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Environmental Health and Safety. Hazardous Waste Disposal Procedures. University of Tennessee Knoxville. [Link]
-
Research Compliance and Safety Office. Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]
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Environmental Health and Safety. Hazardous Waste Disposal Guide. Oregon State University. [Link]
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Environmental Health & Safety. Chemical Waste. The University of Texas at Austin. [Link]
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PubChem. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. National Center for Biotechnology Information. [Link]
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Environmental Health and Safety. Chemical and Hazardous Waste. Harvard University. [Link]
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Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. [Link]
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Anonymous. Hazardous Waste Segregation. Unknown Institution. [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
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U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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Personal protective equipment for handling 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
Operational Safety Guide: Handling 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
As Senior Application Scientists, our commitment extends beyond supplying novel chemical entities; it encompasses ensuring you can work with them safely and effectively. This guide provides essential, field-proven safety and handling protocols for this compound (CAS No. 124700-26-1). The procedural guidance herein is designed to establish a self-validating system of safety, mitigating risks from receipt of the compound through to its final disposal.
Core Hazard Assessment and Mitigation
A thorough understanding of a chemical's hazard profile is the foundation of safe laboratory practice. For this compound, the primary and most critical hazard identified is its acute oral toxicity.
1.1. Known Hazard Profile This compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 3 .[1] This classification is accompanied by the GHS06 "skull and crossbones" pictogram and the "Danger" signal word, indicating a high degree of toxicity if ingested.[1]
-
Hazard Statement H301: Toxic if swallowed. [1]
The physical form of this chemical is a solid, which means the primary risks of exposure are through accidental ingestion of the solid powder (e.g., via contaminated hands) and inhalation of airborne dust particles during handling.
1.2. Precautionary Hazard Assessment While specific data on skin and eye irritation for this exact molecule is limited, related fluorinated aromatic compounds and similar structures often exhibit irritant properties.[2][3] Therefore, as a matter of sound scientific practice, we must assume it has the potential to cause skin and eye irritation. The primary routes of exposure to mitigate are, in order of priority:
-
Ingestion: Preventing hand-to-mouth contamination.
-
Inhalation: Controlling dust when handling the solid.
-
Dermal Contact: Avoiding direct contact with skin.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create a robust barrier against the identified and potential hazards. The selection of each component is causally linked to the specific risks posed by this compound.
2.1. Primary Barriers: Hand and Body Protection
-
Gloves: Chemical-resistant gloves are the most critical PPE component for preventing both dermal absorption and the primary hazard of accidental ingestion.
-
Specification: Nitrile gloves are the standard recommendation. They must be inspected for tears or pinholes before each use.
-
Causality: Solvents and chemicals can compromise the skin's natural protective barrier, making it more susceptible to harm.[4] For this compound, gloves prevent the transfer of solid particles to your hands and subsequent hand-to-mouth contact.
-
Protocol: Don a fresh pair of nitrile gloves before handling the container. When work is complete, remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water afterward.[5]
-
-
Laboratory Coat/Coveralls: A clean, buttoned, long-sleeved laboratory coat is required to protect street clothes and skin from contamination. For larger-scale operations, chemical-resistant coveralls may be appropriate.[6]
2.2. Eye and Face Protection
-
Specification: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory whenever handling the compound, whether in solid or solution form.[7]
-
Causality: This protects against accidental splashes of solutions containing the compound and from airborne dust particles reaching the sensitive mucous membranes of the eyes.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of solutions or reaction quenching), a full-face shield must be worn in addition to safety goggles.[8]
2.3. Respiratory Protection
-
Primary Control: All weighing and transfer operations involving the solid form of this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[3] This engineering control is the primary method for preventing inhalation of dust.
-
Secondary Control: In the rare event that engineering controls are not feasible, a NIOSH-approved respirator equipped with a particulate filter is required.[9][10]
2.4. Footwear Closed-toe shoes, constructed of a durable and chemical-resistant material, must be worn at all times in the laboratory.[4] This protects the feet from spills. Perforated shoes or sandals are strictly forbidden.
Table 1: PPE Requirements by Laboratory Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid | Safety Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Running Reaction | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended: Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat/Coveralls | Required: Fume Hood/Respirator |
| Waste Disposal | Safety Goggles | Nitrile Gloves | Lab Coat | Not Required |
Operational and Disposal Plans
A safe workflow is a continuous process. The following step-by-step guidance ensures safety at every stage of the compound's lifecycle in your lab.
3.1. Experimental Workflow: Step-by-Step Guidance
-
Preparation and Pre-Handling Check:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4]
-
Don all required PPE as outlined in Table 1.
-
-
Weighing the Solid Compound:
-
Perform all weighing operations inside a chemical fume hood or ventilated enclosure.
-
Use a spatula to carefully transfer the solid to a tared weigh boat or container. Avoid any actions that could generate dust.
-
Close the primary container immediately after extracting the required amount.
-
-
Dissolution and Transfer:
-
Add the solvent to the container with the solid compound slowly to avoid splashing.
-
If transferring the solution, do so carefully, keeping the container opening away from your face.
-
-
Post-Handling and Cleanup:
-
Wipe down the spatula and work surfaces with an appropriate solvent-dampened cloth. Dispose of the cloth as hazardous waste.
-
Decontaminate any non-disposable equipment used.
-
Carefully remove PPE, avoiding self-contamination, and dispose of gloves and other disposable items in the designated hazardous waste stream.
-
Wash hands thoroughly.
-
3.2. Emergency and Disposal Plan
-
Spill Response:
-
In case of a small spill of the solid, do not sweep it dry.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully scoop the mixture into a labeled, sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site once the material has been removed.
-
-
First Aid:
-
Ingestion: Medical Emergency. Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
-
Waste Disposal:
-
Classification: All materials contaminated with this compound, including excess chemical, empty containers, and used PPE, must be treated as hazardous waste.[11]
-
Procedure: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Final Disposal: Arrange for disposal through a licensed and approved waste disposal company in accordance with all local, state, and federal regulations.[11][12] Never dispose of this chemical down the drain or in regular trash.[12]
-
Visual Workflow: Safe Handling Lifecycle
The following diagram illustrates the complete, self-validating workflow for handling this compound.
Sources
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- 2. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene | C9H9FO | CID 637342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
